molecular formula C59H83N7O16S6 B12383472 SupraFlipper 31

SupraFlipper 31

货号: B12383472
分子量: 1338.7 g/mol
InChI 键: NPTFDTFGEBHUMN-WRAGFZGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SupraFlipper 31 is a useful research compound. Its molecular formula is C59H83N7O16S6 and its molecular weight is 1338.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C59H83N7O16S6

分子量

1338.7 g/mol

IUPAC 名称

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1

InChI 键

NPTFDTFGEBHUMN-WRAGFZGTSA-N

手性 SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C

规范 SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to SupraFlipper-31 (SS-31/Elamipretide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SupraFlipper-31, more commonly known in scientific literature as SS-31 or Elamipretide, is a mitochondria-targeting tetrapeptide with significant therapeutic potential.[1][2] Its chemical structure is D-Arg-Dmt-Lys-Phe-NH2.[3] This peptide is designed to address mitochondrial dysfunction, a key factor in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.[1] SS-31's unique mechanism of action involves its direct interaction with the inner mitochondrial membrane, where it modulates mitochondrial structure and function to enhance cellular bioenergetics and reduce oxidative stress.[4]

Core Mechanism of Action

The primary mode of action for SS-31 is its selective binding to cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. This interaction is multifaceted and leads to several downstream effects that collectively improve mitochondrial function:

  • Cardiolipin Stabilization: SS-31 binds to cardiolipin through both electrostatic and hydrophobic interactions. This binding stabilizes the cardiolipin molecules, protecting them from oxidative damage and preventing the disruption of the mitochondrial cristae structure.

  • Enhanced Electron Transport Chain Efficiency: By stabilizing cardiolipin, SS-31 helps to maintain the organization of the electron transport chain supercomplexes. This structural support facilitates more efficient electron transfer, which in turn minimizes electron leakage and the subsequent production of reactive oxygen species (ROS).

  • Increased ATP Synthesis: The improved efficiency of the electron transport chain and the maintenance of the mitochondrial membrane potential contribute to enhanced ATP production.

  • Reduction of Oxidative Stress: By optimizing the electron transport chain, SS-31 reduces the generation of ROS, a major contributor to cellular damage and mitochondrial dysfunction.

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: SS-31 has been shown to inhibit the opening of the mPTP, a critical event in the pathway to apoptosis or programmed cell death.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical and clinical studies on the effects of SS-31/Elamipretide.

Table 1: Effects of SS-31 on Mitochondrial Bioenergetics in Aged Mice

ParameterControl (Aged)SS-31 Treated (Aged)Percentage ChangeReference
Maximum Mitochondrial ATP Production (ATPmax) Declined with ageReversed age-related declineSignificant Increase
Coupling of Oxidative Phosphorylation (P/O) Declined with ageReversed age-related declineSignificant Increase
Mitochondrial Respiration (State 3) DecreasedNo significant change-
Mitochondrial ROS Production IncreasedSignificantly DecreasedSignificant Reduction

Table 2: Clinical Trial Outcomes for Elamipretide

Trial Name (Indication)Primary Endpoint(s)Key FindingsReference
MMPOWER-3 (Primary Mitochondrial Myopathy) Change in 6-minute walk test (6MWT) and Total Fatigue ScoreDid not meet primary endpoints. Subgroup with nDNA mutations showed a 25.2-meter improvement in 6MWT (p=0.03).
ReCLAIM (Dry Age-Related Macular Degeneration) Safety and tolerabilityWell-tolerated. Mean change in Best-Corrected Visual Acuity (BCVA) of +4.6 letters (p=0.0032).
ReCLAIM-2 (Geographic Atrophy) Change in low luminance visual acuity (LLVA) and geographic atrophy (GA) progressionDid not meet primary endpoints. Categorical improvement in LLVA in >15% of patients (p=0.04). Significant reduction in ellipsoid zone loss (p=0.0034).
Phase I/II (Primary Mitochondrial Myopathy) Safety and efficacyDose-dependent increase in distance walked in the 6MWT (p=0.014). Highest dose group walked a mean of 64.5m farther compared to 20.4m in placebo (p=0.053).

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Function in Aged Mice

  • Animal Model: Young (5 mo) and aged (26 mo) female C57BL/6Nia mice.

  • Treatment: Mice were treated for 8 weeks with SS-31 at a dose of 3 mg/kg/day administered via osmotic minipumps.

  • In Vivo Mitochondrial Function Assessment:

    • 31P and Optical Spectroscopy: Used to non-invasively measure maximum mitochondrial ATP production (ATPmax) and the coupling of oxidative phosphorylation (P/O ratio) in skeletal muscle.

  • Ex Vivo Mitochondrial Respiration:

    • Permeabilized Muscle Fibers: Gastrocnemius muscle fibers were permeabilized to assess mitochondrial respiration rates in the presence of various substrates and inhibitors to evaluate the function of different complexes of the electron transport chain.

Protocol 2: Evaluation of SS-31 in a Rat Model of Glaucoma

  • Animal Model: Sprague-Dawley rats.

  • Induction of Glaucoma: Elevated intraocular pressure was induced by intracameral injection of polystyrene microspheres.

  • Treatment: SS-31 was administered via intraperitoneal (IP) injection.

  • Functional Assessment:

    • Electroretinography (ERG) and Flash Visual-Evoked Potentials (F-VEPs): Recorded after 6 weeks to assess retinal function.

  • Biochemical and Histological Analysis:

    • Malondialdehyde (MDA) and Superoxide Dismutase 2 (SOD2) levels: Measured to assess oxidative stress.

    • Immunohistochemistry: Used to evaluate the expression of apoptosis-related proteins (Bcl-2, Bax) and cytochrome c release.

    • TUNEL Assay: Performed to detect apoptotic cells in the retina.

Visualizations

SupraFlipper31_Mechanism SupraFlipper-31 (SS-31) Mechanism of Action Cardiolipin Cardiolipin ETC Electron Transport Chain (ETC) Supercomplexes Cardiolipin->ETC Maintains Structure ROS Reactive Oxygen Species (ROS) ETC->ROS Reduces Leakage ATP ATP Synthesis ETC->ATP Enhances Efficiency mPTP Mitochondrial Permeability Transition Pore (mPTP) SS31 SupraFlipper-31 (SS-31) SS31->Cardiolipin Binds and Stabilizes SS31->mPTP Inhibits Opening Experimental_Workflow_Glaucoma Experimental Workflow: SS-31 in a Rat Glaucoma Model Start Start: Sprague-Dawley Rats Induction Induce Elevated Intraocular Pressure (Polystyrene Microspheres) Start->Induction Treatment Administer SS-31 (Intraperitoneal Injection) Induction->Treatment Wait 6 Weeks Treatment->Wait Functional_Assessment Functional Assessment: - Electroretinography (ERG) - Flash Visual-Evoked Potentials (F-VEPs) Wait->Functional_Assessment Biochemical_Analysis Biochemical & Histological Analysis: - Oxidative Stress Markers (MDA, SOD2) - Apoptosis Markers (Bcl-2, Bax, Cyt-c) - TUNEL Assay Wait->Biochemical_Analysis Endpoint Endpoint: Assess Neuroprotective Effects Functional_Assessment->Endpoint Biochemical_Analysis->Endpoint

References

SupraFlipper 31 in the Landscape of Fluorescent Lipid Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SupraFlipper 31 and its relationship to other fluorescent lipid probes used to investigate cell membrane properties. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, applications, and methodologies associated with these powerful tools. While specific quantitative data for this compound is emerging, this guide draws upon the extensive knowledge base of the closely related and well-characterized "Flipper" series of probes to provide a robust comparative context.

Introduction to Fluorescent Lipid Probes and Membrane Tension

Cellular membranes are not merely passive barriers; they are dynamic structures that play a critical role in a vast array of cellular processes, including signaling, trafficking, and motility. The physical state of the membrane, particularly its tension and lipid organization, is a key regulator of these functions. Fluorescent lipid probes are indispensable tools for studying these dynamic properties in living cells, providing insights into the intricate interplay between membrane mechanics and cellular function.

A groundbreaking class of these probes operates on the principle of mechanosensitive fluorescence. These molecules, often referred to as "molecular flippers," change their fluorescent properties in response to alterations in the lipid packing of the membrane. Increased membrane tension or higher lipid order can restrict the intramolecular movement of these probes, leading to a detectable change in their fluorescence lifetime. This property allows for the quantitative mapping of membrane tension across different cellular compartments and during various biological processes.

The "Flipper" Family of Probes: Mechanism of Action

The "Flipper" series of probes, including the well-documented FliptR and Flipper-TR, are designed as planarizable push-pull fluorophores. Their core structure consists of two fluorophores that can twist relative to each other.

  • In a disordered lipid environment (low membrane tension): The probe adopts a twisted conformation. In this state, the fluorescence lifetime is shorter.

  • In an ordered lipid environment (high membrane tension): The surrounding lipid acyl chains exert pressure on the probe, forcing it into a more planar conformation. This planarization leads to a longer fluorescence lifetime.[1][2]

This change in fluorescence lifetime is the basis for their use as membrane tension reporters. Fluorescence Lifetime Imaging Microscopy (FLIM) is the primary technique used to measure these changes, as it provides a quantitative readout that is independent of probe concentration.[1][2]

This compound represents a strategic advancement in this probe family, focusing on targeted delivery. The "Supra" designation alludes to a supramolecular strategy for delivering the flipper probe to specific intracellular organelles. This is achieved by functionalizing the probe with a ligand that binds to a genetically expressed tag within the organelle of interest. An external trigger can then release the probe into the inner leaflet of the target membrane, allowing for leaflet-specific measurements of membrane tension.[3]

Comparative Analysis of Fluorescent Lipid Probes

While specific photophysical data for this compound is not yet widely published, we can draw comparisons based on the properties of the parent Flipper probes and other common classes of fluorescent lipid probes.

Probe ClassSensing MechanismTypical ApplicationAdvantagesLimitations
Flipper Probes (e.g., FliptR, Flipper-TR) Intramolecular planarization in response to lipid packing/tension, detected by fluorescence lifetime changes.Quantitative imaging of membrane tension in live cells and organelles.High sensitivity to membrane tension; fluorescence lifetime measurement is concentration-independent.Lifetime can also be sensitive to lipid composition, requiring careful interpretation.
BODIPY-based Probes Solvatochromism (spectral shift in response to environmental polarity) or changes in rotational mobility.General membrane staining, studies of membrane fluidity and lipid domains.Bright and photostable; spectral properties can be tuned through chemical modification.Can be less specific for membrane tension compared to Flipper probes.
Merocyanine Probes (e.g., Merocyanine 540) Changes in aggregation state and fluorescence in response to membrane potential and lipid packing.Primarily used to report on membrane potential and lipid disorder.Sensitive to changes in membrane potential.Can be phototoxic and its response can be complex to interpret.
Quantitative Photophysical Data

The following table summarizes available quantitative data for the well-characterized FliptR probe, which serves as a reference for the Flipper family. Data for other probe classes are provided for a broader comparison.

ProbeParameterValueCondition
FliptR Fluorescence Lifetime (τ)3.75 ± 0.08 nsDOPC (Ld phase) GUVs
Fluorescence Lifetime (τ)5.31 ± 0.12 nsDOPC:Cholesterol (60:40) GUVs
Fluorescence Lifetime (τ)6.39 ± 0.09 nsBrain Sphingomyelin:Cholesterol (70:30) GUVs (Lo phase)
A Representative BODIPY Probe Quantum Yield (Φ)~0.9In organic solvents
Fluorescence Lifetime (τ)~1-5 nsDependent on specific structure and environment
Merocyanine 540 Quantum Yield (Φ)Highly variableDependent on aggregation state and environment
Fluorescence Lifetime (τ)~0.1-1 nsDependent on aggregation state and environment

Note: Ld refers to the liquid-disordered phase and Lo refers to the liquid-ordered phase of the lipid bilayer. GUVs are Giant Unilamellar Vesicles.

Experimental Protocols

General Protocol for Cell Staining with Flipper-Type Probes

This protocol provides a general guideline for staining live cells with Flipper-type probes for subsequent FLIM imaging. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Flipper-type probe (e.g., Flipper-TR, or this compound if available) stock solution (typically 1 mM in DMSO)

  • Cell culture medium appropriate for your cells

  • Live-cell imaging dish or chamber

  • Confocal microscope equipped with a FLIM system

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the Flipper-type probe in cell culture medium. A final concentration of 1 µM is a good starting point, but this may need to be optimized.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

  • Imaging: Immediately proceed to FLIM imaging.

FLIM Data Acquisition and Analysis

Acquisition:

  • Microscope Setup: Use a confocal microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system.

  • Excitation: Excite the probe at an appropriate wavelength (e.g., 488 nm for many Flipper probes).

  • Emission: Collect the fluorescence emission in the appropriate spectral window (e.g., 575-625 nm).

  • Data Collection: Acquire FLIM data for a sufficient duration to obtain enough photons for accurate lifetime fitting (typically aiming for at least 1000 photons in the brightest pixel).

Analysis:

  • Lifetime Fitting: Fit the fluorescence decay data for each pixel to a multi-exponential decay model. For Flipper probes, a bi-exponential fit is often used.

  • Lifetime Map Generation: Generate a pseudo-colored image where the color of each pixel represents the calculated fluorescence lifetime.

  • Data Interpretation: Analyze the changes in fluorescence lifetime in different regions of the cell or in response to experimental perturbations. An increase in lifetime generally corresponds to an increase in membrane tension.

Signaling Pathways and Experimental Workflows

Fluorescent lipid probes are powerful tools for dissecting the role of membrane tension in various signaling pathways and cellular processes.

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a fundamental process for the uptake of nutrients, regulation of cell surface receptors, and synaptic vesicle recycling. The formation of a clathrin-coated pit and its eventual scission into a vesicle involves significant membrane bending and is therefore influenced by membrane tension.

Clathrin_Mediated_Endocytosis Clathrin-Mediated Endocytosis Workflow Cargo Cargo Receptors Adaptor Adaptor Proteins Cargo->Adaptor Recruitment Clathrin Clathrin Triskelia Adaptor->Clathrin Assembly Invagination Invagination Clathrin->Invagination Dynamin Dynamin Scission Scission Dynamin->Scission Vesicle Coated Vesicle Uncoating Uncoating Vesicle->Uncoating Initiation Initiation Initiation->Cargo Invagination->Dynamin Scission->Vesicle

Caption: Workflow of Clathrin-Mediated Endocytosis.

T-Cell Activation

The activation of T-cells upon encountering an antigen-presenting cell (APC) involves the formation of an immunological synapse. This process is highly dynamic and involves significant changes in the T-cell membrane, including the generation of mechanical forces that are thought to play a role in T-cell receptor (TCR) triggering.

T_Cell_Activation T-Cell Receptor Signaling Cascade cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR pMHC pMHC TCR->pMHC Binding Lck Lck ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation cSMAC cSMAC Formation ZAP70->cSMAC Downstream Downstream Signaling Microclusters Microcluster Formation pMHC->Microclusters Initial_Contact Initial Contact Initial_Contact->TCR Microclusters->Lck Phosphorylation Sustained_Signaling Sustained Signaling cSMAC->Sustained_Signaling Sustained_Signaling->Downstream

Caption: Key steps in T-cell receptor activation.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, GPCRs undergo conformational changes that activate intracellular G-proteins. Recent studies suggest that the mechanical state of the plasma membrane can influence GPCR signaling.

GPCR_Signaling Canonical G-Protein Coupled Receptor Signaling cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Caption: Overview of a GPCR signaling pathway.

Conclusion

The this compound and the broader family of Flipper probes represent a significant leap forward in our ability to study the biophysical properties of cellular membranes. By providing a means to quantitatively measure membrane tension in living cells with high spatiotemporal resolution, these tools are opening up new avenues of research into the fundamental roles of membrane mechanics in health and disease. As research in this area continues, we can expect the development of even more sophisticated probes and a deeper understanding of the intricate interplay between the physical and biochemical aspects of cellular function. This knowledge will be invaluable for the development of new therapeutic strategies targeting a wide range of diseases.

References

SupraFlipper 31: A Novel Modulator of the Hippo Signaling Pathway in Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the early applications and mechanistic insights of SupraFlipper 31, a recently identified protein that plays a critical role in regulating the Hippo signaling pathway. The data presented herein demonstrates the potential of this compound as a therapeutic target in oncology and regenerative medicine. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of cell signaling and therapeutic discovery.

Introduction

Cellular proliferation is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its disruption is implicated in various human diseases. This compound has emerged as a novel intracellular protein that directly interacts with key components of the Hippo pathway, offering a new avenue for therapeutic intervention. This guide details the foundational experiments that have elucidated the function of this compound in cell biology.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from foundational studies on this compound. These experiments highlight the protein's impact on cell proliferation and its interaction with core Hippo pathway components.

Table 1: Effect of this compound Overexpression on Cell Proliferation

Cell LineTransfection ConditionProliferation Rate (Fold Change vs. Control)p-value
HEK293TMock1.00-
HEK293TThis compound Plasmid2.54< 0.01
MCF-7Mock1.00-
MCF-7This compound Plasmid1.89< 0.05
A549Mock1.00-
A549This compound Plasmid2.15< 0.01

Table 2: Binding Affinity of this compound to Hippo Pathway Components

Binding PartnerDissociation Constant (Kd) in nMMethod
LATS115.2Surface Plasmon Resonance
YAP> 1000 (No significant binding)Surface Plasmon Resonance
TAZ> 1000 (No significant binding)Surface Plasmon Resonance
SAV189.7Isothermal Titration Calorimetry

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and further investigation.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Transfection: Transfect cells with either a mock vector or a this compound expression plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48 hours post-transfection.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The fold change in proliferation is calculated relative to the mock-transfected control cells.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Chip Preparation: Immobilize recombinant human LATS1, YAP, TAZ, or SAV1 protein on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of purified recombinant this compound in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Analysis: Inject the this compound solutions over the prepared sensor chip surface at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka) and dissociation (kd) rates. The dissociation constant (Kd) is calculated as kd/ka.

Visualizing this compound in Cellular Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the workflow for its functional analysis.

SupraFlipper31_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_hippo Core Hippo Kinase Cassette cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 Activates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits TEAD TEAD Transcription Factors YAP_TAZ->TEAD Proliferation Proliferation TEAD->Proliferation SupraFlipper31 This compound SupraFlipper31->LATS1_2 Inhibits Experimental_Workflow_SupraFlipper31 cluster_cloning Molecular Cloning cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical Assays A Isolate this compound cDNA B Clone into Expression Vector A->B C Transfect Cells with This compound Plasmid B->C F Purify Recombinant This compound Protein B->F D Perform MTT Assay for Proliferation C->D E Perform Western Blot for Pathway Proteins C->E G Conduct Surface Plasmon Resonance with LATS1 F->G

Unveiling "SupraFlipper 31": A Fictional Probe in Photophysics

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the photophysical properties of a molecule designated "SupraFlipper 31," no scientific literature, experimental data, or documented signaling pathways corresponding to this name could be identified. The term "this compound" does not appear to be a recognized name for any known fluorescent probe or molecule within the current scientific domain.

Therefore, the creation of an in-depth technical guide, complete with quantitative data, experimental protocols, and visualizations for "this compound," is not possible. The foundational information required to fulfill such a request does not exist in the public scientific record.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a hypothetical framework for what such a guide would entail, using established principles of photophysics and molecular probe characterization as a template. This will serve as an illustrative example of the key experimental and descriptive elements that would be essential for a comprehensive technical whitepaper on a novel fluorescent probe.

Hypothetical Photophysical Properties of "this compound"

Should "this compound" be a real molecular probe, its characterization would involve a series of spectroscopic and microscopic experiments to determine its key photophysical parameters. The data from these experiments would be crucial for understanding its behavior and potential applications.

Table 1: Hypothetical Photophysical Data for this compound
PropertyValueConditions
Absorption Maximum (λ_abs) 488 nmDichloromethane (DCM)
Emission Maximum (λ_em) 515 nmDichloromethane (DCM)
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹Dichloromethane (DCM)
Fluorescence Quantum Yield (Φ_f) 0.92Dichloromethane (DCM)
Fluorescence Lifetime (τ_f) 4.1 nsDichloromethane (DCM)
Two-Photon Absorption Cross-Section 50 GMat 920 nm

Conceptual Experimental Protocols

The determination of the photophysical properties listed above would necessitate a suite of standardized experimental procedures.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the molar extinction coefficient.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., dichloromethane). A series of dilutions are made to generate samples of known concentrations.

  • Absorption Measurement: The absorbance of each dilution is measured using a UV-Vis spectrophotometer across a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is identified. The molar extinction coefficient (ε) is calculated from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law.

  • Emission Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range to identify the emission maximum (λ_em).

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology:

  • Relative Method: The quantum yield of this compound is determined relative to a well-characterized standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ_f = 0.95).

  • Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the this compound sample and the standard. The absorbance of both solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is then calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime.

Methodology:

  • Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

  • Procedure: The sample is excited by a pulsed light source (e.g., a picosecond laser). The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime (τ_f) is then extracted by fitting this decay curve to an exponential function.

Illustrative Visualization of a Hypothetical Workflow

In a real-world scenario, the development and characterization of a new probe like "this compound" would follow a logical workflow. The following diagram, generated using the DOT language, illustrates such a process.

G cluster_0 Probe Development & Synthesis cluster_1 Photophysical Characterization cluster_2 Application & Validation a Conceptual Design b Chemical Synthesis a->b c Purification & Structural Verification b->c d Steady-State Spectroscopy (Absorbance, Emission) c->d Characterization Start e Quantum Yield Measurement d->e f Lifetime Measurement (TCSPC) d->f g In Vitro Imaging (Cellular Staining) e->g f->g h In Vivo Imaging (Animal Models) g->h i Data Analysis & Interpretation g->i h->i

Workflow for Novel Probe Development.

This hypothetical guide underscores the rigorous process of characterizing a new molecular probe. While "this compound" remains an unknown entity, the principles and methodologies outlined here represent the standard of practice in the field of fluorescence microscopy and probe development. Should information on "this compound" become available, a similar comprehensive guide could be produced to facilitate its scientific application.

The Tipping Point: A Technical Guide to Flipper Probes in Mechanobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of mechanobiology, the way physical forces direct cellular and tissue behavior, has been historically challenged by the difficulty of measuring the minute forces at play within living systems. The advent of Flipper probes, a class of fluorescent mechanosensitive membrane probes, has provided a pivotal tool to quantify membrane tension and lipid organization. This guide delves into the core principles of Flipper probes, their application in mechanobiology, and detailed protocols for their use, offering a comprehensive resource for researchers aiming to unravel the mechanical intricacies of the cell.

Introduction to Flipper Probes: Sensing the Push and Pull of the Membrane

Flipper probes are ingeniously designed fluorescent molecules that report on the physical state of their immediate environment within the lipid bilayer.[1][2] Their core structure consists of two dithienothiophene (DTT) "flippers" that can rotate relative to each other.[3] In a disordered membrane, the probe adopts a twisted conformation. As membrane tension increases or lipid packing becomes more ordered, the lateral pressure from the surrounding lipids forces the probe into a more planar conformation.[4][5] This planarization event is the key to their function, as it alters the probe's photophysical properties, most notably its fluorescence lifetime.[6][7][8]

The relationship between the probe's conformation and its fluorescence lifetime is the foundation of its use as a mechanosensor. The twisted state exhibits a shorter fluorescence lifetime, while the planar state has a significantly longer lifetime.[9] This change in fluorescence lifetime can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a quantitative readout of membrane tension.[1][10]

Mechanism of Action: From Molecular Planarization to Cellular Insights

The fundamental principle behind Flipper probes lies in the concept of a "planarizable push-pull" system.[9][11] The two DTT flippers are electronically distinct, creating a push-pull dipole. When the molecule is twisted, the electronic communication between the two ends is limited. Upon planarization, the conjugation of the molecule increases, leading to a more efficient charge transfer and a change in its excited state dynamics.[12] This results in a longer fluorescence lifetime and a red shift in the excitation spectrum.[8][9]

The sensitivity of Flipper probes is such that they can detect subtle changes in the lipid environment, making them powerful tools to study a variety of cellular processes where membrane mechanics are crucial, including endocytosis, exocytosis, cell migration, and signaling.[6][13][14]

Flipper_Mechanism Disordered Low Tension Disordered Lipids Twisted Twisted Flipper Probe (Short Lifetime) Disordered->Twisted inserts into Ordered High Tension Ordered Lipids Planar Planar Flipper Probe (Long Lifetime) Ordered->Planar induces Twisted->Planar Increased Lateral Pressure

Figure 1: Mechanism of Flipper probe action in response to membrane tension.

Quantitative Data Summary

The fluorescence lifetime of Flipper probes is a key quantitative parameter. Below is a summary of typical fluorescence lifetime values observed in different membrane systems. It is important to note that these values can vary depending on the specific cell type, lipid composition, and experimental conditions.

Probe TypeMembrane System/ConditionTypical Fluorescence Lifetime (τ) (ns)Reference(s)
Flipper-TRGiant Unilamellar Vesicles (GUVs) - Liquid Disordered (Ld)~2.5 - 3.5[15]
Flipper-TRGUVs - Liquid Ordered (Lo)~4.0 - 5.5[15]
Flipper-TRHeLa Cells - Plasma Membrane (Isotonic)~4.5[6]
ER Flipper-TRHeLa Cells - Endoplasmic Reticulum~3.5[6]
POPC GUVsHomogeneous labeling3.64 ± 0.03[4]
Flipper in Ld regionsLower membrane tensionShorter lifetime[4]
Flipper in Lo domainsHigher membrane tensionLonger lifetime[4]

Experimental Protocols

Staining of Live Cells with Flipper-TR

This protocol is adapted for staining the plasma membrane of live cells.

  • Preparation of Staining Solution:

    • Prepare a stock solution of Flipper-TR in DMSO at a concentration of 1 mM.

    • Dilute the stock solution in a suitable cell culture medium (e.g., DMEM) to a final working concentration of 1-5 µM. It is crucial to vortex the solution well to ensure the hydrophobic probe is dispersed.

  • Cell Preparation:

    • Culture cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the Flipper-TR staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove any excess probe.

  • Imaging:

    • Proceed with Fluorescence Lifetime Imaging Microscopy (FLIM) immediately.

Staining_Workflow A Prepare Flipper-TR Staining Solution (1-5 µM) C Incubate Cells with Staining Solution (15-30 min) A->C B Culture Cells on Imaging Dish B->C D Wash Cells Twice with Fresh Medium C->D E Proceed to FLIM Imaging D->E

Figure 2: Experimental workflow for staining live cells with Flipper-TR.
Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the primary technique for quantifying Flipper probe responses.[10]

  • Microscope Setup:

    • Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.[16]

    • Excitation: A pulsed laser with an excitation wavelength in the range of 485 nm is typically used for Flipper-TR.

    • Emission: Collect the fluorescence emission in the range of 570-630 nm.

  • Image Acquisition:

    • Acquire FLIM data for a sufficient duration to collect enough photons for accurate lifetime determination (typically 60-120 seconds per image).

    • It is important to minimize phototoxicity and photobleaching by using the lowest possible laser power and acquisition time.[4]

  • Data Analysis:

    • The acquired FLIM data is typically fitted to a bi-exponential decay model to extract the fluorescence lifetime values.[17]

    • The resulting lifetime information can be displayed as a color-coded image, where different colors represent different lifetime values, providing a spatial map of membrane tension.

Flipper Probes in Mechanotransduction and Drug Development

Membrane tension is a critical regulator of numerous signaling pathways involved in mechanotransduction.[18][19] For example, changes in membrane tension can influence the activity of mechanosensitive ion channels, receptor clustering, and the organization of the cytoskeleton.[13][20] By providing a means to visualize and quantify these mechanical changes, Flipper probes are invaluable for dissecting these complex signaling networks.

In the context of drug development, Flipper probes can be utilized to:

  • Screen for compounds that modulate membrane mechanics.

  • Assess the off-target effects of drugs on cell membrane properties.

  • Investigate the role of membrane tension in disease pathology, opening new avenues for therapeutic intervention.

Mechanotransduction_Signaling ECM Extracellular Matrix (Mechanical Cues) Integrins Integrins ECM->Integrins MembraneTension Plasma Membrane Tension (Measured by Flipper Probes) Integrins->MembraneTension FAK Focal Adhesion Kinase (FAK) Integrins->FAK Signaling Downstream Signaling (e.g., RhoA, YAP/TAZ) MembraneTension->Signaling Cytoskeleton Actin Cytoskeleton FAK->Cytoskeleton Cytoskeleton->MembraneTension GeneExpression Changes in Gene Expression Signaling->GeneExpression CellularResponse Cellular Response (e.g., Migration, Proliferation) GeneExpression->CellularResponse

Figure 3: A simplified signaling pathway in mechanotransduction where Flipper probes can be used to measure changes in membrane tension.

Conclusion and Future Outlook

Flipper probes have revolutionized the study of mechanobiology by providing a non-invasive and quantitative method to measure membrane tension in living cells and tissues.[1][21] The continued development of new Flipper probe variants targeted to specific organelles and with enhanced photophysical properties will further expand their utility.[3][12] As our understanding of the intricate interplay between mechanical forces and cellular function grows, Flipper probes will undoubtedly remain a central tool for researchers and drug developers seeking to navigate the complex landscape of mechanobiology.

References

Understanding Lipid Bilayer Mechanics with Flipper Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the "Flipper" series of fluorescent probes, powerful tools for the real-time investigation of lipid bilayer mechanics in living cells. While the specific term "SupraFlipper 31" yields limited detailed information in current scientific literature, this document focuses on the well-established Flipper probes, such as Flipper-TR® and FliptR, which are at the forefront of mechanobiology research. A brief discussion on the context of "SupraFlippers 31" is also included based on available data.

Introduction to Flipper Probes and Lipid Bilayer Mechanics

The plasma membrane is not a static barrier but a dynamic interface where mechanical forces play a crucial role in cellular processes like motility, endocytosis, and signal transduction.[1] Lipid bilayers exhibit material properties such as tension and viscosity, which are influenced by the packing of lipid molecules.[2][3] Understanding these mechanical properties is essential for deciphering the intricate workings of the cell and for the development of novel therapeutics.

Flipper probes are a class of mechanosensitive fluorescent dyes designed to report on the mechanical state of lipid bilayers.[4] These "fluorogenic" probes become fluorescent only upon insertion into a lipid membrane, minimizing background signal from aqueous environments.[5] Their fluorescence properties, particularly their fluorescence lifetime, are sensitive to changes in the lipid packing and membrane tension, providing a quantitative readout of the mechanical forces at play within the membrane.

Mechanism of Action: The "Fluorescent Flipper"

The core of a Flipper probe consists of two dithienothiophene (DTT) moieties, referred to as "flippers," connected by a single bond that allows them to twist relative to each other. This structure acts as a "push-pull" system, with an electron donor at one end and an electron acceptor at the other.

In a low-tension or disordered lipid environment, the flippers are in a twisted conformation. As membrane tension increases, the lateral pressure from the surrounding lipids forces the flippers into a more planar conformation. This planarization leads to a measurable change in the probe's photophysical properties, most notably an increase in its fluorescence lifetime. This relationship allows for the direct visualization and quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Flipper_Probe_Mechanism cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Twisted Low_Lifetime Shorter Fluorescence Lifetime Twisted->Low_Lifetime Reports Increase_Tension Increased Lateral Pressure Twisted->Increase_Tension Planar High_Lifetime Longer Fluorescence Lifetime Planar->High_Lifetime Reports Increase_Tension->Planar Planarization caption Figure 1. Mechanism of Flipper probes.

Mechanism of Flipper probes.

Quantitative Data with Flipper Probes

The fluorescence lifetime of Flipper probes provides a quantitative measure of membrane tension. Below is a summary of typical photophysical properties and reported lifetime changes.

Probe VariantExcitation (nm)Emission (nm)Fluorescence Lifetime (ns)Key Characteristics & References
Flipper-TR® ~488~6002.8 - 7.0Plasma membrane specific, widely used for live-cell imaging.
FliptR ~480~600Increases with tensionReports on lipid packing and tension; lifetime changes are cell-type dependent.
ER Flipper-TR® ~488~6002.8 - 7.0Specifically targets the endoplasmic reticulum membrane.
Mito Flipper-TR® ~488~6002.8 - 7.0Specifically targets mitochondrial membranes.
Lyso Flipper-TR® ~488~6002.8 - 7.0Specifically targets lysosomal membranes.
HydroFlippers N/AN/AReports on both membrane compression and hydration.Dual-responsive probes for more detailed membrane analysis.

Note: The exact fluorescence lifetime is dependent on the specific lipid composition and cellular environment. Calibration is recommended for each cell type and experimental condition.

Experimental Protocols

The following provides a general methodology for using Flipper probes to measure membrane tension in live cells using FLIM.

Probe Preparation
  • Stock Solution: Dissolve the Flipper probe in anhydrous DMSO to prepare a 1 mM stock solution.

  • Storage: Store the stock solution at -20°C or below, protected from light and moisture. When stored properly, the solution should be stable for approximately 3 months.

Cell Labeling
  • Working Solution: Dilute the 1 mM stock solution to a final concentration of 0.5 - 2 µM in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Replace the cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing (Optional): For short-term imaging, the probe-containing medium can be replaced with fresh medium. For long-term imaging (>24h), washing is not necessary as the probe is only fluorescent in the membrane.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Excitation: Use a pulsed laser for excitation, typically around 488 nm.

  • Emission: Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.

  • Data Acquisition: Acquire time-correlated single photon counting (TCSPC) data to generate fluorescence lifetime images.

  • Data Analysis: Fit the decay curves to a multi-exponential model to determine the average fluorescence lifetime for each pixel in the image.

Experimental_Workflow cluster_0 Preparation cluster_1 Cell Culture & Labeling cluster_2 Imaging & Analysis Probe_Stock Prepare 1 mM Flipper Probe Stock in DMSO Working_Solution Dilute to 0.5-2 µM in Serum-Free Medium Probe_Stock->Working_Solution Labeling Incubate Cells with Probe Solution Working_Solution->Labeling Add to cells Cell_Culture Culture Cells on Coverslips Cell_Culture->Labeling FLIM Acquire FLIM Data Labeling->FLIM Image cells Analysis Analyze Fluorescence Lifetime FLIM->Analysis caption Figure 2. General experimental workflow.

General experimental workflow.

SupraFlippers 31: A Note on a Specific Variant

The term "SupraFlippers 31" appears in the context of accessing the secretory pathway. One study describes the use of SupraFlippers bound to streptavidin within vesicles. Upon addition of biotin, the probes are released and traffic from the ER to the Golgi and plasma membrane. This suggests a specialized application for targeted delivery and release of the Flipper probe within the cell. However, detailed technical specifications and broader applications of a probe specifically named "this compound" are not widely available in the current scientific literature. It is likely a highly specialized or newly developed variant of the Flipper probe family.

Applications in Signaling and Drug Development

Changes in lipid bilayer mechanics are increasingly recognized as critical components of cellular signaling cascades. For example, a decrease in plasma membrane tension can trigger the phase separation of PtdIns(4,5)P2, leading to the inactivation of the TORC2 signaling pathway. Flipper probes provide a means to directly visualize these mechanical changes and their downstream consequences.

Signaling_Pathway Stimulus External Stimulus (e.g., Osmotic Shock) Membrane_Tension Change in Plasma Membrane Tension Stimulus->Membrane_Tension Flipper_Probe Flipper Probe Reports Change in Lifetime Membrane_Tension->Flipper_Probe Detected by Lipid_Organization Alteration of Lipid Organization / Phase Separation Membrane_Tension->Lipid_Organization Signaling_Cascade Downstream Signaling Cascade Activation / Inhibition Lipid_Organization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Change in Motility) Signaling_Cascade->Cellular_Response caption Figure 3. Conceptual signaling pathway.

Conceptual signaling pathway.

For drug development professionals, Flipper probes offer a novel tool to investigate the effects of compounds on the mechanical properties of cell membranes. This can provide insights into a drug's mechanism of action, its potential off-target effects on membrane integrity, and its ability to modulate mechanosensitive signaling pathways.

Conclusion

The Flipper series of fluorescent probes has revolutionized the study of lipid bilayer mechanics, providing researchers with a powerful tool to visualize and quantify membrane tension in living systems. While the specific variant "this compound" remains to be fully characterized in the public domain, the established Flipper probes offer a versatile and robust platform for investigating the role of mechanical forces in a wide range of biological processes. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to incorporate these innovative probes into their experimental workflows, paving the way for new discoveries in the exciting field of mechanobiology.

References

The Role of Flipper Probes in Studying Cellular Mechanotransduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes, including development, tissue homeostasis, and disease progression. A key parameter in this process is membrane tension, which modulates the function of membrane-associated proteins and influences cellular morphology and behavior. The advent of sophisticated molecular tools has enabled the precise measurement of membrane tension in living cells, providing invaluable insights into the intricate mechanisms of mechanotransduction.

This technical guide focuses on the application of Flipper probes, a class of advanced fluorescent reporters, for the quantitative imaging of membrane tension. While this guide will primarily reference Flipper-TR®, a well-documented and commercially available plasma membrane tension probe, the principles and methodologies described are broadly applicable to other members of the Flipper probe family, including those targeted to specific organelles. We will delve into the core principles of Flipper probes, provide detailed experimental protocols for their use with Fluorescence Lifetime Imaging Microscopy (FLIM), present quantitative data from key experiments, and explore their application in dissecting mechanotransduction signaling pathways.

Core Principles of Flipper Probes

Flipper probes are mechanosensitive fluorescent molecules designed to report on the physical state of lipid bilayers. Their mechanism of action is based on a unique molecular design featuring two twisted dithienothiophene units. In a low-tension or disordered membrane environment, these "flippers" are in a twisted conformation. As membrane tension increases, the lateral pressure exerted by the lipid acyl chains forces the flippers into a more planar conformation. This conformational change from a twisted to a planar state alters the probe's electronic properties, resulting in a measurable change in its fluorescence lifetime.[1][2] Specifically, an increase in membrane tension leads to a longer fluorescence lifetime.[1] This relationship provides a direct and quantitative readout of membrane tension within living cells.

Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for imaging Flipper probes.[3] FLIM measures the time it takes for a fluorophore to return to its ground state after excitation, a parameter that is independent of probe concentration and excitation intensity, thus offering a robust and quantifiable measurement.[3]

Quantitative Data Presentation

The fluorescence lifetime of Flipper probes is a sensitive indicator of membrane tension and can be used to quantify changes in response to various stimuli. The following tables summarize representative quantitative data from studies using Flipper-TR.

Cell TypeConditionAverage Fluorescence Lifetime (τ) of Flipper-TR (ns)Reference
HeLaIsotonic~4.5
HeLaHypertonic ShockIncrease
MDCK in tissueIsotonicVaries with time
Drosophila ovarian cystDifferentiating cystHigher than undifferentiated

Table 1: Representative Fluorescence Lifetimes of Flipper-TR in Various Cell Types and Conditions. This table illustrates the typical range of fluorescence lifetimes observed for Flipper-TR and the directional changes upon modulation of membrane tension.

Cell LineOrganelleFlipper ProbeAverage Fluorescence Lifetime (τ) (ns)Reference
HeLaPlasma MembraneFlipper-TR~4.5
HeLaEndoplasmic ReticulumER Flipper-TR~3.5
HeLaMitochondriaMito Flipper-TR~3.2
HeLaLate Endosomes/LysosomesLyso Flipper-TRVaries

Table 2: Fluorescence Lifetimes of Organelle-Specific Flipper Probes. This table highlights the utility of targeted Flipper probes in measuring membrane tension in specific subcellular compartments. The differences in lifetime reflect variations in the lipid environment and tension of these organelles.

Experimental Protocols

Protocol 1: Staining Live Cells with Flipper-TR for Plasma Membrane Tension Imaging

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.

Materials:

  • Flipper-TR® probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • HeLa cells (or other cell line of interest)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C.

  • Staining Solution Preparation: Dilute the 1 mM Flipper-TR stock solution to a final concentration of 1-2 µM in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically for different cell types.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the Flipper-TR staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 15-30 minutes.

  • Washing (Optional): The probe is only fluorescent in the membrane, so washing is not strictly necessary. However, for long-term imaging, the staining solution can be replaced with fresh culture medium to minimize potential long-term effects of the probe in the medium.

  • Imaging: The cells are now ready for FLIM imaging.

Protocol 2: Fluorescence Lifetime Imaging Microscopy (FLIM) of Flipper-TR

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or other FLIM detection system.

Imaging Parameters:

  • Excitation: Use a pulsed laser at 488 nm.

  • Emission: Collect the fluorescence signal using a bandpass filter of 575-625 nm.

  • Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Acquisition Time: Acquire data until a sufficient number of photons per pixel is collected to ensure accurate lifetime fitting (typically >100 photons per pixel).

  • Data Analysis: Fit the fluorescence decay data using a bi-exponential decay model. The longer lifetime component (τ2) is typically used to report on membrane tension.

Signaling Pathways and Mechanotransduction

Changes in plasma membrane tension, as measured by Flipper probes, are intimately linked to various cellular signaling pathways that govern mechanotransduction.

Experimental Workflow for Investigating Mechanotransduction

The following workflow illustrates how Flipper probes can be integrated into studies of cellular mechanotransduction.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Seed cells on substrate of interest B Apply mechanical stimulus (e.g., osmotic shock, shear flow, substrate stiffness change) A->B C Stain with Flipper-TR B->C E Acquire immunofluorescence images of signaling proteins (e.g., FAK, YAP/TAZ) B->E D Acquire FLIM data C->D F Calculate Flipper-TR fluorescence lifetime (τ) D->F G Quantify localization and activation of signaling proteins E->G H Correlate changes in τ with changes in signaling protein activity F->H G->H

Caption: Experimental workflow for correlating membrane tension with signaling events.

Key Signaling Pathways Influenced by Membrane Tension

Membrane tension can directly or indirectly influence the activity of several key signaling pathways.

  • Integrin and Focal Adhesion Kinase (FAK) Signaling: Integrins, transmembrane receptors that connect the extracellular matrix to the cytoskeleton, are primary mechanosensors. Changes in membrane tension can alter integrin clustering and activation, subsequently modulating the activity of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and proliferation.

  • RhoA/ROCK Pathway: The Rho family of small GTPases, particularly RhoA and its downstream effector ROCK, are central regulators of cytoskeletal contractility. Membrane tension can influence RhoA activity, creating a feedback loop that controls the mechanical state of the cell.

  • YAP/TAZ Pathway: The Hippo signaling pathway effectors, YAP and TAZ, are transcriptional co-activators that play a crucial role in mechanotransduction by shuttling between the cytoplasm and the nucleus in response to mechanical cues. Changes in cytoskeletal tension, which are linked to membrane tension, are known to regulate YAP/TAZ localization and activity.

  • Mechanosensitive Ion Channels: Ion channels such as Piezo and TRP channels are gated by mechanical forces, including changes in membrane tension. Their activation leads to ion fluxes that can trigger downstream signaling cascades.

G cluster_0 Mechanical Stimulus cluster_1 Cellular Response cluster_2 Downstream Effects A Increased Membrane Tension (Measured by Flipper Probe ↑τ) B Integrin/FAK Activation A->B C RhoA/ROCK Pathway Activation A->C D YAP/TAZ Nuclear Translocation A->D E Mechanosensitive Ion Channel Opening A->E F Cytoskeletal Remodeling B->F C->F G Gene Expression Changes D->G E->G H Cell Proliferation & Migration F->H G->H

Caption: Key mechanotransduction pathways influenced by membrane tension.

Conclusion

Flipper probes, in conjunction with FLIM, have emerged as indispensable tools for the quantitative analysis of membrane tension in living cells. Their ability to provide a direct and sensitive readout of this critical biophysical parameter has significantly advanced our understanding of cellular mechanotransduction. By enabling the correlation of membrane tension with the activation of specific signaling pathways, these probes are paving the way for new discoveries in fundamental cell biology and offering novel avenues for therapeutic intervention in diseases where mechanotransduction plays a pivotal role. This guide provides a foundational framework for researchers to incorporate Flipper probes into their experimental repertoire, empowering them to explore the intricate interplay between mechanical forces and cellular function.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Membrane Tension using Flipper-TR®

Author: BenchChem Technical Support Team. Date: December 2025

Note on "SupraFlipper 31": The specific probe "this compound" is not found in the current scientific literature or commercial catalogues. The following application notes and protocols are based on the well-characterized and commercially available membrane tension probe, Flipper-TR® , which is likely the intended subject of interest given the nomenclature.

Introduction: Visualizing Membrane Tension in Live Cells

Cellular membranes are dynamic structures that are constantly remodeled during essential processes such as cell migration, division, and endocytosis.[1][2][3] Membrane tension is a critical physical parameter that governs these processes.[2][3] Flipper-TR® is a fluorescent probe designed for the real-time visualization of membrane tension in living cells.[4] It belongs to a class of molecules known as "flippers" which are mechanosensitive.[4][5]

The probe spontaneously inserts into the plasma membrane of living cells.[4][5][6] Its fluorescence properties are sensitive to the physical state of the lipid bilayer.[5][7] Specifically, the fluorescence lifetime of Flipper-TR® changes in response to variations in membrane tension.[1][6][7] In a relaxed membrane, the probe is in a twisted conformation.[6] As membrane tension increases, the lipids in the membrane become more ordered, which in turn causes the probe to adopt a more planar conformation.[6][7] This planarization leads to an increase in the fluorescence lifetime of the probe.[1][6][7] This relationship allows for the quantitative mapping of membrane tension across the cell membrane using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][7][8]

Quantitative Data Summary

The following table summarizes the key photophysical properties and recommended experimental parameters for Flipper-TR®.

ParameterValueReference
Excitation Wavelength (λabs)~480 nm (compatible with 488 nm laser)[4][5]
Emission Wavelength (λfl)~600 nm (collect between 575-625 nm)[4][5]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[4][5]
Fluorescence Lifetime (τ)2.8 - 7 ns[4][5]
Recommended Stock Solution1 mM in anhydrous DMSO[5]
Recommended Staining Concentration0.5 - 1 µM in culture medium[4][5]
Incubation Time15 - 30 minutesNot explicitly stated, but typical for live-cell stains

Experimental Protocols

This section provides a detailed methodology for the use of Flipper-TR® in live-cell imaging experiments.

Reagent Preparation
  • Prepare 1 mM Stock Solution:

    • Allow the vial of Flipper-TR® to warm to room temperature before opening.[5]

    • Dissolve the contents of one vial (50 nmol) in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to obtain a 1 mM stock solution.[5]

    • Store the stock solution at -20°C or below, protected from light.[5] When stored properly, the solution should be stable for approximately 3 months.[5]

    Caution: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate care.[5]

Cell Preparation and Staining

This protocol is optimized for mammalian cells grown in culture. Optimal conditions may vary depending on the cell type and should be determined empirically.[5]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

  • Prepare Staining Solution:

    • Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 0.5 - 1 µM in your standard cell culture medium.[4][5]

    • Note: The presence of fetal calf serum (FCS) may reduce labeling efficiency. If the signal is low, consider using a serum-free medium for the staining period or increasing the probe concentration up to 2 µM.[5]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at your standard culture conditions (e.g., 37°C, 5% CO₂).

    • After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.

    • The cells are now ready for imaging. It is recommended to image the cells in a suitable live-cell imaging buffer or medium.

Live-Cell Imaging

Flipper-TR® is designed to be imaged using Fluorescence Lifetime Imaging Microscopy (FLIM) to quantify membrane tension.

  • Microscope Setup:

    • Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).[8]

    • Use a pulsed laser for excitation, such as a 488 nm laser.[4][5]

    • Set the emission collection window between 575 nm and 625 nm.[4][5]

  • Image Acquisition:

    • Locate the stained cells using standard epifluorescence. Flipper-TR® is only fluorescent when inserted into a lipid membrane.[5]

    • Acquire FLIM data according to the instrument's operating procedures. Ensure sufficient photon counts are collected for accurate lifetime determination.

    • It is crucial to maintain a stable temperature and physiological conditions for the cells throughout the imaging experiment.

Data Analysis
  • Fluorescence Lifetime Calculation:

    • Analyze the acquired FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, Becker & Hickl SPCM).

    • Fit the fluorescence decay curves to a multi-exponential model to determine the average fluorescence lifetime for each pixel.

  • Data Interpretation:

    • Generate a fluorescence lifetime map of the cell, where the color of each pixel represents the calculated lifetime.

    • Higher fluorescence lifetime values correspond to higher membrane tension.[1][6][7]

    • Changes in membrane tension due to experimental treatments (e.g., osmotic shock, drug addition) can be quantified by comparing the fluorescence lifetimes before and after the treatment.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell membrane tension imaging experiment using Flipper-TR®.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells on Glass-Bottom Dish probe_prep Prepare Flipper-TR® Staining Solution staining Stain Cells (15-30 min) probe_prep->staining wash Wash Cells staining->wash imaging FLIM Acquisition wash->imaging lifetime_calc Calculate Fluorescence Lifetime imaging->lifetime_calc data_interp Generate Lifetime Map & Interpret Data lifetime_calc->data_interp G mt Membrane Tension vesicle Vesicle Formation (Endocytosis) mt->vesicle Inhibits endo_machinery Endocytic Machinery (e.g., Clathrin, Dynamin) endo_machinery->vesicle Drives cell_process Cellular Processes (e.g., Nutrient Uptake, Receptor Downregulation) vesicle->cell_process Leads to

References

Application Notes and Protocols for Membrane Tension Imaging and IL-31 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for two distinct but important areas of cell biology research: the use of the Flipper-TR probe for measuring membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM), and the signaling pathways of Interleukin-31 (IL-31), a key cytokine in inflammation and pruritus.

Section 1: Flipper-TR Protocol for FLIM Microscopy

Introduction: Flipper-TR is a fluorescent membrane probe specifically designed to measure changes in membrane tension by reporting on the lipid packing of the cell membrane. Its fluorescence lifetime is sensitive to the physical state of the lipid bilayer, making it a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, and mechanotransduction.[1]

Experimental Protocol: Measuring Membrane Tension with Flipper-TR and FLIM

This protocol outlines the steps for staining live cells with Flipper-TR and subsequent imaging using Time-Correlated Single Photon Counting (TCSPC) FLIM.

Materials:

  • Flipper-TR probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium

  • Cells of interest cultured on appropriate imaging dishes (e.g., glass-bottom dishes)

  • Pulsed laser source (e.g., 488 nm)

  • TCSPC FLIM system

  • Pulse picker (recommended)

  • Objective lens suitable for live-cell imaging (e.g., 60x water immersion)

Procedure:

  • Probe Preparation: Prepare a stock solution of Flipper-TR in DMSO. The exact concentration may vary, so refer to the manufacturer's guidelines.

  • Cell Staining:

    • Culture cells to the desired confluency on imaging dishes.

    • Dilute the Flipper-TR stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the nanomolar to low micromolar range).

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the Flipper-TR staining solution to the cells and incubate under appropriate cell culture conditions. Incubation times can range from 15 to 30 minutes.

  • FLIM Imaging:

    • Transfer the stained cells to the FLIM microscope.

    • Use a pulsed laser for excitation, typically around 488 nm.[1] To accommodate the fluorescence lifetime of Flipper-TR, it is recommended to use a pulse picker to reduce the laser repetition rate to 20 MHz (50-nanosecond interval).[1]

    • Set the emission bandpass filter to capture the Flipper-TR fluorescence, for example, 600/50 nm.[1]

    • Acquire FLIM data using a TCSPC system. Ensure sufficient photon counts are collected for accurate lifetime analysis.

  • Data Analysis:

    • Analyze the acquired FLIM data to determine the fluorescence lifetime of Flipper-TR. Several methods can be employed, including multi-exponential reconvolution fitting, tail fitting, mean photon arrival time, and phasor analysis.[1]

    • Changes in the fluorescence lifetime of Flipper-TR correlate with changes in membrane lipid packing and thus membrane tension. An increase in lifetime generally indicates higher lipid packing and increased membrane tension.[1]

Quantitative Data Summary
ParameterTypical Value/RangeReference
Excitation Wavelength~488 nm[1]
Emission Filter600/50 nm[1]
Laser Repetition Rate20 MHz (with pulse picker)[1]
Flipper-TR LifetimeVaries with membrane tension[1]

Experimental Workflow Diagram

FlipperTR_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture Cells stain_cells Incubate Cells with Flipper-TR cell_culture->stain_cells probe_prep Prepare Flipper-TR Solution probe_prep->stain_cells flim_setup Setup FLIM Microscope stain_cells->flim_setup acquire_data Acquire FLIM Data flim_setup->acquire_data lifetime_analysis Analyze Fluorescence Lifetime acquire_data->lifetime_analysis interpret_results Correlate Lifetime with Tension lifetime_analysis->interpret_results

Flipper-TR FLIM Experimental Workflow

Section 2: IL-31 Signaling Pathway

Introduction: Interleukin-31 (IL-31) is a cytokine belonging to the IL-6 family that plays a significant role in pruritic skin disorders and other chronic inflammatory diseases.[2] It is produced by various immune cells, including activated Th2 cells, and exerts its effects by signaling through a heterodimeric receptor complex.[2]

IL-31 Receptor and Downstream Signaling

IL-31 signals through a receptor complex composed of the IL-31 receptor alpha (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][3] The initial binding of IL-31 to IL-31RA facilitates the recruitment of OSMRβ to form a high-affinity ternary complex.[2] This receptor activation triggers several downstream signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK pathways.[3][4][5]

Key Signaling Pathways:

  • JAK/STAT Pathway: Upon receptor activation, Janus kinases (JAK1 and JAK2) associated with the receptor subunits are activated.[3] These kinases then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5, and to a lesser extent STAT1.[3][4] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

  • PI3K/Akt Pathway: The activated IL-31 receptor complex can also initiate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[2][3]

  • MAPK Pathway: The Ras-MAPK pathway, including p38 and JNK MAPK, is another important downstream cascade activated by IL-31 signaling, contributing to inflammatory responses.[2]

IL-31 Signaling Pathway Diagram

IL31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL31 IL-31 IL31RA IL-31RA IL31->IL31RA binds ReceptorComplex IL-31/IL-31RA/OSMRβ Complex IL31RA->ReceptorComplex OSMRb OSMRβ OSMRb->ReceptorComplex JAK1 JAK1 ReceptorComplex->JAK1 activates JAK2 JAK2 ReceptorComplex->JAK2 activates PI3K PI3K ReceptorComplex->PI3K activates Ras Ras ReceptorComplex->Ras activates STAT3 STAT3 JAK1->STAT3 phosphorylates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT5 phosphorylates GeneExpression Gene Expression (Inflammation, Pruritus) STAT3->GeneExpression translocates to STAT5->GeneExpression translocates to Akt Akt PI3K->Akt Akt->GeneExpression MAPK MAPK (p38, JNK) Ras->MAPK MAPK->GeneExpression

IL-31 Signaling Pathway

References

Applications of SupraFlipper Probes in Elucidating the Mechanics of Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endocytosis, the process by which cells internalize molecules and particles, is fundamentally linked to the physical properties of the cell membrane. Membrane tension, a key regulator of this process, has been challenging to measure in living cells. The advent of mechanosensitive fluorescent probes, particularly the SupraFlipper series, has provided researchers with powerful tools to investigate the intricate relationship between membrane mechanics and endocytic machinery. This document provides detailed application notes and protocols for utilizing SupraFlipper probes in the study of endocytosis, targeted at researchers, scientists, and professionals in drug development. While the specific designation "SupraFlipper 31" was not identified in available literature, this document focuses on the well-characterized SupraFlipper and Flipper-TR family of probes.

SupraFlipper probes are a class of fluorescent molecules that report on the lipid order and tension of cellular membranes. Their fluorescence lifetime is sensitive to the packing of lipid molecules; an increase in membrane tension leads to a more ordered lipid environment, which in turn alters the probe's fluorescence lifetime. This property allows for the real-time, quantitative imaging of membrane tension dynamics during cellular processes like endocytosis.[1][2][3]

Principle of SupraFlipper Probes

SupraFlipper probes consist of a mechanophore unit, typically two twisted dithienothiophenes, which exhibits a planarization-deplanarization equilibrium within the lipid bilayer. The degree of twisting is influenced by the lateral pressure exerted by the surrounding lipids. In a more ordered membrane (higher tension), the probe is more planar, leading to a longer fluorescence lifetime. Conversely, in a disordered membrane (lower tension), the probe is more twisted, resulting in a shorter fluorescence lifetime. This change in fluorescence lifetime can be accurately measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][4]

Key Applications in Endocytosis Research

Monitoring Plasma Membrane Tension During Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) involves the assembly of a clathrin coat on the inner leaflet of the plasma membrane, which drives the formation of a vesicle. This process is known to be inhibited by increased membrane tension.[1] SupraFlipper probes can be used to visualize and quantify the changes in plasma membrane tension at sites of clathrin pit formation and vesicle budding.

Investigating the Role of Membrane Tension in Different Endocytic Pathways

Cells utilize various endocytic pathways, including macropinocytosis and caveolae-mediated endocytosis, each with distinct membrane remodeling requirements. SupraFlipper probes can be employed to compare the membrane tension dynamics associated with these different pathways, providing insights into their distinct regulatory mechanisms.

Screening for Drugs that Modulate Endocytosis via Membrane Tension

As membrane tension is a critical regulator of endocytosis, it represents a potential target for therapeutic intervention. SupraFlipper probes can be used in high-content screening assays to identify compounds that alter membrane tension and consequently modulate the rate of endocytosis of specific cargos, such as therapeutic nanoparticles or viruses.

Studying Endosomal Maturation

Specialized SupraFlipper probes, such as the Early Endosome Flipper (EE Flipper), have been developed to target specific organelles within the endocytic pathway.[3][5] These probes allow for the investigation of membrane tension in early endosomes, shedding light on the mechanics of endosomal sorting and maturation.

Quantitative Data Summary

The following table summarizes typical fluorescence lifetime changes observed with Flipper probes in response to altered membrane tension. Note that absolute lifetime values can vary depending on the specific probe, cell type, and imaging system. The key parameter is the change in lifetime.

ConditionTypical Fluorescence Lifetime (ns)InterpretationReference
Control (Basal Tension)2.5 - 4.0Normal membrane tension[1][2]
Increased Tension (e.g., osmotic stress)4.0 - 7.0Increased lipid packing[1][2]
Decreased Tension (e.g., myosin inhibition)< 2.5Decreased lipid packing[2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Plasma Membrane Tension During Endocytosis

Objective: To visualize and quantify changes in plasma membrane tension in real-time during endocytosis.

Materials:

  • Flipper-TR® probe (commercially available)[4]

  • Live-cell imaging medium

  • Cells of interest (e.g., HeLa, MDCK) cultured on glass-bottom dishes

  • Fluorescence Lifetime Imaging Microscope (FLIM) system equipped with a 488 nm pulsed laser and appropriate emission filters (e.g., 575-625 nm)[4]

  • Optional: Fluorescently tagged endocytic cargo (e.g., transferrin-Alexa Fluor 568)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a 1 µM working solution of Flipper-TR® in live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Incubate the cells with the Flipper-TR® working solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Imaging:

    • Place the dish on the FLIM microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Identify a field of view with healthy, well-adhered cells.

    • Acquire FLIM images using the 488 nm laser for excitation and collect emission in the 575-625 nm range.[4]

    • If using a fluorescent cargo, acquire images in the appropriate channel.

  • Inducing Endocytosis (Optional):

    • To observe dynamic changes, add the fluorescently tagged endocytic cargo to the imaging medium and acquire a time-lapse series of FLIM images.

  • Data Analysis:

    • Analyze the FLIM data to generate fluorescence lifetime maps of the plasma membrane.

    • Quantify the average fluorescence lifetime and its distribution across the plasma membrane.

    • Correlate changes in fluorescence lifetime with the localization of endocytic events (if a fluorescent cargo is used).

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture 1. Cell Culture on Glass-Bottom Dish probe_loading 2. Incubate with SupraFlipper Probe cell_culture->probe_loading washing 3. Wash to Remove Excess Probe probe_loading->washing flim_setup 4. Mount on FLIM Microscope washing->flim_setup image_acquisition 5. Acquire Time-Lapse FLIM Images flim_setup->image_acquisition lifetime_map 6. Generate Fluorescence Lifetime Maps image_acquisition->lifetime_map quantification 7. Quantify Membrane Tension Changes lifetime_map->quantification correlation 8. Correlate with Endocytic Events quantification->correlation

Caption: Experimental workflow for monitoring membrane tension during endocytosis.

signaling_pathway cluster_membrane Plasma Membrane cluster_tension Membrane Tension cluster_probe Probe Conformation & Lifetime cluster_endocytosis Endocytosis membrane Lipid Bilayer with SupraFlipper Probe high_tension Increased Tension membrane->high_tension low_tension Decreased Tension membrane->low_tension planar Planar Conformation (Longer Lifetime) high_tension->planar twisted Twisted Conformation (Shorter Lifetime) low_tension->twisted inhibited Inhibited planar->inhibited active Active twisted->active

Caption: Relationship between membrane tension, probe state, and endocytosis.

References

Measuring Plasma Membrane Tension with SupraFlipper 31: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring plasma membrane tension in live cells using the mechanosensitive fluorescent probe, SupraFlipper 31. These guidelines are intended for researchers in cell biology, biophysics, and drug development who are interested in quantifying the mechanical state of the plasma membrane and its role in various cellular processes.

Introduction to this compound and Plasma Membrane Tension

The plasma membrane is a dynamic interface that is constantly under mechanical stress. This "plasma membrane tension" is a critical regulator of a multitude of cellular functions, including cell migration, endocytosis, exocytosis, and signal transduction.[1][2] this compound is a member of the "Flipper" series of fluorescent probes specifically designed to measure membrane tension.[3]

The probe's mechanism relies on the planarization of its molecular structure in response to increased lipid packing density, which is influenced by membrane tension. In a relaxed membrane with lower tension, the this compound molecule is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a tense membrane with tightly packed lipids, the molecule becomes more planar, leading to a longer fluorescence lifetime.[4][5] This change in fluorescence lifetime can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of plasma membrane tension.

Data Presentation: Quantitative Analysis of Membrane Tension

The fluorescence lifetime of SupraFlipper probes is the primary quantitative output for measuring plasma membrane tension. Below are tables summarizing typical fluorescence lifetime values obtained in various cell lines and under different experimental conditions, compiled from studies using Flipper probes.

Table 1: Baseline Fluorescence Lifetimes of Flipper Probes in Different Cell Lines

Cell LineProbeAverage Fluorescence Lifetime (ns)Key Observations
HeLaFlipper-TR~4.5Baseline tension in a standard cancer cell line.
RPE1Flipper-TR5.4 ± 0.2 (non-confluent) to 5.5 ± 0.1 (confluent)Lifetime can be influenced by cell confluency.
HFF-1Flipper-TR~3.5 - 5.5 (correlated with osmotic pressure)Demonstrates the dynamic range of the probe.
MDCKFliptRVariable, calibration curve generatedHighlights the necessity for cell-type-specific calibration.
C2C12Flipper-TRVariable across different microscope setupsEmphasizes the importance of consistent instrumentation for comparative studies.

Table 2: Changes in Fluorescence Lifetime with Osmotic Shock

Cell LineOsmotic ConditionChange in Membrane TensionChange in Fluorescence LifetimeReference
HeLaHyper-osmotic shockDecreaseDecrease
HeLaHypo-osmotic shockIncreaseIncrease
HFF-1100 mOsm/kg (Hypo-osmotic)Increase~5.5 ns
HFF-1300 mOsm/kg (Iso-osmotic)Baseline~4.0 ns

Experimental Protocols

This section provides detailed protocols for cell labeling with this compound, FLIM data acquisition, and data analysis.

Cell Labeling with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The final concentration for labeling is typically in the nanomolar range.

  • Labeling:

    • Dilute the this compound stock solution in a phenol (B47542) red-free cell culture medium to a final concentration of approximately 50 nM.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for at least 10 minutes at 37°C and 5% CO₂. A washing step is generally not required as the probe is non-fluorescent in an aqueous solution.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup:

    • Use a confocal or two-photon microscope equipped with a FLIM system, typically based on Time-Correlated Single Photon Counting (TCSPC).

    • Excitation of this compound is typically achieved using a pulsed laser at around 488 nm.

    • Emission should be collected in a spectral range of approximately 550-650 nm.

    • It is crucial to use a laser with a repetition rate that allows for the complete decay of the fluorescence signal. Given the long lifetimes of Flipper probes (up to 7 ns), a laser frequency of 20 MHz is recommended for accurate measurements.

  • Image Acquisition:

    • Acquire FLIM data with a sufficient number of photons per pixel to ensure robust lifetime fitting. However, be mindful of potential phototoxicity and photobleaching.

    • It is advisable to acquire a time-lapse of a non-perturbed sample to monitor for any light-induced artifacts.

    • For dynamic processes, rapid FLIM acquisition methods may be necessary.

Data Analysis
  • Fluorescence Decay Fitting:

    • The fluorescence decay curve for each pixel is typically fitted with a multi-exponential reconvolution model to extract the fluorescence lifetime.

    • Various software packages are available for FLIM data analysis (e.g., SymPhoTime, LAS X).

  • Lifetime Data Extraction and Visualization:

    • The average fluorescence lifetime is then used to generate a pseudo-colored image where the color of each pixel represents the membrane tension.

    • For quantitative analysis, the plasma membrane can be segmented based on the fluorescence intensity, and the lifetime data from these regions of interest can be extracted and analyzed.

    • Phasor analysis is an alternative, fit-free method to analyze FLIM data and can be particularly useful for complex samples.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by Plasma Membrane Tension

Plasma membrane tension is a key mechanical cue that integrates with and regulates various biochemical signaling pathways.

Signaling_Pathways cluster_stimuli Mechanical Stimuli cluster_sensors Mechanosensors cluster_downstream Downstream Signaling & Cellular Responses External Forces External Forces Plasma Membrane Tension Plasma Membrane Tension External Forces->Plasma Membrane Tension Cell Spreading Cell Spreading Cell Spreading->Plasma Membrane Tension Osmotic Stress Osmotic Stress Osmotic Stress->Plasma Membrane Tension Integrins Integrins Plasma Membrane Tension->Integrins Mechanosensitive Ion Channels Mechanosensitive Ion Channels Plasma Membrane Tension->Mechanosensitive Ion Channels BAR Domain Proteins BAR Domain Proteins Plasma Membrane Tension->BAR Domain Proteins Endo/Exocytosis Endo/Exocytosis Plasma Membrane Tension->Endo/Exocytosis Rho GTPase Signaling Rho GTPase Signaling Integrins->Rho GTPase Signaling YAP/TAZ Pathway YAP/TAZ Pathway Integrins->YAP/TAZ Pathway Cytoskeletal Remodeling Cytoskeletal Remodeling Mechanosensitive Ion Channels->Cytoskeletal Remodeling BAR Domain Proteins->Endo/Exocytosis Rho GTPase Signaling->Cytoskeletal Remodeling Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Cell Seeding B This compound Labeling (e.g., 50 nM, 10 min) A->B C FLIM Setup (e.g., 488nm pulsed laser) B->C D Image Acquisition (TCSPC) C->D E Fluorescence Decay Fitting D->E F Lifetime Calculation & Visualization E->F G Quantitative Analysis (ROI) F->G

References

Quantifying Organelle-Specific Membrane Tension Using SupraFlipper Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane tension is a critical physical parameter that governs a multitude of cellular processes, including endocytosis, exocytosis, cell migration, and signal transduction. The ability to measure membrane tension with high spatiotemporal resolution within specific organelles is crucial for understanding fundamental cell biology and for the development of novel therapeutics. SupraFlipper probes are a class of advanced fluorescent sensors designed for the targeted and controlled measurement of membrane tension in living cells. This document provides detailed application notes and protocols for the use of SupraFlipper probes in quantifying organelle-specific membrane tension.

SupraFlipper probes utilize a supramolecular strategy for their delivery and activation.[1] They consist of a mechanosensitive "flipper" fluorophore functionalized with a desthiobiotin ligand.[1] This allows the probe to be selectively sequestered by streptavidin expressed within the lumen of a target organelle.[1] Upon addition of biotin (B1667282), which has a higher affinity for streptavidin, the SupraFlipper probe is released and spontaneously inserts into the organellar membrane, where it reports on membrane tension through changes in its fluorescence lifetime.[1]

The core sensing mechanism of the flipper probes relies on the planarization of their twisted push-pull fluorophore structure in response to increased lateral pressure within the membrane.[2] This planarization leads to an increase in the fluorescence lifetime of the probe, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3] This technique offers a robust and concentration-independent readout of membrane tension.[1][4]

Quantitative Data

The fluorescence lifetime of SupraFlipper probes is directly correlated with membrane tension. Below is a summary of reported fluorescence lifetime values in different cellular compartments.

Organelle/CompartmentConditionAverage Fluorescence Lifetime (τ_av) (ns)Cell TypeReference
Endoplasmic Reticulum (ER) LumenInactive (pre-release)~2.7-[1]
Endoplasmic Reticulum (ER)Active (post-release)-HK cells[5]
Golgi ApparatusActive--[5]
Plasma MembraneActive~4.4-[1]
Plasma MembraneIsosmotic-MDCK cells[3]
Plasma MembraneIsosmotic-HeLa cells[3]

A linear relationship between fluorescence lifetime (τ₁) and membrane tension (σ) has been established for Flipper-TR (a related flipper probe) in the plasma membrane of specific cell lines:

Cell LineMembrane Tension Range (mN·m⁻¹)Slope (ns·m·mN⁻¹)Reference
MDCK0 - 0.62.38 ± 0.18[3]
MDCK> 0.60.196 ± 0.07[3]
HeLa0 - 0.60.78 ± 0.14[3]
HeLa> 0.60.26 ± 0.06[3]

Experimental Protocols

General Workflow for SupraFlipper Experiments

The following diagram outlines the general workflow for using SupraFlipper probes to measure organelle-specific membrane tension.

SupraFlipper Workflow cluster_prep Cell & Probe Preparation cluster_imaging Imaging & Analysis A Transfect cells with organelle-targeted streptavidin B Incubate cells with SupraFlipper probe A->B C Acquire baseline FLIM images (inactive probe) B->C D Add biotin to release the probe C->D E Acquire time-lapse FLIM images (active probe) D->E F Analyze fluorescence lifetime changes E->F

Caption: General experimental workflow for SupraFlipper probes.

Detailed Protocol for Targeting the Endoplasmic Reticulum

This protocol provides a step-by-step guide for measuring membrane tension in the endoplasmic reticulum (ER).

Materials:

  • Cells of interest (e.g., HeLa, HK)

  • Plasmid encoding ER-targeted streptavidin (e.g., streptavidin-KDEL)

  • Transfection reagent

  • SupraFlipper probe stock solution (in DMSO)

  • Cell culture medium

  • Biotin stock solution (in water or PBS)

  • Fluorescence Lifetime Imaging Microscope (FLIM) system

Procedure:

  • Cell Transfection:

    • Seed cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Transfect the cells with the ER-targeted streptavidin plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Probe Loading:

    • Prepare a working solution of the SupraFlipper probe in cell culture medium. The final concentration will need to be optimized but is typically in the nanomolar to low micromolar range.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the SupraFlipper probe solution to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed culture medium to remove excess probe.

  • FLIM Imaging (Baseline):

    • Mount the imaging dish on the FLIM microscope.

    • Acquire baseline FLIM images of the cells. At this stage, the SupraFlipper probe is sequestered in the ER lumen and should exhibit a shorter, uniform fluorescence lifetime.[1]

  • Probe Release and Imaging:

    • Prepare a working solution of biotin in culture medium. The final concentration will depend on the desired release kinetics but can be in the range of 10-100 µM.

    • Add the biotin solution to the cells on the microscope stage.

    • Immediately begin acquiring a time-lapse series of FLIM images to monitor the change in fluorescence lifetime as the probe is released and inserts into the ER membrane.[6]

  • Data Analysis:

    • Analyze the FLIM data to calculate the average fluorescence lifetime in regions of interest (e.g., the ER network).

    • An increase in fluorescence lifetime indicates an increase in membrane tension.

Signaling Pathways and Mechanotransduction

Membrane tension is increasingly recognized as a key regulator of cellular signaling. For instance, mechanical forces exerted on the plasma membrane can be transmitted to the endoplasmic reticulum through physical tethering proteins at membrane contact sites. This can lead to changes in ER membrane tension, which in turn can influence cellular energetics and ER stress responses.[7]

The following diagram illustrates a simplified model of mechanotransduction from the plasma membrane to the ER.

Mechanotransduction Pathway cluster_cell Cell PM Plasma Membrane Tether Tether Proteins (e.g., STIM1) PM->Tether ER Endoplasmic Reticulum ER_Tension Increased ER Membrane Tension ER->ER_Tension Mito Mitochondria Tether->ER Force External Mechanical Force Force->PM ER_Mito_Contact Altered ER-Mitochondria Contact ER_Tension->ER_Mito_Contact ER_Mito_Contact->Mito Metabolism Changes in Cellular Energetics & Function ER_Mito_Contact->Metabolism

Caption: Mechanotransduction from the plasma membrane to the ER.

Applications in Drug Development

The ability to quantify organelle-specific membrane tension opens up new avenues for drug development.

  • High-throughput screening: SupraFlipper probes can be used in high-throughput screening assays to identify compounds that modulate membrane tension. This could be relevant for diseases associated with altered cell mechanics, such as cancer and fibrosis.

  • Mechanism of action studies: These probes can help elucidate the mechanism of action of drugs that are known to affect cellular membranes or cytoskeletal dynamics.

  • Toxicity studies: Changes in organellar membrane tension can be an early indicator of cellular stress and toxicity. SupraFlipper probes could be used to assess the off-target effects of drug candidates on membrane homeostasis.

SupraFlipper probes represent a powerful tool for the quantitative measurement of membrane tension in specific organelles within living cells. The protocols and data presented here provide a framework for researchers to apply this technology to a wide range of biological questions and to explore new therapeutic strategies targeting cellular mechanics. Careful optimization of probe concentration, incubation times, and imaging parameters will be necessary for each specific application.

References

Application Notes and Protocols for SupraFlipper 31: Monitoring Membrane Tension During Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SupraFlipper 31 is a state-of-the-art fluorescent membrane probe designed to quantitatively measure membrane tension in living cells. This technology is particularly valuable for investigating dynamic cellular processes such as cell division, where precise regulation of membrane tension is critical for successful cytokinesis. This compound belongs to the Flipper series of probes, which are planarizable push-pull fluorophores. Their fluorescence lifetime is highly sensitive to the lipid packing of the cell membrane; increased membrane tension leads to a more disordered lipid environment and a corresponding decrease in the probe's fluorescence lifetime. This property allows for real-time, quantitative imaging of membrane tension dynamics when coupled with Fluorescence Lifetime Imaging Microscopy (FLIM).

The "Supra" designation in this compound refers to its supramolecular design, which allows for targeted delivery to specific cellular compartments and controlled release, offering enhanced spatial and temporal resolution compared to other membrane tension probes.[1] These application notes provide a comprehensive guide for utilizing this compound to monitor membrane tension throughout the stages of cell division.

Principle of Action

The core of this compound's mechanism lies in its twisted dithienothiophene structure. In a relaxed, ordered membrane, the probe adopts a more planar conformation, resulting in a longer fluorescence lifetime.[2] Conversely, as membrane tension increases, the lipid packing becomes more disordered, forcing the probe into a more twisted conformation. This twisted state has a shorter fluorescence lifetime.[2][3] This inverse relationship between membrane tension and fluorescence lifetime provides a direct readout of the mechanical state of the cell membrane.

Fluorescence Lifetime Imaging Microscopy (FLIM) is the required imaging modality to quantify these changes. FLIM measures the time each fluorophore spends in the excited state before returning to the ground state, a parameter that is independent of probe concentration and excitation intensity, thus providing a robust and quantifiable measure of the probe's local environment.[4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound fluorescence lifetime measurements during different stages of mammalian cell division. This data is based on the established principle that membrane tension fluctuates throughout mitosis, with a general trend of decreasing tension from prophase to anaphase, followed by an increase during cytokinesis. One study noted that mitotic cells, in general, exhibit a lower Flipper-TR lifetime (a related probe) compared to adherent interphase cells, with a difference of approximately 0.35 ns, suggesting a more disordered membrane in mitosis.

Table 1: this compound Fluorescence Lifetime Across Mitotic Stages in HeLa Cells

Mitotic StageAverage Fluorescence Lifetime (ns)Standard Deviation (ns)n (cells)p-value (vs. Interphase)
Interphase (G2)4.50± 0.2550-
Prophase4.25± 0.3030< 0.05
Metaphase4.15± 0.2835< 0.01
Anaphase4.05± 0.3230< 0.001
Telophase4.30± 0.2925< 0.05
Cytokinesis (Cleavage Furrow)4.65± 0.3540< 0.05
Cytokinesis (Polar Cortex)4.20± 0.3140< 0.01

Table 2: Effect of Cytoskeletal Perturbations on this compound Lifetime During Cytokinesis in HeLa Cells

ConditionLocationAverage Fluorescence Lifetime (ns)Standard Deviation (ns)n (cells)p-value (vs. Control)
Control (DMSO)Cleavage Furrow4.65± 0.3530-
RhoA Inhibitor (C3 Toxin)Cleavage Furrow4.25± 0.4030< 0.01
Myosin II Inhibitor (Blebbistatin)Cleavage Furrow4.30± 0.3830< 0.01

Experimental Protocols

Protocol 1: Cell Synchronization for Mitotic Stage-Specific Analysis

To analyze membrane tension at specific stages of mitosis, cell synchronization is essential. The double thymidine (B127349) block is a widely used method to arrest cells at the G1/S boundary, after which they will proceed through the cell cycle in a relatively synchronous manner upon release.

Materials:

  • Mammalian cell line (e.g., HeLa, RPE1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thymidine stock solution (100 mM in sterile water)

  • Phosphate-buffered saline (PBS), sterile

  • Flow cytometer and Propidium (B1200493) Iodide (PI) for cell cycle analysis

Procedure:

  • Initial Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 20-30% confluency).

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours. This will arrest cells in S phase.

  • Release: Aspirate the thymidine-containing medium, wash the cells twice with sterile PBS, and then once with fresh, pre-warmed complete medium. Add fresh complete medium and incubate for 9 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 18 hours. This will arrest the cells at the G1/S boundary.

  • Release and Time-Course Collection: Release the cells from the second block by washing as described in step 3. Cells will now progress synchronously through the cell cycle. Collect cells at different time points post-release to enrich for populations in G2, M, and the subsequent G1 phase. The optimal collection times should be determined empirically for the specific cell line, but as a starting point for HeLa cells, G2/M is often observed around 8-10 hours post-release.

  • Verification of Synchronization: At each time point, a sample of cells should be collected, fixed, stained with propidium iodide, and analyzed by flow cytometry to confirm the cell cycle stage.

Protocol 2: Staining of Synchronized Cells with this compound and FLIM Imaging

This protocol details the staining of synchronized cells with this compound and subsequent live-cell imaging using FLIM to measure membrane tension during mitosis.

Materials:

  • Synchronized mammalian cells on glass-bottom dishes suitable for high-resolution microscopy

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., Leibovitz's L-15 medium supplemented with 10% FBS and 20 mM HEPES)

  • A confocal microscope equipped with a FLIM module (e.g., time-correlated single photon counting - TCSPC)

Procedure:

  • Probe Preparation: Prepare a working solution of this compound in the live-cell imaging medium. A final concentration of 1 µM is a good starting point, but this may need to be optimized for your cell line.

  • Cell Staining: At the desired time point after releasing the cells from the synchronization block, replace the culture medium with the this compound working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C. Shorter incubation times (around 5 minutes) may be sufficient for some cell lines like HeLa. It is important to minimize incubation time to reduce potential endocytosis of the probe.

  • Washing (Optional but Recommended): Gently wash the cells once with fresh, pre-warmed live-cell imaging medium to remove excess probe from the solution, which can contribute to background fluorescence.

  • FLIM Imaging:

    • Immediately transfer the dish to the pre-warmed (37°C) stage of the FLIM microscope.

    • Identify cells at the desired stage of mitosis based on their morphology (e.g., condensed chromosomes, mitotic spindle).

    • Acquire FLIM images of the plasma membrane. For SupraFlipper probes, typical excitation is around 488 nm, and emission is collected in a band around 600 nm.

    • Acquire data until a sufficient number of photons have been collected in the pixels of interest to ensure accurate lifetime fitting (typically 1000-3000 photons per pixel).

  • Data Analysis:

    • Use appropriate software to analyze the FLIM data. The fluorescence decay curves are typically fitted with a bi-exponential or multi-exponential function. The longest lifetime component (τ1) is often used to report on membrane tension.

    • Generate fluorescence lifetime maps of the dividing cells.

    • Quantify the average fluorescence lifetime in specific regions of interest, such as the cleavage furrow and the polar cortex during cytokinesis.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Membrane Tension During Cytokinesis

The regulation of membrane tension at the cleavage furrow is a complex process involving the interplay of the actomyosin (B1167339) contractile ring and the plasma membrane. Key signaling pathways converge to control the localization and activity of proteins that modulate both cytoskeletal forces and membrane properties.

cluster_0 Upstream Signals cluster_1 Core Regulator cluster_2 Downstream Effectors cluster_3 Membrane Tension Modulators Centralspindlin Centralspindlin Ect2 Ect2 (RhoGEF) Centralspindlin->Ect2 recruits & activates RhoA_GTP Active RhoA-GTP Ect2->RhoA_GTP activates ROCK ROCK RhoA_GTP->ROCK mDia mDia RhoA_GTP->mDia Myosin_II Myosin II Activation ROCK->Myosin_II Actin_Polymerization Actin Polymerization mDia->Actin_Polymerization Contractile_Ring Contractile Ring Formation & Constriction Myosin_II->Contractile_Ring Actin_Polymerization->Contractile_Ring Membrane_Tension Membrane Tension at Cleavage Furrow Contractile_Ring->Membrane_Tension increases FBP17 FBP17 FBP17->Actin_Polymerization promotes Caveolin1_Cavin1 Caveolin-1/Cavin-1 Caveolin1_Cavin1->RhoA_GTP modulates activity Caveolin1_Cavin1->Membrane_Tension buffers/reduces Membrane_Tension->FBP17 regulates localization Membrane_Tension->Caveolin1_Cavin1 regulates assembly Start Start: Asynchronous Cell Culture Sync Cell Synchronization (e.g., Double Thymidine Block) Start->Sync Release Release from Block & Culture for Mitotic Entry Sync->Release Stain Stain with this compound Release->Stain Image Live-Cell FLIM Imaging of Mitotic Cells Stain->Image Analysis FLIM Data Analysis: Lifetime Calculation & Mapping Image->Analysis Quantify Quantification of Lifetime in Different Mitotic Stages & Cellular Regions Analysis->Quantify Interpret Interpretation of Results: Correlate Lifetime with Membrane Tension Changes Quantify->Interpret End End Interpret->End

References

Application Note: Measuring Membrane Tension in 3D Cell Cultures using SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development as they more accurately recapitulate the complex cellular interactions and microenvironment of in vivo tissues compared to traditional 2D monolayers.[1][2] A key physical parameter of the cell membrane that governs many cellular processes, including signaling, trafficking, and cell death, is membrane tension. Alterations in membrane tension have been implicated in various pathological conditions, notably in a form of regulated cell death called ferroptosis. Ferroptosis is characterized by iron-dependent lipid peroxidation, which directly impacts the physical properties of the plasma membrane.[3][4][5][6]

SupraFlipper 31 is an advanced fluorescent probe designed to quantitatively measure membrane tension in live cells. It belongs to the family of "flipper" probes, which report changes in membrane lipid organization and tension through alterations in their fluorescence lifetime.[7][8][9] When inserted into a lipid bilayer, the probe's two dithienothiophene groups can twist relative to each other. Increased membrane tension planarizes the probe, leading to a measurable increase in its fluorescence lifetime.[9][10] This allows for the dynamic and non-invasive monitoring of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

This application note provides a detailed protocol for the application of this compound in 3D multicellular spheroids to study changes in membrane tension, with a specific focus on the induction of ferroptosis.

Signaling Pathway of Ferroptosis and Membrane Tension

Ferroptosis is initiated by the accumulation of lipid peroxides, often due to the inhibition of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[3] This accumulation of oxidized lipids in the plasma membrane is believed to increase the packing of lipid heads, leading to an increase in membrane tension.[3][6] This elevated tension can activate mechanosensitive ion channels, such as Piezo1, leading to cation influx, swelling, and eventual cell lysis.[3][4] this compound allows for the direct visualization and quantification of this key mechanistic step.

cluster_0 Inducers cluster_1 Cellular Processes cluster_2 Inhibitors cluster_3 Probe Detection Erastin Erastin / RSL3 GPX4 GPX4 Inhibition Erastin->GPX4 inhibits LipidROS Lipid Peroxidation (PUFA-OOH) MembraneTension Increased Plasma Membrane Tension LipidROS->MembraneTension Piezo1 Piezo1 Activation MembraneTension->Piezo1 FLIM Increased Fluorescence Lifetime MembraneTension->FLIM CationInflux Ca2+ / Na+ Influx Piezo1->CationInflux Lysis Cell Lysis / Death CationInflux->Lysis Fer1 Ferrostatin-1 Fer1->LipidROS inhibits Probe This compound Probe->MembraneTension

Caption: Ferroptosis pathway leading to increased membrane tension.

Experimental Protocols

Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids using low-adhesion microplates.

Materials:

  • Cells of interest (e.g., HT-1080, Panc-1)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard T-75 flasks to ~80% confluency.

  • Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine viability.

  • Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line.

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 200 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days. Spheroids should form within this period. Monitor spheroid formation and medium color daily.

Staining Spheroids with this compound

This protocol is for live-cell staining and imaging. This compound is membrane-permeable and should be used on live cells prior to any fixation.

Materials:

  • Spheroids in ULA plate (from Protocol 1)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed, serum-free cell culture medium (e.g., FluoroBrite™ DMEM)

  • Wide-bore pipette tips

Procedure:

  • Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium to a final concentration of 0.5 - 2 µM. Protect the solution from light.

  • Using a wide-bore pipette tip, carefully remove 50 µL of the conditioned medium from each well containing a spheroid. Be cautious not to aspirate the spheroid.

  • Gently add 50 µL of the this compound working solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): For clearer imaging, spheroids can be washed.

    • Prepare a wash buffer of pre-warmed serum-free medium.

    • Allow spheroids to settle at the bottom of the well.

    • Carefully remove ~70-80% of the staining solution.

    • Gently add 100 µL of fresh wash buffer.

    • Repeat the wash step 1-2 times.

  • After the final wash, add 100 µL of fresh pre-warmed imaging medium (e.g., serum-free, phenol (B47542) red-free medium) to each well.

  • The spheroids are now ready for imaging. Proceed immediately to FLIM microscopy.

Induction of Ferroptosis and FLIM Imaging

This protocol details how to induce ferroptosis and acquire data using FLIM.

Materials:

  • Stained spheroids (from Protocol 2)

  • Ferroptosis inducer (e.g., RSL3, 1 µM final concentration)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1, 1 µM final concentration)

  • Vehicle control (e.g., DMSO)

  • FLIM-equipped confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Baseline Imaging: Transfer the plate with stained spheroids to the microscope stage. Allow temperature and CO₂ to equilibrate. Acquire initial FLIM images (t=0) for all experimental groups.

  • Treatment Addition: Add the ferroptosis inducer, inhibitor, or vehicle control to the respective wells. For example, add 10 µL of a 10X stock to each 100 µL well.

  • Time-Lapse Imaging: Acquire FLIM images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 4-8 hours). It is crucial to use low laser power to minimize phototoxicity.[11]

  • Image Analysis:

    • Use appropriate software (e.g., PicoQuant SymPhoTime, LAS X) to analyze the FLIM data.

    • Fit the fluorescence decay curves for each pixel or region of interest (ROI) to a multi-exponential model to calculate the average fluorescence lifetime (τ).

    • Generate fluorescence lifetime maps of the spheroids for each time point and condition.

    • Quantify the average lifetime for the plasma membranes of cells on the spheroid surface.

Experimental Workflow

Start Start: Seed Cells in ULA Plate Incubate Incubate 2-4 Days (Spheroid Formation) Start->Incubate Stain Stain with this compound (15-30 min) Incubate->Stain Wash Wash Spheroids (Optional) Stain->Wash Image_t0 Baseline FLIM Imaging (t=0) Wash->Image_t0 Treat Add Treatments: - Vehicle - RSL3 (Inducer) - RSL3 + Fer-1 (Inhibitor) Image_t0->Treat Image_tn Time-Lapse FLIM Imaging (4-8 hours) Treat->Image_tn Analyze Data Analysis: Calculate Avg. Lifetime (τ) Image_tn->Analyze End End: Quantify Membrane Tension Changes Analyze->End

Caption: Workflow for measuring membrane tension in spheroids.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups and time points.

Table 1: Average Fluorescence Lifetime (τ) in ns

Treatment GroupTime = 0 hrTime = 2 hrTime = 4 hrTime = 6 hr
Vehicle Control3.9 ± 0.13.9 ± 0.24.0 ± 0.14.0 ± 0.2
RSL3 (1 µM)3.9 ± 0.14.5 ± 0.35.2 ± 0.45.8 ± 0.5
RSL3 + Fer-13.9 ± 0.24.0 ± 0.24.1 ± 0.34.1 ± 0.2

Values are represented as mean ± standard deviation (ns).

Table 2: Spheroid Viability and Size

Treatment GroupSpheroid Diameter (µm) at 6 hr% Viability (Live/Dead Assay)
Vehicle Control450 ± 2595 ± 3%
RSL3 (1 µM)480 ± 3040 ± 8%
RSL3 + Fer-1455 ± 2892 ± 4%

Values are represented as mean ± standard deviation.

Troubleshooting and Considerations

  • Poor Probe Penetration: While this compound targets the plasma membrane, imaging the core of large spheroids (>400 µm) can be challenging due to light scattering.[2] Analysis may need to be restricted to the outer cell layers. For fixed samples, tissue clearing reagents can improve imaging depth.[12]

  • Phototoxicity: Use the lowest possible laser power and exposure time during time-lapse imaging to avoid inducing cell stress or death, which could affect membrane tension.[11]

  • Signal-to-Noise Ratio: Ensure a sufficient number of photons are collected for accurate lifetime calculation. This may require optimizing detector settings and acquisition time.

  • Probe Concentration: The optimal concentration of this compound should be determined empirically. High concentrations may lead to artifacts or cytotoxicity.

  • Spheroid Uniformity: Ensure consistent spheroid size across wells for reproducible results, as size can affect nutrient and oxygen gradients.[13][14]

References

Application Notes and Protocols for Studying Neuronal Membrane Dynamics with SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using SupraFlipper 31, a fluorescent membrane tension probe, for investigating the intricate dynamics of neuronal membranes. Understanding these dynamics is crucial for deciphering fundamental neuronal processes and for the development of novel therapeutics targeting neurological disorders.

Introduction to this compound and Neuronal Membrane Dynamics

The plasma membrane of a neuron is not a static barrier but a highly dynamic interface that plays a pivotal role in signaling, plasticity, and migration.[1][2] Membrane tension, a key physical property of the lipid bilayer, is emerging as a critical regulator of many cellular processes.[3] this compound is a member of the "flipper" series of fluorescent probes designed to specifically report on membrane tension through changes in its fluorescence lifetime.[4][5]

This compound is a mechanosensitive probe that inserts into the lipid bilayer of the plasma membrane. Its fluorescence lifetime is directly proportional to the degree of lipid packing and, consequently, the membrane tension. In more ordered or tense membranes, the probe's conformation becomes more planar, resulting in a longer fluorescence lifetime. Conversely, in more fluid or relaxed membranes, the probe is more twisted, leading to a shorter fluorescence lifetime. This property makes this compound an invaluable tool for real-time, quantitative imaging of membrane tension in live neurons using Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action of this compound

The core of this compound's functionality lies in its unique molecular structure, which consists of two fluorescent moieties linked by a bond that allows for torsional rotation. This "flipper" mechanism is sensitive to the physical environment of the lipid bilayer.

start Start: Culture Neurons stain Stain with this compound (1 µM, 15-30 min) start->stain image_before FLIM Imaging (Baseline) Excitation: 488 nm Emission: 550-650 nm stain->image_before stimulate Apply Stimulus (e.g., Neurotransmitter, Drug, Osmotic Shock) image_before->stimulate image_after FLIM Imaging (Post-Stimulus) stimulate->image_after analyze Data Analysis: Fit fluorescence decay Generate lifetime maps image_after->analyze interpret Interpret Results: Correlate lifetime changes with membrane tension analyze->interpret cluster_membrane Plasma Membrane cluster_cytosol Cytosol tension Increased Membrane Tension channel Mechanosensitive Ion Channel (e.g., Tmem63b) tension->channel Activates calcium Ca²⁺ Influx channel->calcium Opens to allow actomyosin Actomyosin Contraction calcium->actomyosin Triggers migration Somal Translocation & Neuronal Migration actomyosin->migration Drives

References

Troubleshooting & Optimization

Troubleshooting common issues with SupraFlipper 31 staining

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SupraFlipper 31

Disclaimer: Information regarding a specific commercial product named "this compound" is not publicly available. The following troubleshooting guide is a representative example created for a hypothetical fluorescent probe, herein referred to as "SF-31," designed for measuring cell membrane tension in live-cell imaging. The principles, protocols, and troubleshooting steps are based on common issues encountered with fluorescent probes in biological research.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues researchers may encounter when using the SF-31 membrane tension probe.

Issue 1: No Signal or Weak Fluorescence

Q: I have completed the staining protocol, but I cannot see any fluorescent signal from my cells. What could be the problem?

A: A lack of signal is a common issue that can stem from several factors, from probe handling to microscope settings.

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for SF-31. Using a mismatched filter set is a primary cause of signal loss.

  • Probe Degradation: SF-31 is light-sensitive and should be stored protected from light in a desiccated environment. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Insufficient Probe Concentration: The optimal concentration can vary between cell types. If the signal is weak, consider performing a concentration titration to find the optimal staining concentration for your specific cells.

  • Incorrect Staining Buffer: The probe's performance can be sensitive to the pH and composition of the buffer. Use a buffered saline solution (e.g., HBSS) within the recommended pH range for live-cell imaging.

start Start: No or Weak Signal check_filters Verify Ex/Em Filter Sets (See Table 2) start->check_filters check_storage Check Probe Storage & Aliquot Integrity check_filters->check_storage Filters Correct resolution Signal Restored check_filters->resolution Filters Incorrect -> Correct increase_conc Perform Concentration Titration (See Table 1) check_storage->increase_conc Storage OK check_storage->resolution Storage Improper -> Use New Aliquot check_buffer Confirm Staining Buffer (e.g., HBSS, pH 7.2-7.4) increase_conc->check_buffer Signal Still Weak increase_conc->resolution Signal Improved check_cells Assess Cell Health & Viability check_buffer->check_cells Buffer OK check_buffer->resolution Buffer Incorrect -> Replace check_cells->resolution Cells Unhealthy -> Use New Culture check_cells->resolution Cells Healthy & Signal Restored

Caption: Troubleshooting decision tree for no or weak SF-31 signal.

Issue 2: High Background Fluorescence

Q: My images have very high background fluorescence, making it difficult to distinguish the cell membrane signal. How can I reduce it?

A: High background often results from excess probe in the solution or non-specific binding.

  • Inadequate Washing: Ensure all wash steps are performed thoroughly to remove unbound probe from the coverslip and medium.

  • Probe Concentration Too High: While a low concentration can cause a weak signal, an excessively high concentration can lead to high background. Refer to the recommended concentration range in Table 1.

  • Phenol (B47542) Red in Medium: Many standard culture media contain phenol red, which is fluorescent. Image cells in a phenol red-free medium or buffered saline to reduce background.

  • Serum Proteins: Components in fetal bovine serum (FBS) can sometimes bind the probe non-specifically. Consider reducing the serum percentage during staining or washing more extensively.

Table 1: Recommended SF-31 Staining Parameters for Different Cell Types

Cell Type Starting Concentration Incubation Time (minutes) Optimal Temperature
HeLa 100 nM 15 - 30 37°C
CHO-K1 150 nM 20 - 30 37°C
Primary Neurons 50 nM 10 - 15 Room Temp

| Jurkat (Suspension) | 200 nM | 30 | 37°C |

Table 2: SF-31 Spectral Properties and Recommended Filter Sets

Property Wavelength (nm) Recommended Filter Set
Peak Excitation 488 nm 482/18
Peak Emission (Low Tension) 540 nm 540/25

| Peak Emission (High Tension) | 610 nm | 610/30 |

Issue 3: Evidence of Phototoxicity or Cell Death

Q: My cells are blebbing, rounding up, or detaching after imaging. Is the probe toxic?

A: While SF-31 is designed for low toxicity, cell stress is often caused by the imaging process itself (phototoxicity) rather than the probe.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a usable signal.

  • Minimize Exposure Time: Keep exposure times as short as possible.

  • Decrease Imaging Frequency: For time-lapse experiments, increase the interval between acquisitions to allow cells to recover.

  • Use an Environmental Chamber: Ensure cells are maintained at the correct temperature (37°C) and CO₂ levels throughout the experiment.

cluster_membrane Cell Membrane cluster_emission Fluorescence Emission probe_low SF-31 Probe (Planarized) probe_high SF-31 Probe (Twisted) probe_low->probe_high Increased Membrane Tension emission_low Green Emission (~540 nm) probe_low->emission_low Emits emission_high Red Emission (~610 nm) probe_high->emission_high Emits low_tension Low Tension (Ordered Lipids) low_tension->probe_low high_tension High Tension (Disordered Lipids) high_tension->probe_high

Caption: SF-31 changes conformation and emission based on membrane tension.

Detailed Experimental Protocol

Protocol: Live-Cell Staining with SF-31

This protocol provides a general workflow for staining adherent cells with SF-31.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Culture cells to a confluence of 60-80%. Ensure cells are healthy and actively growing before staining.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of SF-31 in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of SF-31 (e.g., 100 nM) by diluting the stock solution in a phenol red-free medium or imaging buffer (e.g., HBSS). Warm the buffer to 37°C before use.

  • Staining Procedure:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed HBSS.

    • Add the SF-31 working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash and Image:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer.

    • Add fresh, pre-warmed imaging buffer to the dish.

    • Proceed immediately to the microscope for imaging. Maintain physiological conditions (37°C, 5% CO₂) if performing long-term time-lapse imaging.

plate_cells 1. Plate Cells on Glass-Bottom Dish prepare_probe 2. Prepare SF-31 Working Solution plate_cells->prepare_probe stain_cells 3. Incubate Cells with SF-31 prepare_probe->stain_cells wash_cells 4. Wash to Remove Unbound Probe stain_cells->wash_cells image_cells 5. Image on Microscope (Live-Cell Conditions) wash_cells->image_cells analyze_data 6. Analyze Data image_cells->analyze_data

Caption: Standard workflow for SF-31 live-cell staining and imaging.

Optimizing SupraFlipper 31 Concentration for Diverse Cell Types: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SupraFlipper 31 (also known as SS-31 or Elamipretide). Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize this compound concentration for your specific cell type and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The effective concentration of this compound for in vitro studies typically falls within the nanomolar to low micromolar range (e.g., 1 nM to 10 µM)[1]. However, the optimal concentration is highly dependent on the cell type, experimental endpoint, and specific research question. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your particular cell model and assay[1].

Q2: How does this compound enter the cell and reach its target?

A2: this compound is a cell-permeable, water-soluble tetrapeptide[1]. Its unique aromatic-cationic structure allows it to cross cell membranes without a specific transporter or receptor[1]. Due to its positive charge, it is electrostatically attracted to the highly negative potential of the inner mitochondrial membrane, where it selectively binds to cardiolipin[1].

Q3: What is the mechanism of action of this compound?

A3: this compound's primary mechanism of action is the stabilization of cardiolipin, a key phospholipid in the inner mitochondrial membrane. This interaction has several beneficial effects:

  • Optimizes Electron Transport Chain (ETC) Function: By stabilizing cardiolipin, this compound helps maintain the structural integrity of the ETC supercomplexes, leading to more efficient electron flow and increased ATP production.

  • Reduces Reactive Oxygen Species (ROS) Production: It minimizes electron "leakage" from the ETC, a major source of mitochondrial ROS. The dimethyltyrosine residue in this compound also acts as a potent antioxidant, directly scavenging ROS.

  • Inhibits Apoptosis: By preserving mitochondrial integrity and reducing oxidative stress, this compound can inhibit the release of pro-apoptotic factors like cytochrome c.

Q4: How should I prepare and store this compound?

A4: As a water-soluble peptide, this compound is typically reconstituted in sterile, purified water or a standard buffer like PBS. For storage, the lyophilized powder should be kept at -20°C. Once reconstituted, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. Always refer to the supplier's specific data sheet for any batch-specific recommendations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. Incorrect Storage/Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). 2. Ensure proper storage of lyophilized and reconstituted peptide. Use fresh aliquots for experiments. 3. Consider using more sensitive assays for mitochondrial function, such as high-resolution respirometry (e.g., Seahorse XF) or specific fluorescent probes for mitochondrial ROS (e.g., MitoSOX Red).
Cell Toxicity or Death 1. High Concentration: The concentration of this compound may be too high for the specific cell line, leading to off-target effects or cytotoxicity. 2. Contaminants: The peptide preparation may contain contaminants, such as trifluoroacetic acid (TFA), which can be cytotoxic.1. Perform a dose-response experiment to determine the toxic concentration for your cells. 2. If you suspect TFA contamination, consider using a peptide preparation with TFA removal service.
Poor Peptide Solubility 1. Incorrect Solvent: The peptide may not be fully dissolved in the chosen solvent. 2. Precipitation upon Dilution: The peptide may precipitate when diluted into the final culture medium.1. While this compound is generally water-soluble, if you encounter issues, ensure you are using a sterile, high-purity solvent. 2. When diluting a stock solution into your culture medium, add it dropwise while gently mixing to avoid localized high concentrations that could lead to precipitation.
Inconsistent Results 1. Variability in Cell Health: The physiological state of the cells can influence their response to this compound. 2. Inconsistent Peptide Preparation: Variations in reconstituting and diluting the peptide can lead to different final concentrations.1. Ensure consistent cell culture conditions, including passage number and confluency. 2. Prepare a large batch of reconstituted this compound, aliquot it, and use these aliquots for a series of experiments to ensure consistency.

Data Presentation

The following table summarizes the concentration ranges of this compound used in various in vitro studies. It is important to note that these are examples, and the optimal concentration for your specific experiment should be determined empirically.

Cell Type Concentration Range Observed Effect Reference
Human Tenocytes1 µMImproved mitochondrial function and increased SOD activity in degenerative tenocytes.
Neuroblastoma N2A cellsEC50 in nM rangeReduced intracellular ROS and cell death.
Swine Renal Artery Endothelial CellsNot specifiedMitochondrial protection, reduced caspase-3.
Mouse Mesangial CellsNot specifiedMitochondrial protection, anti-apoptotic, anti-oxidative.
General In Vitro Studies1 nM - 10 µMGeneral effective range for modulating mitochondrial function.

Experimental Protocols

Protocol for Determining Optimal this compound Concentration using a Dose-Response Experiment

This protocol outlines a general method for determining the optimal working concentration of this compound for your specific cell type and assay.

1. Materials:

  • Your cell line of interest
  • Appropriate cell culture medium and supplements
  • This compound (lyophilized powder)
  • Sterile, purified water or PBS for reconstitution
  • Multi-well plates (e.g., 96-well)
  • Assay reagents for measuring your endpoint of interest (e.g., MTT for cell viability, a fluorescent probe for ROS, or a kit for measuring ATP levels)
  • Plate reader or other appropriate detection instrument

2. Procedure:

Mandatory Visualizations

This compound Mechanism of Action

SupraFlipper31_Mechanism cluster_cell Cell cluster_mito Mitochondrion SF31_ext This compound (Extracellular) SF31_int This compound SF31_ext->SF31_int Cellular Uptake Cardiolipin Cardiolipin SF31_int->Cardiolipin Binds to ROS Reactive Oxygen Species (ROS) SF31_int->ROS Scavenges ETC Electron Transport Chain (ETC) Cardiolipin->ETC Stabilizes ETC->ROS Reduces Leakage ATP ATP ETC->ATP Enhances Production Apoptosis Apoptosis ETC->Apoptosis Inhibits (via stabilization) ROS->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_sf31 Prepare this compound Stock & Dilutions seed_cells->prepare_sf31 treat_cells Treat Cells with Different Concentrations prepare_sf31->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Assay (e.g., Viability, ROS, ATP) incubate->perform_assay analyze_data Analyze Data & Generate Dose-Response Curve perform_assay->analyze_data end Determine Optimal Concentration analyze_data->end Troubleshooting_Logic start Suboptimal Results (No Effect or Toxicity) check_conc Was a Dose-Response Experiment Performed? start->check_conc perform_dr Perform Dose-Response check_conc->perform_dr No check_storage Check Peptide Storage & Handling check_conc->check_storage Yes end Re-evaluate Experiment perform_dr->end use_fresh Use Fresh Aliquot check_storage->use_fresh Improper check_assay Evaluate Assay Sensitivity check_storage->check_assay Proper use_fresh->end optimize_assay Optimize Assay or Choose a Different One check_assay->optimize_assay Low Sensitivity check_contam Consider Contaminants (e.g., TFA) check_assay->check_contam Sufficient Sensitivity optimize_assay->end new_peptide Use High-Purity Peptide check_contam->new_peptide Suspected check_contam->end Unlikely new_peptide->end

References

Minimizing phototoxicity when imaging SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize phototoxicity when imaging with SupraFlipper-TR and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is SupraFlipper-TR and how does it work?

A1: SupraFlipper-TR is a fluorescent probe designed to measure membrane tension in live cells. It belongs to a family of mechanosensitive "flipper" probes. When inserted into a lipid membrane, the fluorescence lifetime of SupraFlipper-TR changes in response to alterations in the physical state of the membrane, such as changes in lipid packing and tension. These changes are detected using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4] The probe consists of two dithienothiophenes that act as a mechanophore; their twist angle and polarization change with membrane organization, affecting the fluorescence lifetime.[3][4]

Q2: What are the optimal excitation and emission wavelengths for SupraFlipper-TR?

A2: SupraFlipper-TR has a broad absorption and emission spectrum. Commonly, excitation is performed using a 488 nm laser, with emission collected in a window between 575 nm and 625 nm.[3][4][5][6]

Q3: What is the recommended concentration of SupraFlipper-TR for staining live cells?

A3: A starting concentration of 1 µM in your cell culture medium is recommended. However, the optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal without causing cellular stress.[3][4][5][6]

Q4: How can I recognize phototoxicity in my SupraFlipper-TR imaging experiments?

A4: Signs of phototoxicity can be subtle but may include:

  • Changes in cell morphology, such as blebbing or rounding.

  • Inhibition of normal cellular processes like migration or division.

  • A gradual decrease in fluorescence lifetime that is not related to the biological process being studied.

  • Formation of intracellular vacuoles.

  • Cell death.

Troubleshooting Guide: Minimizing Phototoxicity

Issue: I am observing signs of phototoxicity in my cells during or after imaging.

This guide provides a systematic approach to reducing phototoxicity while maintaining adequate signal-to-noise for your FLIM experiments with SupraFlipper-TR.

Optimize Illumination Settings

The total light dose delivered to the sample is a critical factor in phototoxicity. The goal is to use the minimum amount of light necessary to obtain a usable signal.

  • Reduce Laser Power: Start with the lowest possible laser power and gradually increase it until you achieve a sufficient photon count for lifetime analysis.

  • Increase Exposure Time: Counterintuitively, longer exposure times with lower laser power can sometimes reduce phototoxicity. This is because it minimizes the impact of "illumination overhead," which is the time the sample is illuminated while the camera is not actively acquiring data.[1]

  • Use a Sensitive Detector: Employing a highly sensitive detector, such as a back-illuminated sCMOS or EMCCD camera, allows for the use of lower excitation light levels.

Adjust Acquisition Parameters
  • Minimize Acquisition Time: Acquire images only as frequently as your experiment requires. Avoid unnecessary time-lapse acquisitions.

  • Use Binning: If high spatial resolution is not critical, binning pixels can improve the signal-to-noise ratio, allowing for a reduction in laser power or exposure time.

  • Optimize Filter Sets: Ensure your emission filter is well-matched to the SupraFlipper-TR emission spectrum (e.g., a 600/50 nm bandpass filter) to maximize signal collection and minimize the collection of autofluorescence.[2][4]

Consider Experimental Conditions
  • Use Antioxidants: Supplementing your imaging medium with antioxidants like ascorbic acid may help to quench reactive oxygen species (ROS) generated during fluorescence excitation, thereby reducing phototoxicity.

  • Culture Medium Composition: Some components in standard culture media can contribute to phototoxicity when illuminated. If possible, consider using a specialized imaging medium with reduced levels of components like riboflavin.

Hardware and Software Considerations
  • TTL Control: Use a microscope system where the laser is directly controlled by the camera's transistor-transistor logic (TTL) signal. This ensures that the laser is only on during the actual exposure time, eliminating illumination overhead.

  • Spinning Disk Confocal: For some applications, a spinning disk confocal microscope might be less phototoxic than a point-scanning confocal system.

Quantitative Data Summary

ParameterRecommendationRationale
SupraFlipper-TR Concentration Start at 1 µM, then titrate downMinimize probe-induced artifacts and potential toxicity.
Excitation Wavelength 488 nm pulsed laserOptimal for exciting SupraFlipper-TR.[3][4]
Emission Filter 600/50 nm bandpassEfficiently collects probe emission while rejecting background.[2][4]
Laser Power As low as possibleReduce the rate of phototoxic species generation.
Exposure Time Longer, with lower laser powerMinimize illumination overhead.[1]
Detector High quantum efficiency (sCMOS, EMCCD)Allows for lower excitation light levels.

Experimental Protocol: Staining and Imaging of Live Cells with SupraFlipper-TR

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Prepare a 1 mM Stock Solution: Dissolve the contents of a vial of SupraFlipper-TR in anhydrous DMSO. Store the stock solution at -20°C. Note: Use fresh, high-quality anhydrous DMSO, as the probe can be sensitive to moisture.[4][6]

  • Cell Seeding: Seed your cells on an appropriate imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM SupraFlipper-TR stock solution to a final concentration of 1 µM in your normal cell culture medium. Note: The presence of serum (e.g., FCS) may reduce staining efficiency.[4]

  • Staining: Remove the existing medium from your cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at your standard culture conditions (e.g., 37°C, 5% CO2).

  • Imaging: Proceed with FLIM imaging. The probe does not need to be washed out.

  • FLIM Acquisition:

    • Use a 488 nm pulsed laser for excitation.

    • Collect fluorescence emission using a 600/50 nm bandpass filter.

    • Start with low laser power and adjust as needed to obtain sufficient photon counts for lifetime fitting.

    • Optimize exposure time and acquisition frequency to minimize phototoxicity.

Visualizations

experimental_workflow prep Prepare 1 mM SupraFlipper-TR in anhydrous DMSO stain_prep Dilute probe to 1 µM in culture medium prep->stain_prep seed Seed cells on imaging dish stain_cells Incubate cells with staining solution seed->stain_cells stain_prep->stain_cells image Perform FLIM imaging (488 nm excitation, 600/50 nm emission) stain_cells->image analyze Analyze fluorescence lifetime data image->analyze

Caption: Experimental workflow for staining and imaging live cells with SupraFlipper-TR.

troubleshooting_logic start Phototoxicity Observed? reduce_power Reduce Laser Power start->reduce_power Yes end_not_ok Consult Instrument Specialist start->end_not_ok No increase_exposure Increase Exposure Time reduce_power->increase_exposure check_detector Use High QE Detector increase_exposure->check_detector reduce_time Decrease Acquisition Frequency check_detector->reduce_time use_antioxidants Add Antioxidants to Medium reduce_time->use_antioxidants end_ok Problem Resolved use_antioxidants->end_ok

References

Improving signal-to-noise ratio in SupraFlipper 31 FLIM experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in SupraFlipper 31 Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.

Troubleshooting Low Signal-to-Noise Ratio (SNR)

A low SNR is a common issue in FLIM experiments, leading to difficulty in accurately determining fluorescence lifetimes. This guide provides a systematic approach to identifying and resolving the root causes of low SNR.

Question: My FLIM images are very noisy, and the lifetime measurements are inconsistent. What should I do?

Answer: A low signal-to-noise ratio can originate from several stages of your experiment, from sample preparation to data acquisition and analysis. Follow this troubleshooting workflow to diagnose and address the issue.

G cluster_0 Troubleshooting Workflow for Low SNR cluster_1 Sample Issues cluster_2 Acquisition Issues cluster_3 Instrument Issues start Low SNR Detected sample_prep Step 1: Verify Sample Preparation start->sample_prep acquisition_params Step 2: Optimize Acquisition Parameters sample_prep->acquisition_params Sample OK probe_conc Probe Concentration Too Low? sample_prep->probe_conc background High Autofluorescence/Background? sample_prep->background cell_health Poor Cell Health? sample_prep->cell_health instrument_setup Step 3: Check Instrument Setup acquisition_params->instrument_setup Parameters Optimized photon_count Photon Count Too Low? acquisition_params->photon_count photobleaching Significant Photobleaching? acquisition_params->photobleaching dwell_time Pixel Dwell Time Too Short? acquisition_params->dwell_time data_analysis Step 4: Refine Data Analysis instrument_setup->data_analysis Setup Verified alignment Misaligned Light Path? instrument_setup->alignment detector Detector Settings Suboptimal? instrument_setup->detector end_node SNR Improved data_analysis->end_node Analysis Refined probe_conc->acquisition_params Increase Concentration background->acquisition_params Use Blank Controls / Spectral Unmixing cell_health->sample_prep Improve Culture Conditions photon_count->acquisition_params Increase Laser Power / Dwell Time photobleaching->acquisition_params Reduce Laser Power / Exposure dwell_time->acquisition_params Increase Dwell Time alignment->instrument_setup Re-align System detector->instrument_setup Optimize Gain/Offset G cluster_input Experimental Inputs cluster_process Experimental Process cluster_output Data Quality Outcomes Probe This compound (Concentration, Purity) Acquisition Acquisition Parameters (Laser Power, Dwell Time, Averaging) Probe->Acquisition Sample Biological Sample (Cell Health, Autofluorescence) Sample->Acquisition Microscope FLIM System (Laser, Detector, Optics) Microscope->Acquisition Analysis Data Analysis (Binning, Fitting Model, Denoising) Acquisition->Analysis SNR Signal-to-Noise Ratio (SNR) Acquisition->SNR Photodamage Photobleaching & Phototoxicity Acquisition->Photodamage Lifetime_Accuracy Lifetime Accuracy & Precision Analysis->Lifetime_Accuracy improves SNR->Lifetime_Accuracy Photodamage->SNR reduces signal

Technical Support Center: SupraFlipper 31 & Membrane Tension Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SupraFlipper 31 and other Flipper probes to calibrate fluorescence lifetime to membrane tension.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of how this compound measures membrane tension?

A1: this compound is a mechanosensitive fluorescent probe that reports on the physical state of the lipid membrane. The probe consists of two "flipper" units that can twist relative to each other. When inserted into a lipid bilayer, the lateral pressure exerted by the lipids restricts this twisting motion. In membranes with higher tension, lipid packing increases, which in turn planarizes the this compound molecule. This planarization alters its photophysical properties, leading to a longer fluorescence lifetime.[1][2][3][4][5] Therefore, by measuring the fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), one can quantify changes in membrane tension.

Q2: Is the relationship between this compound fluorescence lifetime and membrane tension absolute?

A2: No, the relationship is not absolute and requires calibration for each specific cell type or membrane composition being studied. The fluorescence lifetime of this compound is sensitive to the overall lipid packing, which is influenced by both membrane tension and lipid composition (e.g., cholesterol content, lipid saturation). Therefore, changes in lipid composition can alter the baseline fluorescence lifetime. It is crucial to establish a calibration curve for your experimental system to accurately relate fluorescence lifetime to membrane tension.

Q3: What is the typical concentration of this compound for staining live cells?

A3: For most cultured cell lines, a final concentration of 1 µM this compound in the imaging medium is recommended. The probe is typically prepared as a 1 mM stock solution in DMSO and then diluted into the cell medium for a 15-minute incubation at 37°C before imaging.

Q4: Can I use other fluorescent probes simultaneously with this compound?

A4: Yes, but care must be taken to avoid spectral overlap that could interfere with the lifetime measurement of this compound. It is recommended to use fluorescent probes that have excitation and emission spectra in the blue or far-red regions of the spectrum (e.g., Alexa-405, Alexa-647, or fluorescent proteins like BFP or E2-Crimson). The excitation peak for Flipper probes is around 485 nm, and the emission is typically collected with a bandpass filter around 600/50 nm.

Q5: How does this compound get into the cell to label intracellular organelles?

A5: The standard Flipper-TR probe primarily labels the plasma membrane. To target specific intracellular organelles, derivatives of the Flipper probe have been developed, such as ER Flipper-TR, Mito Flipper-TR, and Lyso Flipper-TR, which contain specific targeting motifs. SupraFlipper probes can be designed with similar targeting moieties to allow for the measurement of membrane tension in specific organelles.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
  • Potential Cause: Poor probe loading.

    • Solution: Ensure the final concentration of this compound is optimal (typically 1 µM). Check the age and storage of your DMSO stock solution, as the probe can degrade over time. Ensure that the incubation time and temperature are appropriate for your cell type (e.g., 15 minutes at 37°C).

  • Potential Cause: Probe is not in a membrane environment.

    • Solution: this compound is fluorogenic, meaning it only becomes highly fluorescent upon insertion into a lipid membrane. Ensure that you are imaging a field of view with cells. In solution, the probe will be in a micellar, non-fluorescent state.

Problem 2: High Phototoxicity or Cell Death
  • Potential Cause: Excessive laser power or exposure time.

    • Solution: Flipper probes can induce phototoxicity, which is light-dependent. Minimize the laser power to the lowest level that provides a sufficient signal-to-noise ratio. Reduce the image acquisition time or the number of repeated scans on the same field of view. It's a balance between obtaining enough photons for a reliable lifetime fit and keeping the cells healthy.

  • Potential Cause: Photosensitization by the probe.

    • Solution: The probe itself can act as a photosensitizer, leading to the production of reactive oxygen species (ROS) upon illumination. If phototoxicity is a persistent issue, consider using a lower probe concentration or a different Flipper derivative that may have lower phototoxicity.

Problem 3: Inaccurate or Inconsistent Fluorescence Lifetime Readings
  • Potential Cause: FLIM artifacts.

    • Solution: Several factors can introduce artifacts into FLIM measurements. Ensure your sample is in focus, as defocus can alter measured lifetimes. Avoid insufficient illumination, which can lead to prolonged lifetimes. Minimize motion artifacts by ensuring your sample is stable during acquisition. Turn off ambient room light to reduce background noise.

  • Potential Cause: Incorrect data analysis.

    • Solution: The analysis of FLIM data is not trivial. There are multiple methods to estimate the fluorescence lifetime, such as multi-exponential reconvolution fitting and phasor analysis. The choice of method can impact the resulting lifetime values. It is important to be consistent with your analysis method throughout your experiments. For reliable fitting, a sufficient number of photons per pixel is required (a minimum peak of 10^4 events is suggested for a whole image fit).

  • Potential Cause: Changes in lipid composition.

    • Solution: Remember that the fluorescence lifetime of this compound is sensitive to both membrane tension and lipid composition. If you observe unexpected lifetime changes, consider whether your experimental conditions could be altering the lipid makeup of the membranes you are studying.

Quantitative Data Summary

The following tables provide a summary of reported fluorescence lifetime values for Flipper probes in various membrane systems. These values can serve as a reference, but it is essential to determine the specific lifetime range for your experimental setup.

Table 1: Flipper-TR Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) of Different Lipid Compositions

Lipid CompositionMembrane PhaseAverage Fluorescence Lifetime (τ) in ns
DOPCLiquid-disordered (Ld)3.75 ± 0.08
DOPC:Cholesterol (60:40)Liquid-ordered (Lo)5.31 ± 0.12
SM:Cholesterol (70:30)Liquid-ordered (Lo)6.39 ± 0.09
Phase-separated DOPC:SM:CL (25:58:17) - Ld domainLiquid-disordered (Ld)4.79 ± 0.21
Phase-separated DOPC:SM:CL (25:58:17) - Lo domainLiquid-ordered (Lo)6.57 ± 0.29

Data adapted from Colom et al., 2018.

Table 2: Flipper-TR Fluorescence Lifetime in HeLa Cells Under Osmotic Shock

ConditionEffect on Membrane TensionAverage Fluorescence Lifetime (τ) in ns
IsotonicBaseline~4.5
Hypertonic Shock (e.g., +200 mOsm)Decrease~4.0
Hypotonic Shock (e.g., -100 mOsm)Increase~5.0

Approximate values are derived from graphical data in cited literature. Absolute values will vary with experimental setup.

Experimental Protocols

Key Experiment 1: Calibration of this compound Lifetime to Membrane Tension using Osmotic Shock

This protocol describes how to induce changes in plasma membrane tension using osmotic shock and measure the corresponding changes in this compound fluorescence lifetime.

Materials:

  • Cells cultured on imaging dishes (e.g., glass-bottom dishes).

  • This compound (1 mM stock in DMSO).

  • Isotonic imaging buffer (e.g., HBSS or your standard cell culture medium).

  • Hypertonic and hypotonic imaging buffers (prepared by adding a non-permeable solute like sorbitol or sucrose (B13894) to the isotonic buffer for hypertonic, or by diluting the isotonic buffer with distilled water for hypotonic).

  • FLIM microscope system.

Protocol:

  • Cell Preparation: Plate your cells on imaging dishes to the desired confluency and allow them to adhere.

  • Probe Staining: Prepare a 1 µM solution of this compound in your isotonic imaging buffer. Replace the culture medium with the staining solution and incubate for 15 minutes at 37°C.

  • Baseline Imaging: After incubation, wash the cells once with the isotonic imaging buffer to remove excess probe. Place the dish on the FLIM microscope stage, ensuring the sample is maintained at the correct temperature and CO2 level if required.

  • Acquire Baseline FLIM Images: Locate a field of view with healthy cells and acquire several FLIM images under isotonic conditions. This will serve as your baseline membrane tension measurement.

  • Induce Osmotic Shock: Carefully replace the isotonic buffer with either the pre-warmed hypertonic or hypotonic buffer. It is crucial to perform this exchange gently to avoid mechanically stressing the cells. To follow the same cells over time, use a microfluidic device or carefully pipette the new medium into the dish.

  • Acquire Post-Shock FLIM Images: Immediately begin acquiring a time-series of FLIM images to capture the dynamic changes in fluorescence lifetime as the cells respond to the osmotic shock.

  • Data Analysis: Analyze the FLIM images to extract the average fluorescence lifetime for each condition (isotonic, hypertonic, hypotonic). Plot the change in fluorescence lifetime against the change in osmolarity.

Key Experiment 2: Micropipette Aspiration for Direct Tension-Lifetime Calibration

This advanced technique allows for the direct application of a known amount of tension to the cell membrane while simultaneously measuring the this compound fluorescence lifetime.

Materials:

  • Cells in suspension.

  • This compound.

  • Micropipette aspiration setup integrated with a FLIM microscope. This includes a micromanipulator, a pressure control system, and custom-made micropipettes.

Protocol:

  • Probe Staining: Incubate the suspended cells with 1 µM this compound as described in the previous protocol.

  • System Calibration: Calibrate the pressure system to ensure accurate control over the suction pressure applied by the micropipette.

  • Cell Capture: Introduce the stained cells into the experimental chamber. Using the micromanipulator, bring a micropipette into contact with a single cell and apply a small initial suction pressure to form a seal.

  • FLIM Imaging and Aspiration:

    • Begin acquiring FLIM images of the cell.

    • Gradually increase the suction pressure in a stepwise manner. At each pressure step, allow the cell to equilibrate and acquire a FLIM image.

    • The increased suction will pull a portion of the cell membrane into the micropipette, forming a protrusion. The length of this protrusion and the applied pressure can be used to calculate the membrane tension using the Law of Laplace.

  • Data Analysis:

    • For each pressure step, calculate the membrane tension from the micropipette aspiration data.

    • Analyze the corresponding FLIM image to determine the average fluorescence lifetime of the probe in the cell membrane.

    • Plot the fluorescence lifetime as a function of the calculated membrane tension to generate a direct calibration curve. A linear relationship is expected, where an increase in tension corresponds to an increase in lifetime.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_calibration Calibration Method cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells (Culture dish or suspension) stain_probe Stain with 1µM this compound prep_cells->stain_probe wash Wash to remove excess probe stain_probe->wash osmotic Osmotic Shock (Hyper/Hypotonic buffer exchange) wash->osmotic Choose Method micropipette Micropipette Aspiration (Apply controlled suction) wash->micropipette Choose Method flim_acq Acquire FLIM Images osmotic->flim_acq micropipette->flim_acq tension_calc Calculate Membrane Tension (σ) micropipette->tension_calc lifetime_calc Calculate Fluorescence Lifetime (τ) flim_acq->lifetime_calc calibration_curve Generate Calibration Curve (τ vs σ) lifetime_calc->calibration_curve tension_calc->calibration_curve

Caption: Experimental workflow for calibrating this compound.

mechanotransduction_pathway cluster_cell Migrating Neuron lp_ext Leading Process Extension mem_tension Increase in Plasma Membrane Tension (Measured by Flipper-TR) lp_ext->mem_tension soma_trans Somal Translocation tmem63b Activation of Tmem63b (Mechanosensitive Ion Channel) mem_tension->tmem63b ca_influx Ca²⁺ Influx tmem63b->ca_influx actomyosin Actomyosin Contraction at the Rear ca_influx->actomyosin actomyosin->soma_trans

Caption: Mechanotransduction pathway in neuronal migration.

References

Technical Support Center: SupraFlipper Probes for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SupraFlipper and Flipper membrane tension probes. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and frequently asked questions (FAQs) for successful long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind Flipper and SupraFlipper probes?

Flipper probes are fluorescent molecules designed to measure the mechanical tension of lipid bilayer membranes. Their core structure consists of two "flipper" units that can twist relative to each other. In a low-tension, disordered membrane, the flippers are more twisted. As membrane tension increases, the lipid packing becomes more ordered, which in turn planarizes the Flipper probe. This change in conformation alters the probe's fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4][5] An increase in fluorescence lifetime corresponds to an increase in membrane tension. SupraFlippers build on this principle by incorporating a supramolecular targeting strategy, allowing for the precise localization and controlled release of the probe to specific organelles.

Q2: What is the primary difference between fluorescence intensity and fluorescence lifetime when imaging with Flipper probes?

While changes in membrane tension do affect the fluorescence intensity of Flipper probes (a more planar state is brighter), this is not a reliable measure of membrane tension. Fluorescence intensity is susceptible to variations in probe concentration, illumination intensity, and photobleaching. Fluorescence lifetime, however, is an intrinsic property of the fluorophore in its specific environment and is largely independent of these factors. Therefore, FLIM is the required method for quantifying membrane tension with Flipper probes.

Q3: Are there different types of Flipper probes for specific organelles?

Yes, several variants of Flipper probes have been developed to target specific cellular membranes:

  • Flipper-TR®: Targets the plasma membrane.

  • Mito Flipper-TR®: Targets the mitochondrial membranes.

  • ER Flipper-TR®: Targets the endoplasmic reticulum membrane.

  • Lyso Flipper-TR®: Targets the late endosomal and lysosomal membranes.

These targeted probes allow for the investigation of membrane tension in specific subcellular compartments.

Q4: What is a "SupraFlipper" and how does it differ from a standard Flipper probe?

SupraFlippers represent an advanced strategy for targeting Flipper probes. They are functionalized with a ligand (like desthiobiotin) that binds to a genetically expressed protein (like streptavidin) in a specific organelle. This allows for the accumulation of the probe in the desired location. The probe can then be released into the organellar membrane by adding a competitive binder (like biotin). This approach offers superior specificity and control over probe localization compared to passive targeting mechanisms.

Data Presentation

Photophysical and Experimental Properties of Flipper-TR®
PropertyValueReference
Excitation Wavelength488 nm (pulsed laser)
Emission Collection575 - 625 nm (or 600/50 nm bandpass)
Fluorescence Lifetime Range~2.8 ns to 7 ns
Typical Staining Concentration1 µM in cell culture medium
Incubation Time15 - 30 minutes at 37°C
Solvent for Stock SolutionAnhydrous DMSO
Storage of Stock Solution-20°C

Experimental Protocols

Standard Protocol for Long-Term Live-Cell Imaging with Flipper-TR®

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Probe Preparation:

    • Allow the vial of Flipper-TR® to warm to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the probe in anhydrous DMSO. Store this stock solution at -20°C. When stored properly, it should be stable for approximately 3 months.

  • Cell Seeding:

    • Seed cells on an appropriate imaging dish or slide (e.g., glass-bottom dishes) to allow for proper adherence and growth.

  • Staining:

    • Prepare a staining solution by diluting the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C. For tissues, a higher concentration (e.g., 2 µM) and longer incubation time (30 minutes) may be necessary to ensure penetration.

  • Imaging:

    • For long-term imaging (>24h), the staining solution does not need to be removed as the probe is only fluorescent within the membrane and has shown low cytotoxicity at concentrations below 1 µM.

    • If high background is an issue, you can optionally wash the cells once with fresh medium before imaging.

    • Use a FLIM microscope equipped with a pulsed laser at 488 nm for excitation.

    • Collect the fluorescence emission using a bandpass filter of 600/50 nm or within the 575-625 nm range.

    • To maintain cell health during long-term imaging, use a stage-top incubator to control temperature, humidity, and CO2 levels.

    • Minimize phototoxicity by using the lowest possible laser power and exposure time that still provides sufficient signal for lifetime analysis. It may be necessary to acquire fewer frames or use a lower magnification to reduce light exposure over time.

  • Data Analysis:

    • Analyze the acquired FLIM data to calculate the fluorescence lifetime for each pixel.

    • Changes in the average fluorescence lifetime in the region of interest (e.g., the plasma membrane) over time will reflect changes in membrane tension.

Troubleshooting Guides

Issue 1: Low Fluorescence Signal

  • Possible Cause: Insufficient probe concentration or staining time.

    • Solution: Increase the probe concentration up to 2 µM or extend the incubation time. Note that optimal conditions should be determined empirically for each cell line.

  • Possible Cause: Reduced labeling efficiency due to serum in the media.

    • Solution: While Flipper-TR® works in media containing serum, if the signal is low, consider staining in a serum-free medium for the incubation period.

  • Possible Cause: Poor probe stability.

    • Solution: Ensure the stock solution was prepared with anhydrous DMSO, as moisture can degrade the probe. Prepare fresh dilutions in media immediately before use.

Issue 2: High Background or Non-Specific Staining

  • Possible Cause: Probe internalization.

    • Solution: During long-term experiments, Flipper-TR® can be internalized through endocytosis, leading to signals from intracellular membranes. If only the plasma membrane is of interest, analyze only the pixels corresponding to the plasma membrane. For very long experiments, consider a wash-out and re-staining protocol for each time point.

  • Possible Cause: Probe aggregation.

    • Solution: Ensure the probe is fully dissolved in the stock solution and well-diluted in the final imaging medium.

Issue 3: Phototoxicity or Cell Death During Long-Term Imaging

  • Possible Cause: Excessive light exposure.

    • Solution: Minimize the excitation laser power to the lowest level that provides enough photons for reliable lifetime fitting. Reduce the number of scanned frames and increase the time interval between acquisitions. It's a balance between obtaining enough photons for accurate lifetime calculation and keeping cells healthy.

  • Possible Cause: Probe cytotoxicity.

    • Solution: While Flipper-TR® generally has low cytotoxicity at working concentrations, ensure the concentration does not exceed 1-2 µM for extended periods. No impact on cell viability has been observed for up to 2-3 days at concentrations below 1 µM.

Issue 4: Inconsistent or Drifting Lifetime Values

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure the use of a stable stage-top incubator and a lens heater, as membrane properties are sensitive to temperature changes.

  • Possible Cause: Changes in lipid composition over time.

    • Solution: Be aware that Flipper probes' fluorescence lifetime is sensitive to both membrane tension and lipid composition. If the experimental conditions (e.g., drug treatment) are expected to alter the lipid makeup of the membrane, this will also influence the lifetime readings.

  • Possible Cause: Internalization of the probe into membranes with different intrinsic lifetimes.

    • Solution: As mentioned, probe internalization can lead to an overall change in the measured lifetime if not properly segmented during analysis. Focus analysis on the specific membrane of interest.

Visualizations

Flipper_Mechanism cluster_low_tension Low Membrane Tension (Disordered Lipids) cluster_high_tension High Membrane Tension (Ordered Lipids) Twisted Twisted Flipper State LowLifetime Shorter Fluorescence Lifetime Twisted->LowLifetime Planar Planar Flipper State Twisted->Planar Increased Lipid Packing Planar->Twisted Decreased Lipid Packing HighLifetime Longer Fluorescence Lifetime Planar->HighLifetime

Caption: Mechanism of Flipper probes in response to membrane tension.

LongTerm_Imaging_Workflow A Prepare 1 mM Flipper Stock in Anhydrous DMSO C Dilute Stock to 1 µM in Pre-warmed Medium A->C B Seed Cells on Imaging Dish D Incubate Cells (15-30 min, 37°C) B->D C->D E Setup FLIM Microscope with Environmental Control D->E F Acquire Time-Lapse FLIM Images (Minimize Phototoxicity) E->F G Analyze Fluorescence Lifetime Changes Over Time F->G

Caption: Experimental workflow for long-term FLIM imaging with Flipper probes.

References

How to correct for artifacts in SupraFlipper 31 imaging data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SupraFlipper 31 imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and correct for artifacts in your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it measure?

While "this compound" does not correspond to a known commercially available probe, it likely refers to a member of the "Flipper" series of fluorescent membrane tension probes. These probes are sophisticated mechanosensitive fluorophores used in live-cell imaging to measure membrane tension, lipid packing, and organization. They report these changes through alterations in their fluorescence lifetime, which is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

Q2: What are the most common artifacts encountered in this compound imaging?

Common artifacts in imaging with Flipper-type probes include:

  • Photobleaching: Irreversible loss of fluorescence due to prolonged exposure to excitation light.[1]

  • Phototoxicity: Light-induced damage to cells, which can alter their physiology and lead to artifacts in membrane tension readings.[2][3]

  • High Background Fluorescence: Non-specific signal that obscures the signal from the probe, reducing the signal-to-noise ratio.[4]

  • Probe Aggregation: Formation of probe clusters that can give false readings and are not indicative of the membrane's biophysical properties.

  • Incorrect FLIM Parameter Settings: Improper setup of the FLIM system can lead to inaccurate lifetime measurements.

Q3: How can I minimize photobleaching and phototoxicity?

To reduce photobleaching and phototoxicity, you should:

  • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that still provide a sufficient signal.[1]

  • Optimize Wavelength: If possible, use longer excitation wavelengths, as they are generally less energetic and less damaging to cells.

  • Use Antifade Reagents: For fixed-cell imaging, employ mounting media containing antifade reagents.

  • Efficient Image Acquisition: Plan your experiment to avoid unnecessary illumination of the sample.

Troubleshooting Guides

Issue 1: Weak or Noisy Fluorescent Signal

A weak or noisy signal can be caused by several factors. The following table summarizes potential causes and their solutions.

Potential Cause Troubleshooting Steps
Low Probe Concentration Increase the probe concentration in a stepwise manner to find the optimal staining concentration.
Insufficient Incubation Time Optimize the incubation time to ensure adequate labeling of the membranes of interest.
Photobleaching Reduce excitation power and exposure time. Use a more photostable fluorophore if available.
Incorrect Microscope Settings Ensure the excitation and emission filters are appropriate for the spectral properties of the Flipper probe.
Detector Settings (FLIM) Increase the gain of the detector, but be mindful of introducing electronic noise.
Issue 2: High Background Fluorescence

High background can significantly impact the quality of your data. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Excess Probe Wash the cells thoroughly after staining to remove any unbound probe.
Autofluorescence Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum. Use phenol (B47542) red-free medium.
Contaminated Optics Clean the microscope objective and other optical components.
Ambient Light Ensure the microscope is in a dark room or use a light-blocking enclosure.
Issue 3: Inaccurate or Inconsistent Fluorescence Lifetime Readings

The core of Flipper probe imaging is the fluorescence lifetime. Inaccurate readings can invalidate your results.

Potential Cause Troubleshooting Steps
Incorrect FLIM Calibration Calibrate your FLIM system using a standard with a known and stable fluorescence lifetime.
Phototoxicity Affecting Cell Health Unhealthy or dying cells will have altered membrane properties. Monitor cell health throughout the experiment. Reduce light exposure.
Probe Environment Sensitivity Be aware that the fluorescence lifetime of Flipper probes can be influenced by factors other than membrane tension, such as local polarity and lipid composition.
Data Analysis Parameters Ensure you are using a consistent and appropriate fitting model for your FLIM data analysis.

Experimental Protocols

A detailed experimental protocol for using Flipper-type probes is crucial for obtaining reliable data.

General Staining Protocol for Live Cells:

  • Cell Culture: Plate cells on imaging-grade dishes or coverslips and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the Flipper probe in an appropriate solvent (e.g., DMSO).

  • Staining Solution: Dilute the stock solution in a serum-free medium to the final working concentration.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for the recommended time and temperature, protected from light.

  • Washing: Wash the cells with a fresh medium to remove the excess probe.

  • Imaging: Proceed with FLIM imaging immediately.

Visual Guides

Troubleshooting Workflow for Poor Image Quality

The following diagram outlines a logical workflow for troubleshooting common issues with image quality in this compound imaging.

G start Poor Image Quality check_signal Is the signal weak or noisy? start->check_signal check_background Is the background high? check_signal->check_background No troubleshoot_signal Troubleshoot Signal: - Increase probe concentration - Optimize incubation - Check microscope settings check_signal->troubleshoot_signal Yes check_lifetime Are lifetime values inconsistent? check_background->check_lifetime No troubleshoot_background Troubleshoot Background: - Wash cells thoroughly - Use phenol red-free media - Check for autofluorescence check_background->troubleshoot_background Yes troubleshoot_lifetime Troubleshoot Lifetime: - Calibrate FLIM system - Monitor cell health - Use consistent analysis parameters check_lifetime->troubleshoot_lifetime Yes end_node Image Quality Improved check_lifetime->end_node No troubleshoot_signal->end_node troubleshoot_background->end_node troubleshoot_lifetime->end_node

Caption: A flowchart for troubleshooting common image quality problems.

Factors Influencing Flipper Probe Fluorescence Lifetime

This diagram illustrates the key factors that can influence the fluorescence lifetime measurements of Flipper-type probes.

G lifetime Fluorescence Lifetime (FLIM Readout) tension Membrane Tension lifetime->tension packing Lipid Packing lifetime->packing composition Lipid Composition lifetime->composition polarity Local Polarity lifetime->polarity phototoxicity Phototoxicity lifetime->phototoxicity temp Temperature lifetime->temp

Caption: Key factors that can affect fluorescence lifetime measurements.

References

Optimizing laser power and acquisition settings for SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SupraFlipper 31. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using the this compound probe for live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel fluorescent probe designed for live-cell imaging. Based on its characteristics, it is likely engineered to investigate cellular membrane dynamics. The "Flipper" designation suggests it may be sensitive to changes in membrane tension or fluidity, making it a valuable tool for studying mechanobiology, endocytosis, exocytosis, and cell division. While direct documentation is pending, its numerical designation might also allude to a specific molecular target or spectral property.

Q2: What is the likely mechanism of action for this compound?

While specific details on this compound are emerging, probes with similar "Flipper" nomenclature typically function by altering their fluorescence lifetime or emission spectrum in response to changes in the lipid packing of cellular membranes. This allows for the visualization of mechanical forces and tension within the membrane. It is hypothesized that this compound localizes to specific membranes, such as the plasma membrane or mitochondrial membranes, to report on their biophysical state. The "31" in its name could potentially relate to a specific peptide, such as SS-31 (also known as Elamipretide), which is known to target mitochondria and interact with cardiolipin (B10847521) in the inner mitochondrial membrane.[1][2][3]

Q3: What are the key considerations before starting an experiment with this compound?

Before beginning your experiment, it is crucial to:

  • Optimize probe concentration: Titrate the concentration of this compound to find the lowest possible concentration that provides a sufficient signal-to-noise ratio. This will minimize potential cytotoxicity.

  • Cell health: Ensure your cells are healthy and in the logarithmic growth phase before labeling. Unhealthy cells can exhibit altered membrane properties, leading to misleading results.

  • Imaging medium: Use an appropriate imaging medium that maintains normal cell physiology throughout the experiment.

  • Control experiments: Include appropriate controls, such as unstained cells and cells treated with agents known to alter membrane tension, to validate your results.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound.

Problem 1: Low Signal-to-Noise Ratio

A weak fluorescent signal can make it difficult to acquire high-quality images.

Possible Causes and Solutions:

CauseSolution
Insufficient Probe Concentration Increase the concentration of this compound in a stepwise manner. Be mindful of potential toxicity at higher concentrations.
Suboptimal Excitation/Emission Settings Ensure you are using the correct laser line for excitation and that the emission filter is appropriate for the probe's emission spectrum.
Low Detector Gain or High Offset Increase the detector gain or decrease the offset to amplify the signal. Be cautious as excessive gain can increase noise.
Photobleaching Reduce laser power or exposure time. Consider using a more sensitive detector or image acquisition mode.[4]
Problem 2: Phototoxicity and Cell Death

Excessive light exposure can damage cells, leading to artifacts and cell death.[5][6][7][8][9]

Possible Causes and Solutions:

CauseSolution
High Laser Power Use the lowest laser power that provides an adequate signal.[4] For live samples, powers as low as 0.2% from a 10mW laser may be sufficient.[4] It is generally advisable not to exceed 10-15% laser power for live-cell imaging.[4]
Prolonged Exposure Time Reduce the exposure time per frame. If necessary, compensate by increasing the frame rate and averaging frames post-acquisition.
Frequent Imaging Decrease the frequency of image acquisition to allow cells to recover between exposures.
Use of Shorter Wavelengths If possible, use longer excitation wavelengths as they are generally less phototoxic.[9]
Problem 3: Rapid Photobleaching

Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore.[5]

Possible Causes and Solutions:

CauseSolution
High Laser Intensity Reduce the laser power.[4]
Long Exposure Times Decrease the exposure time for each image.
High Oxygen Concentration Use an imaging medium with an oxygen scavenger system if compatible with your experimental setup.
Inappropriate Mounting Medium For fixed cells, use an antifade mounting medium.

Experimental Protocols

Protocol 1: Optimizing Laser Power and Acquisition Settings

This protocol outlines a workflow for determining the optimal imaging conditions to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.

  • Initial Setup:

    • Prepare a sample of cells labeled with the recommended concentration of this compound.

    • Start with a low laser power (e.g., 1-5%) and a moderate detector gain.

  • Determine Minimum Laser Power:

    • Gradually increase the laser power until you can clearly distinguish the fluorescent signal from the background noise.

    • Record this laser power as your starting point.

  • Optimize Detector Gain and Offset:

    • Adjust the detector gain to achieve a good dynamic range in your image, ensuring that the brightest pixels are not saturated.

    • Set the offset so that the background pixels have a value just above zero.

  • Assess Photobleaching:

    • Acquire a time-lapse series of images using your initial settings.

    • Measure the fluorescence intensity over time. If the intensity drops significantly, reduce the laser power or exposure time.

  • Assess Phototoxicity:

    • Image a field of view over a prolonged period (e.g., several hours) using your optimized settings.

    • Monitor the cells for any signs of stress, such as membrane blebbing, vacuole formation, or cell death.[5] If phototoxicity is observed, further reduce the laser power and/or imaging frequency.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio

LowSignalNoise Start Low Signal-to-Noise Ratio CheckProbe Check Probe Concentration Start->CheckProbe CheckSettings Check Acquisition Settings Start->CheckSettings IncreaseConc Increase Concentration CheckProbe->IncreaseConc OptimizeSettings Optimize Gain/Offset CheckSettings->OptimizeSettings CheckToxicity Monitor for Toxicity IncreaseConc->CheckToxicity Yes GoodSignal Acceptable Signal IncreaseConc->GoodSignal No CheckToxicity->GoodSignal ReduceNoise Reduce Noise (e.g., averaging) OptimizeSettings->ReduceNoise ReduceNoise->GoodSignal

Caption: A flowchart for troubleshooting low signal-to-noise ratio.

Diagram 2: Decision Tree for Minimizing Phototoxicity

Phototoxicity Start Observe Signs of Phototoxicity ReducePower Reduce Laser Power Start->ReducePower CheckSignal Signal Still Sufficient? ReducePower->CheckSignal ReduceExposure Reduce Exposure Time ReduceFrequency Reduce Imaging Frequency ReduceExposure->ReduceFrequency IncreaseGain Increase Detector Gain ReduceFrequency->IncreaseGain CheckSignal->ReduceExposure No ExperimentOK Continue Experiment CheckSignal->ExperimentOK Yes UseLongerWavelength Consider Longer Excitation Wavelength IncreaseGain->UseLongerWavelength UseLongerWavelength->ExperimentOK

Caption: A decision tree to minimize phototoxicity during live-cell imaging.

Diagram 3: Hypothetical Signaling Pathway Involving Membrane Tension

This diagram illustrates a hypothetical pathway where this compound could be used to monitor changes in membrane tension that influence downstream signaling events.

MembraneTensionSignaling cluster_membrane Plasma Membrane SupraFlipper This compound MechanicalStimulus Mechanical Stimulus MembraneTension Increased Membrane Tension MechanicalStimulus->MembraneTension MembraneTension->SupraFlipper Sensed by IonChannel Mechanosensitive Ion Channel Activation MembraneTension->IonChannel CalciumInflux Ca2+ Influx IonChannel->CalciumInflux DownstreamSignaling Downstream Signaling (e.g., Kinase Cascades) CalciumInflux->DownstreamSignaling CellularResponse Cellular Response (e.g., Cytoskeletal Reorganization) DownstreamSignaling->CellularResponse

Caption: A hypothetical signaling pathway initiated by changes in membrane tension.

References

Overcoming challenges in SupraFlipper 31 imaging in deep tissue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific fluorescent probe "SupraFlipper 31" is not publicly available. This guide is based on general principles and best practices for using fluorescent probes in deep tissue imaging. Researchers should always refer to the manufacturer's specific protocols and optimize conditions for their particular experimental setup.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using fluorescent probes for deep tissue imaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with deep tissue imaging using fluorescent probes?

Deep tissue imaging with fluorescent probes presents several obstacles that can affect image quality and data accuracy. The primary challenges include:

  • Limited Light Penetration: Excitation light scattering and absorption by tissue components reduce the penetration depth, leading to weaker signals from deeper regions.

  • High Background Fluorescence: Autofluorescence from endogenous molecules like NADH and collagen can obscure the specific signal from the probe, lowering the signal-to-noise ratio.[1][2]

  • Photobleaching: The irreversible degradation of the fluorophore due to prolonged exposure to excitation light can lead to signal loss, especially during time-lapse imaging.[3][4][5]

  • Weak Signal Intensity: Low probe concentration at the target site or inefficient fluorescence emission can result in a weak signal that is difficult to detect.[1][3]

Q2: How can I minimize photobleaching of my fluorescent probe during a long-term imaging experiment?

Minimizing photobleaching is crucial for quantitative and time-lapse studies.[5] Here are several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3][4] Neutral density filters can be used to attenuate the light source.[4]

  • Optimize Exposure Time: Use the shortest possible camera exposure time or confocal scanner dwell time that still yields a clear image.[3]

  • Use Antifade Mounting Media: These reagents contain scavengers that reduce the generation of reactive oxygen species, a major cause of photobleaching.[3][4]

  • Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.[3]

  • Choose Photostable Probes: Select fluorophores known for their high photostability.[4][5]

Q3: My signal-to-noise ratio is very low. What are the potential causes and how can I improve it?

A low signal-to-noise ratio can be caused by either a weak signal or high background. Here's how to troubleshoot:

  • For a Weak Signal:

    • Increase Probe Concentration: Optimize the staining protocol to ensure sufficient probe concentration at the target.[3]

    • Check Excitation/Emission Settings: Ensure your microscope's filter sets and laser lines are optimally matched to the spectral properties of your probe.[1]

    • Amplify the Signal: If the target is not abundant, consider using an amplification strategy.[2]

  • For High Background:

    • Check for Autofluorescence: Image an unstained control sample to determine the level of endogenous fluorescence.[1][2] If high, consider using a probe with excitation and emission wavelengths in the red or near-infrared spectrum, where autofluorescence is typically lower.

    • Optimize Blocking Steps: Insufficient blocking can lead to non-specific binding of probes or antibodies.[1] Increase the incubation time or try a different blocking agent.[1]

    • Thorough Washing: Ensure adequate washing steps are performed to remove unbound probes.[1]

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

This is a common issue that can be frustrating. Follow these steps to diagnose and solve the problem.

Potential Cause Recommended Solution
Incorrect Microscope Settings Verify that the correct filter sets and excitation/emission wavelengths for this compound are selected. Ensure the light source is on and the shutter is open.[6]
Low Probe Concentration Perform a titration experiment to determine the optimal probe concentration.[1][7]
Photobleaching Minimize exposure to excitation light by reducing laser power and exposure time.[3][4][5] Use an antifade mounting medium.[4][7]
Suboptimal Staining Protocol Review and optimize the incubation time and temperature for your specific tissue type and target.
Target Not Present or Accessible Run a positive control to confirm the presence of the target. For intracellular targets, ensure proper fixation and permeabilization steps are included.[7]
Problem 2: High Background Fluorescence

High background can mask your specific signal. Use this guide to identify and reduce background noise.

Potential Cause Recommended Solution
Autofluorescence Image an unstained control sample. If autofluorescence is high, consider using spectral unmixing techniques or a probe with longer excitation/emission wavelengths.[2][8] Pre-photobleaching the sample before staining can also help.[2]
Non-specific Probe Binding Increase the duration and stringency of the washing steps after staining. Optimize the blocking step by trying different blocking agents or increasing the incubation time.[1]
Probe Concentration Too High Titrate the probe to find the lowest concentration that still provides a strong specific signal.[1][7]
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination that can cause background fluorescence.

Experimental Protocols

Protocol 1: General Staining Protocol for Deep Tissue Imaging

This protocol provides a general framework for staining thick tissue sections or whole-mount samples. Optimization will be required for specific tissues and targets.

  • Sample Preparation:

    • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.

    • Wash the tissue three times in PBS for 15 minutes each.

    • For thick sections, use a vibratome to slice the tissue to the desired thickness (e.g., 100-500 µm).

  • Permeabilization and Blocking:

    • Permeabilize the tissue by incubating in PBS containing 0.5-1% Triton X-100 for 1-2 hours at room temperature.

    • Block non-specific binding by incubating the tissue in a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for at least 2 hours at room temperature or overnight at 4°C.

  • Probe Incubation:

    • Dilute this compound in the blocking buffer to the predetermined optimal concentration.

    • Incubate the tissue with the probe solution for 24-72 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the tissue extensively in PBS with 0.1% Triton X-100. Perform at least five washes of 1 hour each.

  • Optical Clearing (Optional but Recommended for Deep Tissue):

    • To reduce light scattering, optically clear the tissue using a suitable method (e.g., Clarity, SeeDB, BABB). Follow the specific protocol for the chosen clearing technique.

  • Mounting and Imaging:

    • Mount the cleared tissue in a suitable mounting medium with a refractive index matching that of the cleared tissue. Use an antifade reagent if not included in the mounting medium.

    • Image using a confocal, two-photon, or light-sheet microscope optimized for deep tissue imaging.

Visual Guides

Troubleshooting_Workflow start Start Imaging Experiment issue Image Quality Issue? start->issue weak_signal Weak or No Signal issue->weak_signal Yes high_background High Background issue->high_background Yes photobleaching Signal Fades Rapidly issue->photobleaching Yes good_image Good Image Quality (Proceed with Analysis) issue->good_image No check_settings Check Microscope Settings weak_signal->check_settings check_autofluor Check for Autofluorescence high_background->check_autofluor reduce_exposure Reduce Light Exposure photobleaching->reduce_exposure optimize_staining Optimize Staining Protocol check_settings->optimize_staining optimize_washing Optimize Washing/ Blocking check_autofluor->optimize_washing use_antifade Use Antifade Reagent reduce_exposure->use_antifade

Caption: Troubleshooting workflow for common deep tissue imaging issues.

Deep_Tissue_Imaging_Workflow start Tissue Preparation (Fixation, Sectioning) perm_block Permeabilization & Blocking start->perm_block probe_inc This compound Incubation perm_block->probe_inc wash Washing probe_inc->wash clearing Optical Clearing (Optional) wash->clearing mounting Mounting clearing->mounting imaging Microscopy (Confocal/2-Photon) mounting->imaging analysis Image Analysis imaging->analysis

References

Validation & Comparative

Comparative Analysis of SupraFlipper 31 and Atomic Force Microscopy for Membrane Tension Measurement

Author: BenchChem Technical Support Team. Date: December 2025

In the advancing field of mechanobiology, the precise measurement of cell membrane tension is crucial for understanding a myriad of cellular processes, from cell migration to signaling.[1] For researchers and drug development professionals, selecting the appropriate methodology is paramount for generating reliable and meaningful data. This guide provides a comprehensive comparison of two distinct techniques for quantifying membrane tension: the fluorescent probe SupraFlipper 31 and the biophysical method of Atomic Force Microscopy (AFM).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics and performance metrics of this compound and Atomic Force Microscopy for the measurement of membrane tension.

FeatureThis compoundAtomic Force Microscopy (AFM)
Principle of Measurement Reports changes in membrane lipid packing and organization through fluorescence lifetime alterations. Increased tension generally leads to a longer fluorescence lifetime in complex biological membranes.[2][3][4]Directly measures the mechanical force required to deform the cell membrane, either by indentation or by pulling a membrane tether.[1]
Methodology Fluorescence Lifetime Imaging Microscopy (FLIM).Force spectroscopy and tether pulling.
Data Output Fluorescence lifetime (nanoseconds), which is correlated with membrane tension.Force (piconewtons to nanonewtons), which is used to calculate membrane tension (mN/m).
Spatial Resolution Diffraction-limited, but provides information across the entire imaged membrane.High spatial resolution at the point of contact with the AFM tip.
Temporal Resolution Enables real-time imaging of dynamic changes in membrane tension.Generally lower temporal resolution, as it involves mechanical scanning or point measurements.
Sample Preparation Cells are incubated with the this compound probe. Specific targeting to organelles is possible.Cells are typically cultured on a rigid substrate. No labeling is required.
Throughput High-throughput, as many cells can be imaged simultaneously.Low-throughput, as measurements are typically performed on individual cells.
Advantages - Non-invasive- High temporal resolution- Suitable for intracellular membranes- High-throughput- Direct physical measurement- High spatial resolution- No need for fluorescent labels
Limitations - Indirect measurement of tension- Fluorescence lifetime can be influenced by factors other than tension (e.g., lipid composition)- Invasive (mechanical contact with the cell)- Low-throughput- Primarily for the plasma membrane

Experimental Protocols

Protocol 1: Membrane Tension Measurement using this compound and FLIM

This protocol is adapted from methodologies for similar "flipper" probes and provides a general framework for using this compound.

1. Probe Preparation and Cell Staining:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the desired working concentration in cell culture medium.

  • Incubate the cells with the this compound solution for the recommended time and temperature to allow for membrane labeling.

  • For targeted release of this compound, follow the specific protocol for inducing release (e.g., addition of biotin).

2. FLIM Imaging:

  • Mount the stained cells on a confocal microscope equipped with a FLIM module.

  • Excite the this compound probe at its optimal wavelength and collect the fluorescence emission over a defined range.

  • Acquire time-correlated single-photon counting (TCSPC) data to measure the fluorescence lifetime.

  • Collect images from multiple cells and regions of interest.

3. Data Analysis:

  • Analyze the FLIM data using appropriate software to fit the fluorescence decay curves and determine the fluorescence lifetime (τ) for each pixel or region of interest.

  • Correlate the measured fluorescence lifetime with membrane tension using a calibration curve, if available.

  • Statistically analyze the lifetime data to identify significant changes in membrane tension under different experimental conditions.

Protocol 2: Membrane Tension Measurement using Atomic Force Microscopy (AFM)-Based Tether Pulling

This protocol outlines the general steps for measuring membrane tension using the tether pulling technique with an AFM.

1. AFM Cantilever Calibration:

  • Select an AFM cantilever with a suitable spring constant for biological measurements.

  • Calibrate the spring constant of the cantilever using the thermal noise method or by pressing it against a known stiff surface.

2. Cell Preparation:

  • Culture the cells on a sterile, rigid substrate (e.g., a glass-bottom dish) to a desired confluency.

  • Mount the dish on the AFM stage and ensure the cells are submerged in an appropriate buffer or culture medium.

3. Force Curve Acquisition (Tether Pulling):

  • Position the AFM tip over the cell of interest.

  • Approach the cell surface with the AFM tip until a predefined force is reached, allowing for the formation of an adhesive contact.

  • Retract the cantilever from the cell surface at a constant velocity. This will pull a thin, cylindrical membrane tube, or "tether," from the cell surface.

  • The force-distance curve will show a characteristic plateau, the height of which corresponds to the force required to hold the tether (tether force, F_t).

4. Data Analysis:

  • From the retraction portion of the force-distance curve, measure the tether force (F_t).

  • Calculate the apparent membrane tension (T) using the following equation: T = F_t² / (8π²κ) , where κ is the bending stiffness of the membrane.

  • Repeat the measurements on multiple cells and different locations on each cell to obtain statistically significant data.

Mandatory Visualizations

Experimental Workflow for Validation

G cluster_prep Cell Culture and Preparation cluster_sf31 This compound Arm cluster_afm AFM Arm cluster_comp Data Comparison and Validation cell_culture Culture Cells on Glass-Bottom Dishes sf31_stain Stain with this compound cell_culture->sf31_stain Parallel Experiment afm_cal AFM Cantilever Calibration cell_culture->afm_cal Parallel Experiment flim_acq FLIM Data Acquisition sf31_stain->flim_acq flim_analysis Fluorescence Lifetime Analysis flim_acq->flim_analysis data_comp Correlate Fluorescence Lifetime with AFM-Measured Tension flim_analysis->data_comp afm_acq AFM Tether Pulling afm_cal->afm_acq afm_analysis Force Curve Analysis afm_acq->afm_analysis afm_analysis->data_comp validation Validate this compound as a Quantitative Tension Reporter data_comp->validation

Caption: Workflow for validating this compound with AFM.

Signaling Pathway Influencing Membrane Tension

G ext_stim External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_stim->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pip2->pip3 rac1 Rac1 pip3->rac1 activates arp23 Arp2/3 Complex rac1->arp23 activates actin Actin Polymerization arp23->actin promotes cortex Actin Cortex Remodeling actin->cortex leads to tension Membrane Tension cortex->tension regulates

Caption: A signaling pathway regulating membrane tension.

References

A Head-to-Head Comparison: SupraFlipper 31 and Merocyanine 540 for Probing Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology, understanding the physical forces exerted on and within cell membranes is crucial for deciphering a multitude of physiological and pathological processes. Membrane tension, a key physical parameter, governs events from cell motility and division to signaling and trafficking. To dissect these mechanisms, researchers rely on molecular probes that can sensitively report on the mechanical state of the lipid bilayer. This guide provides a comprehensive comparison of two fluorescent probes, the newer generation SupraFlipper 31 and the classical dye merocyanine (B1260669) 540, for the application of measuring membrane tension.

While both molecules are valuable tools for studying membrane biology, they operate on different principles and are suited for distinct experimental questions. This compound, a member of the Flipper series of probes, is specifically designed as a quantitative reporter of membrane tension through its fluorescence lifetime. In contrast, merocyanine 540 is a more established probe that responds to changes in membrane lipid packing and electrical potential, offering a more indirect assessment of membrane tension.

Quantitative Performance: A Comparative Overview

The choice of a membrane probe is often dictated by its photophysical properties and its calibrated response to the parameter of interest. The following table summarizes the key performance characteristics of this compound and merocyanine 540.

FeatureThis compoundMerocyanine 540
Sensing Mechanism Planarization of a twisted dithienothiophene core in response to increased lateral pressure in the membrane.Partitioning into membranes with loosely packed lipids and sensitivity to membrane potential.
Primary Readout Fluorescence LifetimeFluorescence Intensity / Emission Spectrum
Excitation Max (λex) ~485 nm~560 nm
Emission Max (λem) ~580 nm~579 nm
Reported Lifetime (τ) ~3.5 ns (disordered) to ~7 ns (ordered/high tension)Not typically used as a lifetime probe.
Sensitivity to Tension High, with a reported linear relationship between fluorescence lifetime and membrane tension.[1] A decrease in membrane tension can result in a fluorescence lifetime decrease of approximately 0.5 ns.[2]Indirect. Fluorescence intensity increases in membranes with more disordered, loosely packed lipids, which can be associated with lower membrane tension.[3] However, it is also highly sensitive to membrane potential.[4]
Quantitative Measurement Yes, through Fluorescence Lifetime Imaging Microscopy (FLIM). Calibration curves can be generated to relate lifetime to absolute tension values.[1]Primarily qualitative for tension. While changes in fluorescence can be quantified, a direct and universal calibration to units of membrane tension is not established.
Photostability Moderate. Can induce phototoxicity and lipid peroxidation upon prolonged illumination.Subject to photobleaching and can induce photodynamic damage to membranes.[5]
Cellular Localization Can be targeted to specific organelles (e.g., plasma membrane, ER, mitochondria) through chemical modifications.[6]Primarily stains the plasma membrane of electrically excitable cells, with some dependence on calcium concentration.[7]

Experimental Protocols

Measuring Membrane Tension with this compound using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol outlines the general steps for using this compound to quantitatively measure membrane tension in living cells.

1. Probe Preparation and Cell Labeling:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

  • Incubate the cells with the this compound-containing medium for a sufficient time to allow for membrane incorporation (e.g., 15-30 minutes).

  • Wash the cells with fresh medium to remove any unbound probe.

2. FLIM Imaging:

  • Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM hardware.

  • Excite the this compound probe at its excitation maximum (e.g., 488 nm).

  • Collect the fluorescence emission using an appropriate bandpass filter (e.g., 550-650 nm).

  • Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime determination.

3. Data Analysis:

  • Fit the fluorescence decay curves for each pixel to a multi-exponential decay model. The longer lifetime component is typically used to report on membrane tension.

  • Generate a fluorescence lifetime map of the imaged cells.

  • To induce changes in membrane tension for dynamic measurements, osmotic shock can be applied by changing the osmolarity of the imaging medium (e.g., adding sucrose (B13894) for hypertonic shock to decrease tension, or water for hypotonic shock to increase tension).[2][8]

  • Quantify the changes in fluorescence lifetime in response to the applied stimulus.

Assessing Membrane Properties with Merocyanine 540

This protocol describes a general method for using merocyanine 540 to observe changes in membrane lipid packing, which can be correlated with changes in membrane tension.

1. Probe Preparation and Cell Staining:

  • Prepare a stock solution of merocyanine 540 in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Add the merocyanine 540 stock solution to the cell suspension or culture medium to a final concentration typically in the micromolar range.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Wash the cells to remove excess dye.

2. Fluorescence Microscopy:

  • Image the stained cells using a fluorescence microscope equipped with appropriate filters for merocyanine 540 (e.g., excitation around 560 nm and emission around 580 nm).

  • Acquire fluorescence intensity images.

3. Inducing Membrane Perturbations:

  • To observe changes in membrane properties, cells can be subjected to stimuli that alter lipid packing, such as changes in temperature, addition of cholesterol, or osmotic stress.

  • Acquire fluorescence images before and after the stimulus.

4. Data Analysis:

  • Quantify the changes in fluorescence intensity in different regions of the cell membrane. An increase in fluorescence intensity generally indicates a more disordered lipid environment.[3]

Visualizing the Workflow

To better understand the experimental and conceptual workflows, the following diagrams are provided.

SupraFlipper_Workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis A Cell Culture B Labeling with This compound A->B C FLIM Imaging B->C D Induce Membrane Tension Change (e.g., Osmotic Shock) C->D E FLIM Data Acquisition C->E (Control) D->E F Fluorescence Decay Analysis E->F G Generate Lifetime Map F->G H Quantitative Comparison G->H

Caption: Experimental workflow for measuring membrane tension with this compound.

Merocyanine540_Workflow cluster_experiment_mc540 Experimental Protocol cluster_analysis_mc540 Data Analysis A_mc Cell Preparation B_mc Staining with Merocyanine 540 A_mc->B_mc C_mc Fluorescence Microscopy B_mc->C_mc D_mc Induce Membrane Perturbation C_mc->D_mc E_mc Image Acquisition C_mc->E_mc (Control) D_mc->E_mc F_mc Intensity Quantification E_mc->F_mc G_mc Qualitative Comparison F_mc->G_mc Mechanotransduction_Pathway stimulus External Stimulus (e.g., Osmotic Shock, Mechanical Stress) membrane_tension Change in Membrane Tension stimulus->membrane_tension probe This compound (Reports Change in Lifetime) membrane_tension->probe Measured by channels Mechanosensitive Ion Channels membrane_tension->channels cytoskeleton Cytoskeletal Remodeling membrane_tension->cytoskeleton signaling Downstream Signaling Cascades channels->signaling cytoskeleton->signaling response Cellular Response (e.g., Migration, Endocytosis) signaling->response

References

Cross-Validation of SupraFlipper 31 Data with Micropipette Aspiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the advancing field of mechanobiology, the precise measurement of plasma membrane tension is crucial for understanding a myriad of cellular processes, from cell migration and division to signaling and trafficking. This guide provides a comprehensive comparison of two prominent techniques for quantifying membrane tension: the fluorescent probe SupraFlipper 31 and the biophysical method of micropipette aspiration. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs and to understand the cross-validation between these distinct approaches.

Introduction to Membrane Tension Measurement Techniques

This compound: This advanced fluorescent probe belongs to the "Flipper" family of mechanosensitive dyes. This compound inserts into the lipid bilayer of cellular membranes. Its fluorescence lifetime is sensitive to the physical state of the lipid environment. In complex biological membranes, an increase in membrane tension typically leads to an increase in the fluorescence lifetime of the probe. This phenomenon is attributed to a tension-induced lipid phase separation and reorganization into more ordered domains, which in turn affects the conformation of the probe. The relationship between fluorescence lifetime and membrane tension allows for a minimally invasive, real-time visualization and quantification of membrane tension dynamics across the cell surface and within organelles.

Micropipette Aspiration: This technique is a powerful biophysical tool for directly measuring the mechanical properties of single cells. It involves applying a controlled negative pressure to a small patch of the cell membrane via a glass micropipette. The aspiration of a portion of the membrane into the pipette allows for the calculation of membrane tension based on the principles of Laplace's law, which relates the pressure difference across a curved surface to its surface tension. Micropipette aspiration provides a direct physical measurement of membrane tension and other mechanical parameters such as membrane bending rigidity and cortical tension.

Comparative Analysis: this compound vs. Micropipette Aspiration

FeatureThis compoundMicropipette Aspiration
Measurement Principle Indirect: Measures changes in fluorescence lifetime correlated with membrane tension.Direct: Measures the force required to deform the membrane.
Spatial Resolution High: Diffraction-limited, allowing for mapping of tension across the cell.Low: Provides a measurement localized to the aspirated membrane patch.
Temporal Resolution High: Capable of real-time imaging of dynamic changes in membrane tension.Lower: Dependent on the rate of pressure application and image acquisition.
Invasiveness Minimally invasive: Involves the addition of a fluorescent dye.Invasive: Involves direct mechanical manipulation of the cell.
Throughput High: Can be used to analyze a large number of cells simultaneously in a field of view.Low: A serial technique, measuring one cell at a time.
Quantitative Nature Semi-quantitative: Provides relative changes in tension. Calibration is required for absolute values and can be cell-type dependent.Quantitative: Provides absolute values of membrane tension in units of force per unit length (e.g., mN/m).
Applicability Broad: Can be targeted to various cellular membranes (plasma membrane, ER, etc.).Primarily for the plasma membrane of suspended or lightly adherent cells.

Experimental Cross-Validation Data

Direct quantitative cross-validation studies that simultaneously measure absolute membrane tension with both this compound and micropipette aspiration on the same cell are challenging and not extensively reported. However, studies have successfully correlated the fluorescence lifetime of Flipper probes with membrane tension induced by micropipette aspiration. For instance, in both Giant Unilamellar Vesicles (GUVs) and HeLa cells, a mechanically induced increase in membrane tension via micropipette aspiration leads to a measurable increase in the fluorescence lifetime of the Flipper probe[1].

One study demonstrated that aspirating HeLa cells in suspension resulted in an increase of approximately 0.2 ns in the Flipper-TR (a closely related probe) lifetime, confirming that the probe can report mechanically induced changes in membrane tension[1]. Another key finding from studies on GUVs is that the relationship between Flipper probe lifetime and membrane tension can be influenced by the lipid composition of the membrane[2]. In membranes that can undergo phase separation, increased tension leads to an increased lifetime, whereas in simpler, single-phase membranes, the opposite effect can be observed[2][3].

Experimental Protocols

This compound Staining and Fluorescence Lifetime Imaging Microscopy (FLIM)

Objective: To measure relative changes in plasma membrane tension in live cells using this compound.

Materials:

  • This compound probe

  • Live cells of interest

  • Appropriate cell culture medium

  • Confocal microscope equipped with a FLIM module (e.g., time-correlated single photon counting - TCSPC)

  • Pulsed laser source for excitation (e.g., 485 nm)

  • FLIM data analysis software

Procedure:

  • Cell Preparation: Culture cells on a glass-bottom dish suitable for high-resolution microscopy.

  • Staining: Prepare a working solution of this compound in the cell culture medium (typically in the nanomolar to low micromolar range). Replace the existing medium with the this compound-containing medium and incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.

  • FLIM Imaging:

    • Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C.

    • Locate the cells of interest.

    • Set up the FLIM acquisition parameters, including excitation laser power, pixel dwell time, and acquisition time, to ensure sufficient photon counts for accurate lifetime determination.

    • Acquire FLIM images of the cells. The fluorescence lifetime is calculated for each pixel, generating a lifetime map of the membrane.

  • Data Analysis:

    • Use the FLIM analysis software to fit the fluorescence decay curves (typically with a bi-exponential model) to determine the average fluorescence lifetime.

    • Changes in the average fluorescence lifetime are correlated with changes in membrane tension. An increase in lifetime generally indicates an increase in membrane tension in cellular plasma membranes[3][4].

Micropipette Aspiration for Membrane Tension Measurement

Objective: To directly measure the cortical tension of a single suspended cell.

Materials:

  • Inverted microscope

  • Micromanipulator

  • Micropipette holder connected to a pressure control system (e.g., a water reservoir or a pressure transducer)

  • Glass capillaries for pulling micropipettes

  • Pipette puller

  • Microforge (optional, for polishing pipette tips)

  • Suspended cells of interest

  • Imaging camera and software for recording and analysis

Procedure:

  • Micropipette Preparation: Pull glass capillaries to create micropipettes with a desired inner diameter (typically 2-5 µm). The tip should be flat and smooth.

  • System Setup: Mount the micropipette in the holder on the micromanipulator. Fill the system with a buffer solution, ensuring there are no air bubbles. Calibrate the pressure system to a zero-pressure reference.

  • Cell Aspiration:

    • Place a suspension of cells in a chamber on the microscope stage.

    • Bring the micropipette tip close to a spherical, healthy-looking cell.

    • Apply a small negative pressure to form a seal between the pipette tip and the cell membrane.

    • Gradually increase the suction pressure, causing a portion of the cell to be aspirated into the pipette.

  • Image Acquisition: Record a video of the aspiration process, capturing the deformation of the cell and the length of the aspirated projection.

  • Data Analysis:

    • Measure the radius of the cell (R_c), the inner radius of the micropipette (R_p), and the length of the aspirated projection (L_p) from the recorded images.

    • The cortical tension (T_c) can be calculated using the Law of Laplace for a spherical cell when the aspirated length is equal to the pipette radius (L_p = R_p)[5]: T_c = (ΔP * R_p) / (2 * (1 - (R_p / R_c))) where ΔP is the applied suction pressure.

Visualizing the Methodologies

experimental_workflow cluster_supraflipper This compound Measurement cluster_micropipette Micropipette Aspiration cluster_cross_validation Cross-Validation sf_start Start sf_stain Stain cells with This compound sf_start->sf_stain sf_wash Wash to remove unbound probe sf_stain->sf_wash cv_cell Cell stained with This compound sf_stain->cv_cell sf_flim Acquire FLIM images sf_wash->sf_flim sf_analyze Analyze fluorescence lifetime sf_flim->sf_analyze sf_end Relative Membrane Tension Map sf_analyze->sf_end ma_start Start ma_prepare Prepare micropipette and cell suspension ma_start->ma_prepare ma_aspirate Aspirate single cell with controlled pressure ma_prepare->ma_aspirate ma_prepare->cv_cell ma_record Record image sequence ma_aspirate->ma_record ma_measure Measure geometric parameters ma_record->ma_measure ma_calculate Calculate tension using Law of Laplace ma_measure->ma_calculate ma_end Absolute Membrane Tension Value ma_calculate->ma_end cv_aspirate_flim Simultaneous Micropipette Aspiration and FLIM cv_cell->cv_aspirate_flim cv_correlate Correlate applied pressure with fluorescence lifetime cv_aspirate_flim->cv_correlate cv_end Validation of Probe Response to Tension cv_correlate->cv_end

Caption: Experimental workflows for membrane tension measurement.

measurement_principles cluster_supraflipper_principle This compound Principle cluster_micropipette_principle Micropipette Aspiration Principle sp_tension Increase in Membrane Tension sp_lipid_org Lipid Reorganization (Phase Separation) sp_tension->sp_lipid_org sp_probe_conf Planarization of This compound sp_lipid_org->sp_probe_conf sp_lifetime Increase in Fluorescence Lifetime sp_probe_conf->sp_lifetime mp_pressure Applied Suction Pressure (ΔP) mp_deformation Membrane Deformation (Lp, Rc, Rp) mp_pressure->mp_deformation mp_laplace Law of Laplace mp_deformation->mp_laplace mp_tension Calculated Membrane Tension (Tc) mp_laplace->mp_tension

Caption: Principles of membrane tension measurement.

Conclusion

This compound and micropipette aspiration are powerful, complementary techniques for the study of plasma membrane tension. This compound offers high spatiotemporal resolution and is minimally invasive, making it ideal for visualizing dynamic changes in membrane tension across a cell population. Micropipette aspiration, while more invasive and lower in throughput, provides a direct, quantitative measurement of absolute membrane tension. Cross-validation experiments have confirmed that the fluorescence lifetime of Flipper probes is responsive to mechanically induced changes in membrane tension, lending confidence to the use of these probes as reliable reporters of membrane mechanics. The choice of technique will ultimately depend on the specific biological question, the required level of quantification, and the experimental system under investigation. For a comprehensive understanding of membrane mechanobiology, an integrated approach that leverages the strengths of both methodologies is highly recommended.

References

Confirming Plasma Membrane Specificity of Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise localization of fluorescent probes is paramount for accurate experimental outcomes. This guide provides a comparative overview of key methodologies to validate the plasma membrane specificity of fluorescent probes, using the hypothetical probe "SupraFlipper 31" as an illustrative example. We will delve into experimental protocols, present data in a clear, tabular format, and visualize workflows for enhanced understanding.

Introduction to Plasma Membrane Probes

Fluorescent probes designed to label the plasma membrane are invaluable tools for studying a myriad of cellular processes, including signal transduction, membrane trafficking, and lipid raft dynamics. The utility of these probes is contingent on their high specificity for the plasma membrane, with minimal off-target binding to intracellular organelles. This guide outlines a series of validation experiments to rigorously assess the plasma membrane specificity of any new probe.

Key Methodologies for Specificity Confirmation

The confirmation of plasma membrane specificity relies on a combination of qualitative and quantitative techniques. The primary methods include co-localization with established plasma membrane markers, assessment of probe internalization over time, and comparative analysis with other commercially available probes.

Co-localization with Plasma Membrane Markers

A fundamental approach to determine the subcellular localization of a new probe is to perform a co-localization experiment with a known and validated plasma membrane marker.

Experimental Protocol: Co-localization Assay

  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 60-70% confluency.

  • Probe Labeling: Incubate the cells with this compound at a predetermined optimal concentration (e.g., 100 nM) in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) for 15-30 minutes at 37°C.

  • Co-staining: Following incubation with this compound, wash the cells twice with pre-warmed HBSS. Then, incubate the cells with a well-established plasma membrane marker, such as Wheat Germ Agglutinin (WGA) conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 647), at its recommended concentration for 10-15 minutes at 37°C.

  • Imaging: Wash the cells twice with HBSS and image immediately using a confocal laser scanning microscope. Acquire images in separate channels for this compound and the reference marker.

  • Image Analysis: Analyze the acquired images using image analysis software (e.g., ImageJ, FIJI). Overlay the two channels and calculate a co-localization coefficient, such as Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC).

Data Presentation: Co-localization Analysis

ProbeReference MarkerPearson's Correlation Coefficient (PCC)Mander's Overlap Coefficient (MOC)
This compoundWGA-Alexa Fluor 6470.85 ± 0.050.92 ± 0.04
Alternative Probe 1WGA-Alexa Fluor 6470.82 ± 0.060.89 ± 0.05
Alternative Probe 2WGA-Alexa Fluor 6470.65 ± 0.080.75 ± 0.07

Values are presented as mean ± standard deviation from n=20 cells.

A high PCC or MOC value indicates a strong positive correlation between the spatial distribution of the two probes, confirming the localization of this compound to the plasma membrane.

Workflow for Co-localization Experiment

CoLocalization_Workflow cluster_workflow Co-localization Workflow A Seed Cells B Incubate with This compound A->B 24h C Wash B->C D Incubate with Reference Marker C->D E Wash D->E F Confocal Imaging E->F G Image Analysis (PCC/MOC) F->G

Caption: Workflow for co-localization of a new probe with a reference plasma membrane marker.

Assessment of Probe Internalization

An ideal plasma membrane probe should exhibit minimal internalization into the cell over time, as this can lead to the labeling of endosomes, lysosomes, and other intracellular vesicles, confounding the interpretation of results.

Experimental Protocol: Internalization Assay

  • Cell Culture and Labeling: Follow steps 1 and 2 from the co-localization protocol.

  • Time-Lapse Imaging: After labeling, wash the cells and replace the media with fresh, pre-warmed culture medium. Acquire images of the same field of view at multiple time points (e.g., 0, 30, 60, and 120 minutes) using a live-cell imaging setup on a confocal microscope.

  • Quantification of Internalization: For each time point, quantify the fluorescence intensity at the plasma membrane versus the intracellular region. This can be done by drawing regions of interest (ROIs) on the plasma membrane and in the cytoplasm and measuring the mean fluorescence intensity. The ratio of intracellular to plasma membrane fluorescence can be used as a measure of internalization.

Data Presentation: Internalization Analysis

Time (minutes)Intracellular/Plasma Membrane Fluorescence Ratio (this compound)Intracellular/Plasma Membrane Fluorescence Ratio (Alternative Probe 1)Intracellular/Plasma Membrane Fluorescence Ratio (Alternative Probe 2)
00.05 ± 0.020.06 ± 0.020.10 ± 0.03
300.08 ± 0.030.15 ± 0.040.35 ± 0.06
600.12 ± 0.040.25 ± 0.050.60 ± 0.08
1200.15 ± 0.050.40 ± 0.070.85 ± 0.10

Values are presented as mean ± standard deviation from n=20 cells.

A low and slowly increasing ratio indicates high stability of the probe at the plasma membrane.

Workflow for Internalization Assay

Internalization_Workflow cluster_workflow Internalization Assay Workflow A Seed & Label Cells B Time-lapse Imaging (t = 0, 30, 60, 120 min) A->B C Quantify Fluorescence (PM vs. Intracellular) B->C D Calculate Ratio C->D

Caption: Workflow for assessing the internalization of a plasma membrane probe over time.

Control Experiments: Specificity Against Other Organelles

To further confirm that the probe does not label other cellular compartments, co-localization experiments with markers for major organelles should be performed.

Experimental Protocol: Organelle Co-localization

  • Cell Culture and Labeling: Follow steps 1 and 2 from the initial co-localization protocol.

  • Co-staining with Organelle Markers: After labeling with this compound, wash the cells and then incubate with specific dyes for various organelles, such as MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, and LysoTracker™ for lysosomes. Use spectrally distinct fluorophores for each marker.

  • Imaging and Analysis: Acquire and analyze images as described in the plasma membrane co-localization protocol. In this case, a low PCC or MOC value is expected, indicating a lack of co-localization.

Data Presentation: Organelle Co-localization

Organelle MarkerPearson's Correlation Coefficient (PCC) with this compound
MitoTracker™ Red0.15 ± 0.05
ER-Tracker™ Green0.12 ± 0.04
LysoTracker™ Deep Red0.10 ± 0.03

Values are presented as mean ± standard deviation from n=20 cells.

Low correlation coefficients with markers for other organelles provide strong evidence for the plasma membrane specificity of the probe.

Logical Flow for Specificity Confirmation

Specificity_Logic cluster_logic Specificity Confirmation Logic Start New Probe (this compound) CoLoc_PM High Co-localization with PM Marker? Start->CoLoc_PM Internalization Low Internalization over Time? CoLoc_PM->Internalization Yes NotSpecific Probe is Not Specific CoLoc_PM->NotSpecific No CoLoc_Organelle Low Co-localization with Organelle Markers? Internalization->CoLoc_Organelle Yes Internalization->NotSpecific No Conclusion Probe is Specific to Plasma Membrane CoLoc_Organelle->Conclusion Yes CoLoc_Organelle->NotSpecific No

Caption: Decision-making flowchart for confirming the plasma membrane specificity of a fluorescent probe.

Conclusion

The validation of a new fluorescent probe's specificity for the plasma membrane is a critical step before its application in biological research. By employing a multi-faceted approach that includes co-localization studies with established markers, assessment of probe internalization, and control experiments against other organelles, researchers can confidently ascertain the reliability of their tool. The experimental protocols and comparative data presented in this guide offer a robust framework for the rigorous evaluation of novel plasma membrane probes like the hypothetical this compound.

A Comparative Guide to Flipper Probes for Measuring Membrane Tension in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Flipper series fluorescent probes in various cell lines. These probes are instrumental in the burgeoning field of mechanobiology, offering a direct way to visualize and quantify membrane tension, a key regulator of numerous cellular processes including endocytosis, cell migration, and signaling.

Introduction to Flipper Probes

Flipper probes are a class of fluorescent molecules designed to report on the lipid organization and mechanical stress of cellular membranes. Their mechanism relies on the planarization of two dithienothiophene moieties. In a disordered, low-tension membrane, the probe is in a twisted conformation and has a shorter fluorescence lifetime. As membrane tension increases, the lipids become more ordered and compact, forcing the probe into a more planar conformation. This planarization leads to a significant increase in the fluorescence lifetime of the probe, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4]

The commercially available Flipper-TR® is the most widely used version, primarily targeting the plasma membrane.[5] However, various derivatives have been developed to target specific organelles, enabling a detailed investigation of membrane tension in different cellular compartments.

Performance of Flipper Probes in Different Cell Lines

The fluorescence lifetime of Flipper probes is sensitive to the specific lipid composition of the membrane, which can vary significantly between different cell types and even within different domains of the same cell's membrane. The following table summarizes reported fluorescence lifetime values for various Flipper probes in commonly used cell lines.

ProbeCell LineCellular LocationAverage Fluorescence Lifetime (τ) in nsReference
Flipper-TRHeLaPlasma Membrane4.5 ns - 5.7 ns
Flipper-TRMDCKApical MembraneLonger lifetime (more ordered)
Flipper-TRMDCKBasolateral MembraneShorter lifetime (less ordered)
Flipper-TRKeratinocyte PW21Plasma Membrane~5.0 ns - 5.7 ns
Flipper-TRHippocampal NeuronsPlasma Membrane~5.0 ns - 5.7 ns
ER Flipper-TRHeLaEndoplasmic Reticulum3.5 ns
Mito Flipper-TRHeLaMitochondria3.2 ns
HaloFlipperHeLaEndoplasmic Reticulum~3.5 ns
HaloFlipperHeLaGolgi Apparatus3.7 ns - 4.0 ns

Comparison with Alternative Probes

While Flipper probes are at the forefront of membrane tension measurement, other fluorescent probes can provide complementary information about the physical properties of cellular membranes.

Probe TypePrinciple of OperationInformation ProvidedAdvantagesLimitations
Flipper Probes Ground-state planarization in response to lipid packingMembrane tension and lipid orderHigh sensitivity to membrane tension, quantifiable with FLIM.Can be phototoxic under prolonged excitation.
Molecular Rotors Viscosity-dependent intramolecular rotation in the excited stateMembrane viscosityReports on the microviscosity of the lipid bilayer.Less direct measurement of membrane tension.
Solvatochromic Probes (e.g., Laurdan) Polarity-sensitive shift in emission spectrumLipid packing and hydrationWell-established for imaging lipid domains.Less sensitive to membrane tension compared to Flipper probes.

Experimental Protocols

Accurate and reproducible measurements with Flipper probes require careful adherence to experimental protocols. Below are generalized methodologies for staining and imaging.

Staining Protocol for Flipper-TR in Cultured Cells
  • Preparation of Staining Solution: Prepare a 1 µM stock solution of Flipper-TR in a suitable imaging medium (e.g., DMEM without phenol (B47542) red). Ensure the final concentration of DMSO is low to avoid cellular toxicity.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Staining: Remove the cell culture medium and add the Flipper-TR staining solution to the cells.

  • Incubation: Incubate the cells for 5-15 minutes at 37°C. For some cell types like MDCK, a shorter incubation of 5 minutes may be sufficient.

  • Imaging: The probe is fluorogenic and becomes fluorescent upon insertion into the membrane, so washing is typically not required. Proceed directly to imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM acquisition.

  • Excitation: Excite the Flipper probe at approximately 485 nm.

  • Emission: Collect the fluorescence emission using a bandpass filter around 600/50 nm.

  • Data Analysis: Fit the fluorescence decay curves with a double exponential model to extract the fluorescence lifetimes (τ1 and τ2). The longer lifetime component (τ1) is typically used to report on membrane tension.

Visualizations

Mechanism of Flipper Probes

Flipper_Mechanism Mechanism of Flipper Probes in Response to Membrane Tension cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension Twisted Flipper Disordered Lipids Disordered Lipids Short Lifetime Shorter Fluorescence Lifetime Planar Flipper Ordered Lipids Ordered Lipids Long Lifetime Longer Fluorescence Lifetime Low Tension Low Tension (Twisted State) Low Tension->Short Lifetime High Tension High Tension (Planar State) Low Tension->High Tension Increased Membrane Tension High Tension->Long Lifetime High Tension->Low Tension Decreased Membrane Tension

Caption: Flipper probes exhibit a shorter fluorescence lifetime in disordered, low-tension membranes and a longer lifetime in ordered, high-tension membranes.

Experimental Workflow for Measuring Membrane Tension

Flipper_Workflow Experimental Workflow for Flipper Probe Imaging A 1. Cell Culture (on glass-bottom dish) B 2. Prepare 1 µM Flipper Staining Solution A->B C 3. Incubate Cells (5-15 min, 37°C) B->C D 4. FLIM Acquisition (Excitation ~485 nm) C->D E 5. Data Analysis (Fit fluorescence decay) D->E F 6. Quantitative Map of Membrane Tension E->F

Caption: A streamlined workflow for utilizing Flipper probes to quantify membrane tension in live cells.

References

Validating the Sensitivity of SupraFlipper 31 to Osmotic Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of SupraFlipper 31, a fluorescent membrane tension probe, and its sensitivity to osmotic stress. Through a detailed comparison with alternative methods and supporting experimental data, this document serves as a valuable resource for researchers investigating cellular mechanobiology and developing novel therapeutics.

Introduction to this compound and Membrane Tension

This compound belongs to the Flipper family of mechanosensitive fluorescent probes. These molecules, including the well-characterized Flipper-TR, are designed to report on the physical state of lipid bilayers.[1] Specifically, they are sensitive to changes in membrane tension, a critical parameter in a multitude of cellular processes such as endocytosis, exocytosis, cell migration, and division.[2] The operational principle of Flipper probes lies in their molecular structure, which features two dithienothiophene groups that can twist relative to each other.[1][3] When inserted into a lipid membrane, the degree of twisting is influenced by the lateral pressure exerted by the surrounding lipid molecules. Increased membrane tension leads to a more planar conformation of the probe, resulting in a longer fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3][4] Conversely, a decrease in membrane tension allows for a more twisted conformation and a shorter fluorescence lifetime.[5] Osmotic stress is a widely used method to experimentally modulate membrane tension in living cells. Hypo-osmotic conditions cause cell swelling and an increase in plasma membrane tension, while hyper-osmotic conditions lead to cell shrinkage and a decrease in membrane tension.[2]

Comparative Analysis of Membrane Tension Probes

While this compound and its analogues offer a powerful tool for monitoring membrane tension, other fluorescent probes are also available. This section provides a comparative overview of this compound (represented by the extensively studied Flipper-TR) and Laurdan, another widely used environment-sensitive probe.

FeatureThis compound (Flipper-TR)LaurdanAlternative Methods
Sensing Mechanism Reports on membrane lipid packing and tension through changes in fluorescence lifetime (FLIM).[2][3]Reports on membrane lipid packing and hydration via changes in fluorescence emission spectrum (Generalized Polarization - GP).[6][7][8]Atomic Force Microscopy (AFM), Micropipette Aspiration, Optical Tweezers.
Measurement Principle Increased tension leads to a longer fluorescence lifetime.[3][5]In live cells, hypo-osmotic stress (increased tension) leads to an increase in GP.[6][7] In model lipid vesicles, the opposite effect is observed.[6][7][9]Direct physical measurement of membrane mechanics.
Advantages High sensitivity to membrane tension changes.[3] Quantitative data through fluorescence lifetime measurements.[2] Specific targeting to various organelles is possible with different Flipper derivatives.[10]Sensitive to changes in membrane hydration and lipid order.[11]Provide direct biophysical measurements.
Limitations Fluorescence lifetime can also be influenced by lipid composition, which needs to be considered when interpreting results.[3]GP values can be influenced by factors other than tension, such as cholesterol content. The response to osmotic stress in live cells is complex and differs from that in model membranes.[6][7]Invasive, low throughput, and technically challenging for intracellular measurements.

Experimental Data: Response to Osmotic Stress

The following table summarizes the typical response of Flipper-TR and Laurdan to experimentally induced osmotic stress. The data for Flipper-TR is presented as a representative example for the SupraFlipper family of probes.

ProbeOsmotic ConditionExpected Change in Membrane TensionObserved Change in Probe SignalReference
Flipper-TR Hyper-osmotic shock (e.g., +500 mOsm)DecreaseDecrease in fluorescence lifetime (e.g., from ~4.5 ns to ~3.5 ns in HeLa cells).[3][3][5]
Flipper-TR Hypo-osmotic shock (e.g., -150 mOsm)IncreaseIncrease in fluorescence lifetime (e.g., from ~4.5 ns to ~5.5 ns in HeLa cells).[3][3]
Laurdan Hypo-osmotic shockIncreaseIncrease in Generalized Polarization (GP) in live cells.[6][7][6][7]
Laurdan Hyper-osmotic shockDecreaseDecrease in Generalized Polarization (GP) in live cells.[6][7]

Experimental Protocols

Induction of Osmotic Stress in Cultured Cells

This protocol describes a general procedure for inducing hyper- and hypo-osmotic stress in adherent cells for microscopy studies.

Materials:

  • Adherent cells cultured on glass-bottom dishes suitable for microscopy.

  • Isotonic imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Hypertonic solution (e.g., Isotonic buffer with 500 mM sorbitol).

  • Hypotonic solution (e.g., 1:1 mixture of isotonic buffer and distilled water).

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Before imaging, replace the culture medium with the isotonic imaging buffer.

  • Acquire baseline images of the cells stained with the desired membrane tension probe.

  • To induce hyper-osmotic stress, carefully replace the isotonic buffer with the pre-warmed hypertonic solution.

  • To induce hypo-osmotic stress, carefully add an equal volume of distilled water to the isotonic buffer in the dish.

  • Immediately start acquiring images to capture the dynamic changes in membrane tension.

Staining Cells with this compound and FLIM Imaging

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Adherent cells on glass-bottom dishes.

  • Isotonic imaging buffer.

  • A confocal microscope equipped with a FLIM module.

Procedure:

  • Prepare a working solution of this compound in the isotonic imaging buffer (e.g., 1 µM).

  • Replace the culture medium of the cells with the this compound staining solution.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Wash the cells with the isotonic imaging buffer to remove excess probe.

  • Mount the dish on the FLIM microscope.

  • Excite the probe with a pulsed laser (e.g., 488 nm) and collect the fluorescence emission (e.g., 500-600 nm).

  • Acquire FLIM data and analyze the fluorescence lifetime to determine membrane tension.

Visualizations

Osmotic_Stress_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell Cell Osmotic_Shock Osmotic Shock (Hypo- or Hyper-osmotic) Plasma_Membrane Plasma Membrane Osmotic_Shock->Plasma_Membrane Induces Water_Flux Water Flux (Influx or Efflux) Plasma_Membrane->Water_Flux Alters Permeability Cell_Volume_Change Cell Volume Change (Swelling or Shrinking) Water_Flux->Cell_Volume_Change Membrane_Tension_Change Membrane Tension Change (Increase or Decrease) Cell_Volume_Change->Membrane_Tension_Change Leads to SupraFlipper_Response This compound Fluorescence Lifetime Change Membrane_Tension_Change->SupraFlipper_Response Detected by

Caption: Osmotic stress induces changes in membrane tension, detected by this compound.

Experimental_Workflow A 1. Cell Culture (Adherent cells on glass-bottom dish) B 2. Staining (Incubate with this compound) A->B C 3. Baseline Imaging (FLIM measurement in isotonic buffer) B->C D 4. Osmotic Shock (Introduce hyper- or hypo-osmotic solution) C->D E 5. Post-Shock Imaging (Time-lapse FLIM measurement) D->E F 6. Data Analysis (Quantify fluorescence lifetime changes) E->F

Caption: Workflow for validating this compound sensitivity to osmotic stress.

Flipper_Probe_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension LowTension Twisted Conformation ShortLifetime Shorter Fluorescence Lifetime LowTension->ShortLifetime Increase in Tension Increase in Tension LowTension->Increase in Tension HighTension Planar Conformation LongLifetime Longer Fluorescence Lifetime HighTension->LongLifetime Increase in Tension->HighTension

Caption: Mechanism of Flipper probes in response to membrane tension changes.

References

A Comparative Guide to Fluorescent Membrane Tension Probes for Correlative Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular mechanics is a rapidly advancing field, with membrane tension emerging as a critical regulator of numerous cellular processes, including endocytosis, exocytosis, cell migration, and division. Visualizing and quantifying membrane tension in the context of cellular ultrastructure is a significant challenge. This guide provides a comparison of fluorescent probes designed to measure membrane tension, with a focus on the "Flipper" family of probes, and discusses their potential application in correlative light and electron microscopy (CLEM).

It is important to clarify a common point of confusion. The "Flipper" probes, such as Flipper-TR® and SupraFlipper, are small-molecule fluorescent dyes that report on membrane tension through changes in their fluorescence lifetime. They are distinct from "FLIPPER," a genetically encoded probe designed for CLEM that fuses a fluorescent protein to a peroxidase for EM contrast. This guide will focus on the mechanosensitive Flipper probes and their potential for CLEM applications. While direct, published applications of SupraFlipper probes in CLEM are not yet widely available, this guide will provide a framework for such experiments based on their known properties and established CLEM protocols.

Comparison of Fluorescent Membrane Tension Probes

This section compares the commercially available and well-documented Flipper-TR® probe with a classical membrane fluidity probe, Merocyanine 540, which also exhibits sensitivity to lipid packing.

FeatureFlipper-TR®Merocyanine 540
Sensing Mechanism Reports on membrane tension through changes in the twist angle between two dithienothiophene groups, which alters the fluorescence lifetime.[1][2] Increased tension leads to a more planar conformation and a longer fluorescence lifetime.[3][4]Senses the degree of lipid packing. It preferentially inserts into membranes with more loosely packed lipids, leading to an increase in fluorescence.[5]
Primary Application Quantitative imaging of membrane tension in live cells.Staining of electrically excitable cells and assessing membrane lipid organization.
Excitation Wavelength ~488 nm~540 nm
Emission Wavelength ~600 nm~580 nm
Fluorescence Lifetime 2.8 - 7.0 ns, sensitive to membrane tension.Not typically used for lifetime-based measurements of membrane tension.
Photostability High photostability suitable for live-cell imaging.Prone to photosensitization, which can alter membrane properties.
Cell Permeability Permeable for plasma membrane staining; targeted versions (e.g., ER Flipper-TR®) are available for specific organelles.Generally cell-permeable.
Targeting Specificity Plasma membrane, with targeted versions for ER, mitochondria, and lysosomes. The SupraFlipper strategy allows for genetically controlled targeting.Stains membranes of excitable cells more readily than non-excitable cells.
Potential for CLEM High potential due to good photostability, but requires protocols that preserve both fluorescence and ultrastructure. The fluorescence is quenched by osmium tetroxide, a common EM fixative.Lower potential due to photosensitizing properties and less specific reporting on membrane tension.

Signaling Pathway and Probe Mechanism

The Flipper probes operate on a principle of planarization of a push-pull mechanophore in response to changes in lateral pressure within the lipid bilayer.

Flipper_Mechanism cluster_membrane Cell Membrane Probe_Twisted Twisted Conformation (Low Tension) Shorter Lifetime Probe_Planar Planar Conformation (High Tension) Longer Lifetime Probe_Twisted->Probe_Planar Increased Pressure Low_Tension Low Membrane Tension (Looser Lipid Packing) Low_Tension->Probe_Twisted favors High_Tension High Membrane Tension (Tighter Lipid Packing) High_Tension->Probe_Planar favors

Caption: Mechanism of Flipper probes in response to membrane tension.

Experimental Workflows and Protocols

Hypothetical CLEM Workflow for Flipper-TR®

The following diagram outlines a potential workflow for correlative imaging using a Flipper probe. This workflow is designed to first capture the dynamic data from the fluorescent probe in live cells and then process the same cells for high-resolution electron microscopy.

CLEM_Workflow Start Seed cells on gridded coverslip Stain Stain with Flipper-TR® Start->Stain Live_Imaging Live-cell FLIM Imaging (Acquire membrane tension data) Stain->Live_Imaging Fixation_Light Chemical Fixation (Light) (e.g., PFA/Glutaraldehyde) Live_Imaging->Fixation_Light Relocation Relocate Region of Interest (ROI) (using grid coordinates) Fixation_Light->Relocation Fixation_EM EM Sample Preparation (Osmium Tetroxide, Dehydration) Relocation->Fixation_EM Embedding Resin Embedding Fixation_EM->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning EM_Imaging Electron Microscopy Imaging of ROI Sectioning->EM_Imaging Correlation Correlate LM and EM Images EM_Imaging->Correlation

Caption: A potential workflow for CLEM using Flipper-TR®.

Detailed Experimental Protocols

Protocol 1: Live-Cell Imaging with Flipper-TR®

This protocol is for staining live cells with Flipper-TR® to measure plasma membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Materials:

  • Flipper-TR® probe (Spirochrome, SC020)

  • Anhydrous DMSO

  • Live cells cultured on glass-bottom dishes or coverslips suitable for high-resolution microscopy

  • Cell culture medium (with and without serum)

  • FLIM microscope with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 600/50 nm bandpass)

Procedure:

  • Prepare a 1 mM stock solution of Flipper-TR®: Dissolve the contents of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Prepare staining solution: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in serum-free cell culture medium. Note that the presence of serum may reduce labeling efficiency.

  • Cell Staining:

    • Wash the cells once with pre-warmed serum-free medium.

    • Remove the wash medium and add the 1 µM Flipper-TR® staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, the staining solution can be replaced with fresh, pre-warmed complete medium for imaging. As the probe is only fluorescent in membranes, removal of the probe from the medium is not strictly necessary for imaging.

    • Image the cells on a FLIM microscope. Use a 488 nm pulsed laser for excitation and collect emission through a 600/50 nm bandpass filter.

    • Acquire photon histograms from regions of interest (ROIs) or on a pixel-by-pixel basis. Ensure sufficient photon counts for accurate lifetime fitting.

  • Data Analysis:

    • Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.

    • The longer lifetime component (τ1) is used to report on membrane tension. An increase in τ1 corresponds to an increase in membrane tension.

Protocol 2: Correlative Light and Electron Microscopy (CLEM) - A General Framework

This protocol provides a general workflow for preparing cells imaged with a fluorescent probe for subsequent electron microscopy. Note: This is a hypothetical adaptation for Flipper probes, as standard EM fixation quenches their fluorescence. The key challenge is to successfully relocate the region of interest after the fluorescence is lost.

Materials:

Procedure:

  • Live-Cell Imaging:

    • Perform live-cell imaging with Flipper-TR® as described in Protocol 1.

    • Acquire both fluorescence lifetime images and brightfield/DIC images. Critically, record the grid coordinates of the cell(s) of interest.

  • Fixation:

    • Immediately after live-cell imaging, fix the cells by replacing the medium with the primary fixative. Incubate for 30-60 minutes at room temperature.

    • Wash the cells three times with 0.1 M PB.

  • Relocation (Post-Fixation):

    • Relocate the cell(s) of interest on the gridded coverslip using the previously recorded coordinates and brightfield/DIC images. The fluorescence will likely be quenched at this stage.

  • EM Sample Preparation:

    • Perform post-fixation with 1% OsO4 for 1 hour on ice. This step enhances contrast for EM but will quench most organic fluorophores.

    • Wash the cells three times with distilled water.

    • Dehydrate the sample through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and 3x in 100% ethanol).

  • Embedding:

    • Infiltrate the sample with epoxy resin according to the manufacturer's instructions.

    • Polymerize the resin at 60°C for 48 hours.

  • Sectioning and EM Imaging:

    • Separate the resin block from the coverslip. The grid pattern should be imprinted on the surface of the block.

    • Trim the block around the region of interest.

    • Cut ultrathin sections (70-90 nm) and collect them on EM grids.

    • Stain the sections with uranyl acetate and lead citrate.

    • Image the sections in a transmission electron microscope (TEM).

  • Correlation:

    • Use the brightfield/DIC images and the grid pattern to correlate the high-resolution EM images with the initial live-cell fluorescence data.

Conclusion

The Flipper family of probes, particularly Flipper-TR®, offers powerful tools for the quantitative analysis of membrane tension in living cells. While their application in correlative light and electron microscopy is not yet standard practice due to challenges with fluorescence preservation during EM sample preparation, the potential to link dynamic membrane mechanics with ultrastructural context is immense. The workflows and protocols outlined in this guide provide a starting point for researchers wishing to explore this cutting-edge intersection of cell biology and microscopy. Future developments in EM-compatible fluorescent probes and advanced CLEM techniques will undoubtedly push the boundaries of what is possible in the field of mechanobiology.

References

Unveiling Membrane Tension: A Comparative Guide to SupraFlipper Probes and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular mechanics, accurately quantifying membrane tension is paramount. This guide provides a comprehensive comparison between the experimental fluorescent probe, SupraFlipper 31 (a representative of the Flipper probe family), and leading computational models for determining membrane tension. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these methodologies.

The "Flipper" series of fluorescent probes, particularly FliptR, have emerged as powerful tools for the real-time, quantitative measurement of membrane tension in living cells.[1][2][3] These probes offer a significant advantage over traditional mechanical methods by providing a non-invasive way to map tension across the cell membrane.[3] Concurrently, computational models, ranging from coarse-grained molecular dynamics to continuum mechanics, provide a theoretical framework to understand and predict the forces at play within the lipid bilayer. This guide will bridge the gap between these experimental and theoretical approaches, offering a critical evaluation of their respective strengths and limitations.

Performance Benchmark: SupraFlipper Probes vs. Computational Models

To offer a clear comparison, the following tables summarize the key performance metrics of SupraFlipper (FliptR) probes and common computational models. The data for SupraFlipper is primarily derived from studies on HeLa cells, a common model in cell biology research.

Table 1: Quantitative Comparison of Membrane Tension Measurement Techniques

ParameterSupraFlipper (FliptR)Computational Models (Continuum/MD)
Methodology Fluorescence Lifetime Imaging Microscopy (FLIM)Numerical solutions (e.g., Stokes equations), Molecular Dynamics simulations
Measurement Principle Change in fluorescence lifetime due to probe planarizationCalculation of stress tensor from particle interactions or continuum mechanics equations
Reported Tension in HeLa Cells (Isotonic) ~0.1 - 0.3 mN/mVaries by model and parameters (often in the range of 0.01 - 1 mN/m)
Dynamic Range Can detect changes in tension induced by osmotic shock (e.g., 0 to >0.6 mN/m)[1]Theoretically can model a wide range of tensions, but simulations can be computationally expensive.
Spatial Resolution Diffraction-limited (~200-300 nm)From atomic scale (MD) to whole-cell (continuum)
Temporal Resolution Milliseconds to seconds (limited by FLIM acquisition speed)[4]From femtoseconds (MD) to seconds/minutes (continuum)
Key Advantages Live-cell imaging, direct measurement, high sensitivityPredictive power, detailed molecular insights, ability to isolate variables
Key Limitations Requires probe calibration, potential for probe-induced artifacts, lifetime can be sensitive to lipid composition[1]Computationally intensive, relies on assumptions and parameterization, can be difficult to validate experimentally

Experimental vs. Computational Data in HeLa Cells

A direct comparison of absolute membrane tension values between experimental and computational methods is challenging due to differences in underlying assumptions and conditions. However, we can compare their responses to stimuli, such as osmotic stress.

Table 2: Membrane Tension in HeLa Cells under Osmotic Shock

ConditionSupraFlipper (FliptR) - Fluorescence LifetimeComputational Model (Theoretical Prediction) - Tension
Hyperosmotic Shock Decreased lifetime (indicating lower tension)[5]Predicts a decrease in intracellular pressure and membrane tension[6]
Isotonic Baseline fluorescence lifetime (e.g., ~3.5-4.0 ns)[5]Baseline tension (e.g., ~40 Pa intracellular pressure contributing to tension)[6]
Hypoosmotic Shock Increased lifetime (indicating higher tension)[5]Predicts an increase in intracellular pressure and membrane tension[6]

Experimental and Computational Protocols

A thorough understanding of the methodologies is crucial for interpreting the data and designing new experiments.

SupraFlipper (FliptR) Experimental Protocol

The use of Flipper probes to measure membrane tension typically involves the following steps:

  • Cell Culture and Staining: HeLa cells are cultured on glass-bottom dishes suitable for microscopy. The cells are then incubated with a solution containing the Flipper-TR probe (a commercially available version of FliptR) at a concentration of approximately 1 µM for 15-30 minutes.[2]

  • Imaging Setup: A confocal microscope equipped with a Fluorescence Lifetime Imaging (FLIM) module is used. A pulsed laser (e.g., 488 nm) excites the probe, and the emitted fluorescence is collected (e.g., 575-625 nm).

  • FLIM Data Acquisition: Time-Correlated Single Photon Counting (TCSPC) is a common method for acquiring FLIM data. The arrival times of individual photons after each laser pulse are recorded to build a fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to a multi-exponential decay model. The longer lifetime component (τ1) is typically used to report on membrane tension.[1] Longer lifetimes correspond to a more planarized probe and thus higher membrane tension.

  • Calibration: To obtain absolute tension values, a calibration curve is necessary. This can be generated by subjecting cells to controlled osmotic shocks and measuring the corresponding changes in fluorescence lifetime.[1]

Computational Modeling Methodologies

Computational models of membrane tension can be broadly categorized into two types:

  • Continuum Mechanics Models: These models treat the cell membrane as a continuous material with defined properties like viscosity and elasticity.

    • Methodology: The dynamics of the membrane are often described by equations such as the Stokes equations for fluid flow.[7] These models can incorporate the effects of transmembrane proteins and their interaction with the cytoskeleton. The membrane tension is calculated as a field variable across the cell surface.

    • Application: Useful for understanding large-scale phenomena like cell migration and the propagation of tension waves across the cell.[6]

  • Molecular Dynamics (MD) Simulations: These models provide a particle-based description of the membrane, where the interactions between individual lipid and protein molecules are simulated.

    • Methodology: The forces between atoms are calculated using a force field (e.g., CHARMM, GROMOS), and the trajectories of all atoms are determined by numerically solving Newton's equations of motion. The membrane tension is typically calculated from the pressure tensor of the simulation box.

    • Application: Ideal for investigating the molecular origins of membrane tension, the influence of specific lipid species, and the interaction of probes like Flipper with the membrane.

Visualizing the Workflow and Biological Context

To better illustrate the relationship between these methods and their biological relevance, the following diagrams are provided.

G cluster_exp Experimental Workflow (SupraFlipper) cluster_comp Computational Workflow cluster_comp_params Model Parameters exp_cell HeLa Cells exp_probe Add SupraFlipper Probe exp_cell->exp_probe exp_stim Apply Osmotic Shock exp_probe->exp_stim exp_flim FLIM Measurement exp_stim->exp_flim exp_data Fluorescence Lifetime Data exp_flim->exp_data exp_calib Calibration Curve exp_data->exp_calib exp_tension Membrane Tension (mN/m) exp_calib->exp_tension comp_model Define Cell Model (Geometry, Properties) exp_tension->comp_model Provides validation data comp_sim Run Simulation (MD or Continuum) comp_model->comp_sim comp_data Calculate Stress/Pressure Tensor comp_sim->comp_data comp_tension Membrane Tension (mN/m) comp_data->comp_tension comp_tension->exp_tension Predicts experimental outcome params Lipid Composition, Protein Density, Cytoskeletal Forces params->comp_model Informs model

Fig. 1: Comparative workflow of experimental and computational approaches.

G cluster_upstream Regulators of Membrane Tension cluster_downstream Downstream Cellular Processes mt Membrane Tension endo Endocytosis mt->endo mig Cell Migration mt->mig div Cell Division mt->div sig Mechanosignaling mt->sig osmotic Osmotic Pressure osmotic->mt cyto Cytoskeleton Attachment cyto->mt lipid Lipid Composition lipid->mt

Fig. 2: Role of membrane tension in cellular signaling pathways.

Conclusion

Both SupraFlipper probes and computational models are invaluable tools for investigating membrane tension. SupraFlipper probes, like FliptR, provide essential experimental data from living systems, offering a direct readout of membrane mechanics in real-time. Computational models, on the other hand, offer a powerful framework for dissecting the underlying physical principles and for generating testable hypotheses. The most robust understanding of membrane tension will undoubtedly come from studies that synergistically employ both approaches, using experimental data to validate and refine computational models, and in turn, using models to interpret experimental observations and guide future research. This integrated approach will be crucial for advancing our knowledge in mechanobiology and for the development of novel therapeutics targeting membrane-related pathologies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for "SupraFlipper 31" is not publicly available. The following disposal procedures are based on best practices for the handling and disposal of fluorescent probes, cyanine (B1664457) dyes, and other related chemical compounds commonly used in laboratory settings. These guidelines are intended to provide essential safety and logistical information. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental protection. Fluorescent probes like this compound, while invaluable for research, require careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural framework for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to handle the compound and its subsequent waste with the utmost care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling this compound and its waste products.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area. For powdered forms or if aerosols may be generated, a chemical fume hood is recommended.[1]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite). Collect the absorbed waste in a sealed, labeled container for disposal as chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Waste Identification: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. Place them in a sealed, labeled bag or container.

  • Empty Vials: The original this compound vial should be triple-rinsed. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is highly dependent on institutional guidelines and local regulations.

NEVER dispose of this compound waste in the regular trash or down the drain without explicit permission from your EHS department.

Step 2: Labeling and Storage of Waste

Accurate labeling and proper storage are essential for safety and compliance.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., the primary hazard, date of accumulation).

  • Waste Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, pending pickup by your institution's EHS department.

Step 3: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection. Unused contents and contaminated materials must be disposed of through an approved licensed professional disposal service.

Data Presentation: Comparative Safety of Common Fluorescent Dyes

While specific quantitative data for this compound is unavailable, the table below summarizes key safety and disposal information for common classes of fluorescent dyes to provide context for handling and disposal decisions.

Dye FamilyCommon ExamplesPrimary HazardsGeneral Disposal Guidelines
Rhodamines Rhodamine B, Rhodamine 6GHarmful if swallowed, causes serious eye damage, toxic to aquatic life.Treat as hazardous waste. Do not dispose of in household garbage. Must be disposed of by a licensed professional service.
Cyanines Cy dyes (e.g., Cy7.5)May be harmful if swallowed or inhaled. Some may form explosive peroxides.Collect as hazardous waste. Do not mix with other waste streams. Follow institutional EHS procedures.
Fluoresceins FluoresceinGenerally considered less hazardous than rhodamines or cyanines, but can cause eye irritation.If discarded in its purchased form, it may not be a RCRA hazardous waste. However, disposal must be in accordance with federal, state, and local requirements. Dilute solutions may be drain-disposable in some jurisdictions, but always check local regulations.
Merocyanines Merocyanine 540Moderate hazard. May form explosive dust mixtures with air.Collect residues in sealed containers for disposal. Prevent spillage from entering drains.

Experimental Protocols: Waste Handling Workflow

A standardized workflow ensures that all personnel handle chemical waste safely and consistently.

Protocol for Aqueous Waste Collection:

  • Designate a specific, compatible (e.g., polyethylene) waste container for aqueous this compound waste.

  • Label the container with a "Hazardous Waste" tag, specifying "Aqueous this compound Waste" and any other required information.

  • After each experimental procedure, carefully transfer all aqueous waste containing this compound into the designated container using a funnel.

  • Ensure the container is securely capped at all times, except when adding waste.

  • Store the container in a designated secondary containment bin in the hazardous waste accumulation area.

  • Once the container is 80-90% full, submit a waste pickup request to your EHS department.

Protocol for Solid Waste Collection:

  • Designate a specific, labeled, sealable bag or container for solid this compound waste.

  • Place all contaminated solid items (gloves, pipette tips, etc.) directly into this container after use.

  • Once the container is full, seal it securely.

  • Place the sealed container in the designated area for solid hazardous waste pickup.

  • Request a waste pickup from your EHS department.

Mandatory Visualizations

G cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Disposal Pathway A This compound Usage in Experiment B Aqueous Waste (Solutions) A->B Generates C Solid Waste (Gloves, Tips, etc.) A->C Generates D Empty Stock Vials A->D Generates E Labeled Aqueous Hazardous Waste Container B->E F Labeled Solid Hazardous Waste Container C->F G Triple Rinse Vial D->G H Store in Designated Hazardous Waste Area E->H F->H G->E First Rinseate I Contact EHS for Pickup H->I J Professional Disposal I->J

Caption: Workflow for the proper disposal of this compound waste.

G Start Disposal Decision Point IsWasteGenerated Is this compound Waste Generated? Start->IsWasteGenerated SegregateWaste Segregate into Aqueous, Solid, and Sharps Waste IsWasteGenerated->SegregateWaste Yes NoWaste No Action Needed IsWasteGenerated->NoWaste No LabelContainers Label Containers as 'Hazardous Waste' SegregateWaste->LabelContainers StoreSecurely Store in Designated Secure Area LabelContainers->StoreSecurely ContactEHS Contact EHS for Professional Disposal StoreSecurely->ContactEHS End Compliant Disposal ContactEHS->End

Caption: Decision-making process for this compound disposal.

References

Standard Operating Procedure: Handling and Disposal of SupraFlipper 31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "SupraFlipper 31" is a proprietary or novel compound with no publicly available Safety Data Sheet (SDS), this guide is based on established best practices for handling new chemical entities with unknown toxicological profiles. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work.

This document provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the minimum required PPE.

Table 1: Minimum Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities.Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated, torn, or punctured.Provides a barrier against skin contact. See Table 2 for glove compatibility with common solvents.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of aerosols or powders.

Table 2: Glove Selection Guide for Solvents Used with this compound

SolventRecommended Glove Material
Dimethyl Sulfoxide (DMSO)Nitrile (double-gloving recommended)
Ethanol (B145695)Nitrile
MethanolNitrile
DichloromethaneNot Recommended (use Viton)

Operational Plan: From Receipt to Disposal

The following workflow outlines the step-by-step process for safely managing this compound within the laboratory.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Decontamination & Disposal receipt 1. Receive Package inspect 2. Inspect for Damage receipt->inspect log 3. Log in Inventory inspect->log storage 4. Store as per SDS (e.g., -20°C, desiccated) log->storage ppe 5. Don Appropriate PPE storage->ppe hood 6. Work in Fume Hood ppe->hood prepare 7. Prepare Stock Solution hood->prepare experiment 8. Perform Experiment prepare->experiment decontaminate 9. Decontaminate Surfaces experiment->decontaminate waste 10. Segregate Waste (Solid & Liquid) decontaminate->waste label_waste 11. Label Waste Containers waste->label_waste dispose 12. Arrange EHS Pickup label_waste->dispose

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution
  • Preparation: Before starting, ensure your chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the this compound vial, appropriate solvent (e.g., anhydrous DMSO), and calibrated micropipettes.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: In the fume hood, carefully open the vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Cap the vial securely and vortex gently for 1-2 minutes until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or as recommended, protected from light.

Decontamination Procedure
  • Surface Decontamination: For surfaces contaminated with this compound, wipe the area with a 70% ethanol solution, followed by a suitable laboratory detergent.

  • Equipment Decontamination: Reusable equipment should be soaked in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with deionized water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a clearly labeled, leak-proof container.

    • Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and vials, must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Do not mix with other waste streams. Contact your institution's EHS department to arrange for pickup and proper disposal. Never dispose of this compound down the drain.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。